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  • Product: Isoquinoline-3-carbohydrazide
  • CAS: 1119545-63-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Physical and Chemical Properties of Isoquinoline-3-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide on isoquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on isoquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, synthetic pathways, chemical reactivity, and established applications, providing field-proven insights to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of the Isoquinoline Core

The isoquinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This benzo[c]pyridine system is prevalent in numerous natural alkaloids, such as morphine and berberine, and a vast array of synthetic compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Its rigid, planar structure, combined with the nitrogen heteroatom, provides an excellent framework for designing molecules that can effectively interact with biological targets through π-π stacking, hydrogen bonding, and metal coordination.[1][6] The introduction of a carbohydrazide moiety at the 3-position further enhances its utility, offering a versatile handle for chemical modification and a key pharmacophoric feature in its own right.

Core Physicochemical & Structural Data

A foundational understanding of a compound's physical and chemical characteristics is critical for its application in drug development, influencing everything from formulation to pharmacokinetics.

Molecular and Physical Properties

Quantitative data for isoquinoline-3-carbohydrazide is summarized below. This information is essential for experimental design, including reaction stoichiometry, solubility testing, and analytical characterization.

PropertyValueReference
IUPAC Name isoquinoline-3-carbohydrazideNextSDS[7]
Synonyms 3-Isoquinolinecarboxylic acid, hydrazideNextSDS[7]
CAS Number 56544-36-4NextSDS[7]
Molecular Formula C₁₀H₉N₃OPubChem
Molecular Weight 187.20 g/mol PubChem
Appearance White crystalline powder or solidCarbohydrazide[8]
Solubility Soluble in water; insoluble in alcohol, ether, benzeneCarbohydrazide[8]
Structural Representation & Spectroscopic Profile

Structural elucidation is confirmed through a combination of spectroscopic methods.

Diagram 1: Chemical Structure of Isoquinoline-3-carbohydrazide

Caption: 2D structure of Isoquinoline-3-carbohydrazide.

Expected Spectroscopic Data: While specific experimental spectra require acquisition, the expected signals based on the structure are as follows:

TechniqueExpected FeaturesReference
¹H NMR Aromatic protons (δ 7.5-9.0 ppm); broad signals for NH and NH₂ protons; singlet for the C1-H proton. The spectra of some isoquinolines can show anomalous line broadening.[9]
¹³C NMR Signals for 9 aromatic carbons and 1 carbonyl carbon (typically δ 160-170 ppm).[10]
IR (Infrared) N-H stretching (approx. 3200-3400 cm⁻¹); C=O stretching (amide I band, approx. 1650-1680 cm⁻¹); C=N stretching from the isoquinoline ring.[11]
MS (Mass Spec) Molecular ion peak (M⁺) at m/z 187.16.[12]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of isoquinoline-3-carbohydrazide make it a valuable building block for creating diverse chemical libraries.

Validated Synthetic Protocol

The most reliable and standard method for preparing carboxylic acid hydrazides is through the hydrazinolysis of a corresponding ester.[13][14] This approach avoids harsh conditions that could degrade the isoquinoline core and ensures high purity of the final product.

Diagram 2: Experimental Workflow for Synthesis

synthesis_workflow start Isoquinoline-3- carboxylic acid step1 Esterification (e.g., SOCl₂ in Methanol) start->step1 intermediate Methyl isoquinoline- 3-carboxylate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate in Ethanol) intermediate->step2 product Isoquinoline-3- carbohydrazide step2->product

Caption: A two-step synthesis of Isoquinoline-3-carbohydrazide.

Step-by-Step Experimental Protocol:

  • Esterification of Isoquinoline-3-carboxylic Acid:

    • Rationale: The carboxylic acid is first converted to a more reactive ester to facilitate nucleophilic attack by hydrazine. Thionyl chloride (SOCl₂) in methanol is a common and efficient method for this transformation, proceeding via an acyl chloride intermediate.

    • Procedure: To a suspension of isoquinoline-3-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC. Upon completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

  • Hydrazinolysis of the Ester:

    • Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide.

    • Procedure: Dissolve the crude methyl isoquinoline-3-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (3.0-5.0 eq) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure isoquinoline-3-carbohydrazide.[15]

Core Chemical Reactivity

The chemical utility of isoquinoline-3-carbohydrazide is dominated by the reactivity of the terminal -NH₂ group of the hydrazide moiety. This group is a strong nucleophile and readily undergoes condensation reactions.[6][16]

Diagram 3: Key Reactions of the Carbohydrazide Moiety

reactivity start Isoquinoline-3-carbohydrazide reagent1 Aldehydes / Ketones start->reagent1 Condensation reagent2 Acid Chlorides start->reagent2 Acylation reagent3 Isocyanates start->reagent3 Addition product1 Hydrazones (Schiff Bases) reagent1->product1 product2 Diacylhydrazines reagent2->product2 product3 Semicarbazides reagent3->product3

Caption: Versatile reactions of the hydrazide functional group.

  • Formation of Hydrazones (Schiff Bases): This is the most common reaction, involving condensation with aldehydes or ketones, often under mild acidic catalysis. The resulting hydrazones are important intermediates for synthesizing other heterocyclic systems or can be bioactive compounds themselves.[16][17]

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields N,N'-diacylhydrazines.

  • Synthesis of Semicarbazides: Addition to isocyanates or isothiocyanates provides access to semicarbazide and thiosemicarbazide derivatives, classes of compounds known for their wide range of pharmacological activities.[6]

Applications and Significance in Drug Discovery

The fusion of the privileged isoquinoline scaffold with the versatile carbohydrazide functional group makes this molecule a highly attractive starting point for drug discovery programs.

  • Antimicrobial Agents: The hydrazide moiety is a well-known toxophore, famously present in the antitubercular drug isoniazid.[6] Consequently, isoquinoline-3-carbohydrazide derivatives are actively explored for developing new agents against various bacterial and fungal pathogens, including multidrug-resistant strains.[6][11]

  • Anticancer Therapeutics: Isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activities through diverse mechanisms like topoisomerase inhibition and cell cycle arrest.[1][5] The carbohydrazide portion can be elaborated to introduce functionalities that enhance binding to specific cancer targets.

  • Antioxidant and Anti-inflammatory Agents: Quinoline and isoquinoline carbohydrazides have been investigated for their ability to scavenge free radicals and act as antioxidants.[18][19][20] This activity is relevant for treating diseases with an inflammatory or oxidative stress component.

  • Enzyme Inhibitors: The structural features of isoquinoline-3-carbohydrazide make it a suitable scaffold for designing inhibitors of various enzymes, where the isoquinoline ring can occupy hydrophobic pockets and the hydrazide group can form key hydrogen bonds.[3]

Conclusion and Future Outlook

Isoquinoline-3-carbohydrazide is a synthetically accessible and chemically versatile molecule that provides a robust platform for the development of novel therapeutics. Its well-defined physicochemical properties, coupled with the proven biological relevance of both the isoquinoline core and the carbohydrazide functional group, ensure its continued importance in medicinal chemistry. Future research will likely focus on creating and screening diverse libraries of its derivatives to identify new lead compounds with improved potency, selectivity, and pharmacokinetic profiles against a wide range of diseases.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link][1][2]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link][1][2]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link][3]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link][11]

  • Direct access to hydrazides and amides from carboxylic acids via acyloxyphosphonium ion. Royal Society of Chemistry. [Link][21]

  • CARBOHYDRAZIDE. Ataman Kimya. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ResearchGate. [Link][22]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. Sci-Hub. [Link][13]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry. [Link][23]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link][15]

  • CARBOHYDRAZIDE. Shanghai Chemex. [Link][8]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. [Link][14]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi. [Link][18]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. National Center for Biotechnology Information. [Link][6]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. ResearchGate. [Link][19]

  • Isoquinoline-3-carbohydrazide — Chemical Substance Information. NextSDS. [Link][7]

  • Isoquinoline - SpectraBase. SpectraBase. [Link][24]

  • Research Article Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. ResearchGate. [Link][20]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link][4]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. [Link][17]

  • Chemical Properties of Isoquinoline (CAS 119-65-3). Cheméo. [Link][25]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link][5]

  • Isoquinoline. NIST WebBook. [Link][12]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link][26]

  • Medicinal Applications of Quinoline & Isoquinoline. Scribd. [Link][27]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link][10]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link][9]

Sources

Exploratory

An In-Depth Technical Guide to Isoquinoline-3-Carbohydrazide: A Key Scaffold in Medicinal Chemistry

Introduction: The Significance of the Isoquinoline Scaffold The isoquinoline moiety, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry and drug development.[1][2] This structural motif is prevalent in a vast array of natural products, particularly alkaloids like morphine and berberine, and synthetic compounds that exhibit a broad spectrum of potent pharmacological activities.[2] The unique electronic and steric properties of the isoquinoline core make it a "privileged structure," a versatile template for designing molecules that can interact with a wide range of biological targets.[3] This guide focuses on a specific and highly valuable derivative: Isoquinoline-3-carbohydrazide . By functionalizing the isoquinoline core at the 3-position with a carbohydrazide group (-CONHNH₂), a reactive and versatile handle is introduced, opening up a wealth of possibilities for creating novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and applications for professionals in research and drug development.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental physicochemical properties of Isoquinoline-3-carbohydrazide is critical for its application in experimental settings, from reaction design to the interpretation of biological assay results. The key identifiers and properties are summarized in the table below. The carbohydrazide functional group significantly influences the molecule's polarity, hydrogen bonding capacity, and potential for coordination with metal ions, all of which are pivotal to its chemical reactivity and biological interactions.

PropertyValueSource(s)
IUPAC Name isoquinoline-3-carbohydrazide-
CAS Number 1119545-63-9[4]
Molecular Formula C₁₀H₉N₃O[5]
Molecular Weight 187.20 g/mol [5]
Exact Mass 187.07456 Da (monoisotopic)[6]
Canonical SMILES C1=CC=C2C(=C1)C=NC(=C2)C(=O)NN[6]
InChI Key ZARLOFXXUFNOHB-UHFFFAOYSA-N[6]

The structure of Isoquinoline-3-carbohydrazide features the planar, aromatic isoquinoline ring system. The C3-substituent, the carbohydrazide group, is a key feature, providing a site for hydrogen bond donors (the -NH and -NH₂ protons) and acceptors (the carbonyl oxygen and the nitrogen atoms). This dual capacity is fundamental to its role in forming stable interactions with biological macromolecules.

G cluster_0 cluster_1 mol   Isoquinoline_Core Isoquinoline Core (Aromatic, Planar) Carbohydrazide_Group Carbohydrazide Moiety (-CONHNH₂) (H-Bond Donor/Acceptor, Reactive Handle) Carbohydrazide_Group->Isoquinoline_Core Attached at C3-position Synthesis_Workflow Start Isoquinoline-3-carboxylic acid or its Ethyl Ester Process Reflux (8-12 hours) Start->Process Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Process Solvent Ethanol (Solvent) Solvent->Process Workup Cooling & Filtration Process->Workup Product Isoquinoline-3-carbohydrazide (Final Product) Workup->Product Applications cluster_reaction Reaction with Aldehydes/Ketones cluster_activities Potential Pharmacological Activities Core Isoquinoline-3-Carbohydrazide Hydrazones Library of Hydrazone Derivatives Core->Hydrazones Scaffold for Derivatization Anticancer Anticancer Hydrazones->Anticancer Antimicrobial Antimicrobial Hydrazones->Antimicrobial Antiviral Antiviral Hydrazones->Antiviral Antioxidant Antioxidant Hydrazones->Antioxidant

Sources

Foundational

preliminary toxicity and safety data sheet (MSDS) for Isoquinoline-3-carbohydrazide

A Technical Guide for Researchers and Drug Development Professionals Disclaimer: This document provides a preliminary overview of the potential toxicity and safety considerations for Isoquinoline-3-carbohydrazide (CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a preliminary overview of the potential toxicity and safety considerations for Isoquinoline-3-carbohydrazide (CAS No. 1119545-63-9). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the information herein is synthesized from data on structurally related molecules, including isoquinoline, isoquinoline-6-carbohydrazide, and carbohydrazide. All chemical products should be handled with the recognition of "having unknown hazards and toxicity"[1]. This guide is intended for informational purposes for research and development professionals and does not substitute for a comprehensive risk assessment conducted by qualified safety professionals.

Introduction: Understanding the Hazard Landscape

Isoquinoline-3-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and guiding early-stage drug development. This guide provides a preliminary hazard assessment based on the toxicological profiles of its core structural components: the isoquinoline ring and the carbohydrazide functional group. This approach, known as "read-across," is a scientifically recognized method for predicting the properties of a substance by using data from analogous compounds.

The isoquinoline core is a known structural motif in various biologically active compounds and can exhibit its own toxicological profile. Similarly, the carbohydrazide group can influence the compound's reactivity and biological interactions. By examining the safety data for compounds containing these moieties, we can infer a likely, albeit preliminary, hazard profile for Isoquinoline-3-carbohydrazide.

Predicted Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Isoquinoline-3-carbohydrazide is anticipated to possess the following hazards. This classification is inferred from the safety data sheets of structurally similar compounds.

Table 1: Predicted GHS Hazard Classification for Isoquinoline-3-carbohydrazide

Hazard ClassHazard CategoryHazard StatementBasis for Classification (Structurally Similar Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3][4]Isoquinoline, Isoquinoline-6-carbohydrazide, Carbohydrazide
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]Isoquinoline
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4]Isoquinoline, Isoquinoline-6-carbohydrazide, Carbohydrazide
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][4]Isoquinoline, Isoquinoline-6-carbohydrazide, Carbohydrazide
CarcinogenicityCategory 1BH350: May cause cancer.[2]Isoquinoline
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]Isoquinoline-6-carbohydrazide
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects.[2]Isoquinoline

Pictograms:

Signal Word: Danger

First-Aid Measures: A Proactive Approach to Exposure

In the event of exposure, immediate and appropriate first-aid measures are critical. The following protocols are recommended based on the predicted hazards.

Table 2: Recommended First-Aid Procedures

Exposure RouteProcedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If not breathing, give artificial respiration.[4][5]
Skin Contact Immediately take off all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][4][5]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][3] Never give anything by mouth to an unconscious person.[2][4]

Experimental Protocols for Preliminary Toxicity Assessment

To move beyond read-across data and establish a specific toxicity profile for Isoquinoline-3-carbohydrazide, a tiered experimental approach is recommended. The following are foundational in vitro and in vivo assays.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration of Isoquinoline-3-carbohydrazide that induces 50% inhibition of cell viability (IC50) in a relevant cell line (e.g., HepG2 for hepatotoxicity).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80% confluency.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare a serial dilution of Isoquinoline-3-carbohydrazide in culture media. Replace the existing media with the treatment media and incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells seeding Seed in 96-well Plate cell_culture->seeding treatment Add Isoquinoline-3-carbohydrazide seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition solubilization Dissolve Formazan mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of Isoquinoline-3-carbohydrazide by testing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_culture S. typhimurium Culture mixing Mix in Top Agar bacterial_culture->mixing test_compound Isoquinoline-3-carbohydrazide test_compound->mixing s9_mix S9 Mix (optional) s9_mix->mixing plating Plate on Minimal Agar mixing->plating incubation Incubate at 37°C plating->incubation counting Count Revertant Colonies incubation->counting analysis Compare to Control counting->analysis

Caption: Workflow for the Ames Mutagenicity Test.

Handling, Storage, and Disposal

Given the predicted hazard profile, stringent adherence to safety protocols during handling, storage, and disposal is mandatory.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or a face shield.[2][4][5]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

  • Store locked up.[2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2][5]

  • Do not allow the product to enter drains.[3][4]

  • Waste materials should be disposed of in accordance with local, regional, and national regulations.[3]

Conclusion and Future Directions

The preliminary toxicity and safety assessment of Isoquinoline-3-carbohydrazide, based on data from structurally related compounds, indicates that it should be handled as a hazardous substance. The primary concerns are acute oral and dermal toxicity, skin and eye irritation, and potential carcinogenicity. Researchers and drug development professionals must employ rigorous safety precautions to minimize exposure.

To establish a definitive safety profile, further empirical testing is essential. The experimental protocols outlined in this guide provide a starting point for a comprehensive toxicological evaluation. As more data becomes available, this preliminary safety data sheet should be updated to reflect a more complete understanding of the hazards associated with Isoquinoline-3-carbohydrazide.

References

  • Safety Data Sheet for Isoquinoline. (2021, September 9). MilliporeSigma.
  • Isoquinoline-3-carbohydrazide — Chemical Substance Inform
  • Safety Data Sheet for 1,3-diaminourea. (2020). MilliporeSigma.
  • Safety Data Sheet for Isoquinoline-6-carbohydrazide. (2024, November 1). Angene Chemical.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Safety Data Sheet for Quinoline-3-carbaldehyde. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet for Carbohydrazide. (2025, April 30). TCI Chemicals.
  • CAS 1119545-63-9 | Isoquinoline-3-carbohydrazide,≥95%. Howei Pharm.
  • CAS 17583-53-8 | Isoquinoline-3-carbohydrazonamide. Hoffman Fine Chemicals.
  • Safety Data Sheet for Isoquinolin-3-amine. (2009, February 10). Fisher Scientific.
  • Risk Assessment Report 2,3-Dimethylpyrazine (Food Additive). (2008, July). Food Safety Commission of Japan (FSCJ).
  • Safety Data Sheet for Isoquinoline. (2010, November 24). Fisher Scientific.

Sources

Exploratory

solubility profile of Isoquinoline-3-carbohydrazide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Isoquinoline-3-carbohydrazide in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility profile of isoquinoline-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Isoquinoline-3-carbohydrazide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of isoquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Given the limited availability of direct quantitative solubility data in public literature, this document synthesizes theoretical principles of solubility, qualitative information from analogous compounds, and a detailed experimental protocol for researchers to quantitatively determine the solubility of isoquinoline-3-carbohydrazide in various organic solvents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Significance of Isoquinoline-3-carbohydrazide and its Solubility

Isoquinoline and its derivatives are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Isoquinoline-3-carbohydrazide, a specific derivative, is a subject of interest in the synthesis of novel compounds with potential therapeutic applications.[2][3] The solubility of a compound is a critical physicochemical property that profoundly influences its suitability for various applications, particularly in drug development. It affects everything from reaction kinetics in synthesis to bioavailability and formulation of the final drug product. A well-characterized solubility profile in a range of organic solvents is therefore essential for efficient process development, purification, and formulation.

Theoretical Framework: Predicting the Solubility of Isoquinoline-3-carbohydrazide

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of isoquinoline-3-carbohydrazide provides key insights into its expected solubility behavior.

Molecular Structure and Polarity:

Isoquinoline-3-carbohydrazide consists of a bicyclic isoquinoline core and a carbohydrazide functional group (-CONHNH₂).

  • The Isoquinoline Core: The isoquinoline ring system, composed of a fused benzene and pyridine ring, is aromatic and relatively nonpolar.[5] However, the presence of the nitrogen atom in the pyridine ring introduces a dipole moment, making it a weak base.[5]

  • The Carbohydrazide Group: The carbohydrazide group is highly polar due to the presence of the carbonyl (C=O) and amino (-NH₂) moieties. These groups are capable of forming strong hydrogen bonds, both as donors (the N-H groups) and acceptors (the C=O and N atoms).

The overall polarity of isoquinoline-3-carbohydrazide is a balance between the larger, less polar isoquinoline core and the highly polar carbohydrazide functional group. This structure suggests that its solubility will be highly dependent on the polarity of the solvent.

Expected Solubility Trends:

Based on its structure, the following trends in solubility can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carbohydrazide group, leading to favorable solute-solvent interactions and likely good solubility. The presence of hydroxyl groups in a related compound, 6,7-dihydroxyisoquinoline-3-carbohydrazide, contributes to its solubility in polar solvents like water and ethanol.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have a dipole moment but do not have hydrogen bond donating capabilities. They can act as hydrogen bond acceptors for the N-H groups of the carbohydrazide moiety. The solubility in these solvents is expected to be moderate and will depend on the specific solvent's polarity and other intermolecular forces. For a similar compound, isoniazid (pyridine-4-carbohydrazide), it was found to be most soluble in methanol, followed by acetone, ethanol, and ethyl acetate at temperatures up to 308 K.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the energy required to break the strong intermolecular forces (hydrogen bonds and dipole-dipole interactions) between the isoquinoline-3-carbohydrazide molecules will not be compensated by favorable solute-solvent interactions. Therefore, the solubility in nonpolar solvents is expected to be low.

Qualitative Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale
Polar ProticMethanol, EthanolHighStrong hydrogen bonding interactions with the carbohydrazide group.[1]
Polar AproticAcetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions and hydrogen bond acceptance.[6]
NonpolarHexane, Toluene, Diethyl EtherLowUnfavorable interactions; inability to disrupt strong solute-solute forces.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a detailed, step-by-step methodology adapted from established gravimetric techniques used for similar compounds.[6]

Materials and Equipment
  • Isoquinoline-3-carbohydrazide (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Isoquinoline-3-carbohydrazide to a known volume of solvent in a vial. B Seal the vial tightly. A->B C Place the vial in a temperature-controlled shaker. B->C D Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium. C->D E Allow the suspension to settle. D->E F Centrifuge the vial to separate the solid from the supernatant. E->F G Carefully withdraw a known volume of the clear supernatant. F->G H Transfer the supernatant to a pre-weighed container. G->H I Evaporate the solvent in a drying oven. H->I J Weigh the container with the dried solute. I->J K Calculate the solubility. J->K

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of isoquinoline-3-carbohydrazide to a vial containing a known volume (e.g., 5 mL) of the organic solvent. The excess solid ensures that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the optimal equilibration time.[7]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial to achieve a clear separation of the undissolved solid from the saturated supernatant.

  • Sample Analysis:

    • Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a micropipette.

    • Transfer the aliquot to a pre-weighed container (e.g., a small beaker or aluminum pan).

    • Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be well below the melting point of isoquinoline-3-carbohydrazide.

    • Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S (g/L) = (Mass of dried solute in g) / (Volume of supernatant taken in L)

    • It is recommended to perform each measurement in triplicate to ensure the reliability of the results.[6]

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:[4][8][9]

  • Temperature: The solubility of most solids increases with temperature.[8] Therefore, precise temperature control during the experiment is crucial.

  • Purity of Solute and Solvent: Impurities can alter the solubility of the compound. High-purity starting materials are essential for accurate results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase before and after the experiment to ensure that no phase transformation has occurred.

  • pH of the Medium: For ionizable compounds, the pH of the solvent can significantly impact solubility. While this is more relevant for aqueous solutions, trace amounts of acidic or basic impurities in organic solvents can affect the solubility of a basic compound like isoquinoline-3-carbohydrazide.

Conclusion and Implications

A thorough understanding of the solubility profile of isoquinoline-3-carbohydrazide is fundamental for its effective utilization in research and development. While direct quantitative data is scarce, a combination of theoretical prediction and a robust experimental protocol, as outlined in this guide, provides a clear path for researchers to obtain this critical information. The methodologies described herein are designed to yield reliable and reproducible data, enabling informed decisions in solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey of promising isoquinoline-based compounds from the laboratory to potential therapeutic applications.

References

  • Vertex AI Search. (n.d.). Buy 6,7-Dihydroxyisoquinoline-3-carbohydrazide (EVT-12017042) | 740772-05-8.
  • Rubino, J. T. (1989). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • NextSDS. (n.d.).
  • El Bakkali, M., et al. (2015). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Howei. (n.d.). CAS 1119545-63-9 | Isoquinoline-3-carbohydrazide,≥95%.
  • Patel, D., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011).
  • Wikipedia. (n.d.). Isoquinoline.
  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • El Bakkali, M., et al. (2015). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.
  • ACS Publications. (2008, July 19).

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Foundational

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-3-Carbohydrazide Derivatives

Abstract The isoquinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. When...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. When functionalized with a carbohydrazide moiety at the 3-position, these derivatives gain unique chemical properties that enable them to interact with a diverse array of biological targets. This technical guide provides an in-depth analysis of the mechanisms of action for isoquinoline-3-carbohydrazide derivatives, consolidating findings from contemporary research. We will explore their roles as anticancer, antimicrobial, and enzyme-inhibiting agents, detailing the molecular pathways they modulate and the experimental methodologies used to elucidate these actions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of compounds.

Introduction: The Isoquinoline-3-Carbohydrazide Scaffold

Isoquinoline is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring. This nitrogen-containing heterocycle is a key pharmacophore found in many alkaloids, such as morphine and berberine, and synthetic drugs, including the antispasmodic papaverine.[1][2] The introduction of a carbohydrazide group (-CONHNH₂) at the 3-position creates a versatile chemical entity. The hydrazide functional group is a powerful hydrogen-bonding motif and a key structural element in many pharmacologically active compounds, enabling interactions with various biological receptors and enzymes.

The combination of the rigid, aromatic isoquinoline core and the flexible, reactive carbohydrazide side chain allows for the synthesis of a wide range of derivatives with tailored biological activities. These activities often stem from the molecule's ability to chelate metal ions, form stable complexes with biomolecules, and participate in critical hydrogen bond interactions within enzyme active sites.[2][3]

Anticancer Mechanisms of Action

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through multiple mechanisms.[4][5] These include the inhibition of microtubule polymerization, induction of apoptosis, and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[6] Their dynamic polymerization and depolymerization are critical for the formation of the mitotic spindle during cell division, making them a prime target for anticancer drugs. Several isoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[6][7][8]

This binding event disrupts the formation of microtubules, leading to a cascade of downstream effects:

  • Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle in the G2/M phase.[9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

One study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives demonstrated that the most potent compound, 32 , inhibited tubulin polymerization and exhibited significant cytotoxic activity against leukemia cells with an IC₅₀ of 0.64 μM.[6] Molecular docking studies suggested that the two phenyl rings of these inhibitors interact with hydrophobic pockets in the colchicine-binding site.[6] Similarly, another series of isoquinoline derivatives, exemplified by compound F10 , was shown to interfere with tubulin polymerization in a dose-dependent manner with an IC₅₀ value of 6.33 μM.[9]

Compound/Derivative ClassCell LineIC₅₀ (μM) for Tubulin PolymerizationReference
(+)-6c (dihydroxyindolo[2,1-a]isoquinoline)-3.1 ± 0.4[7][8]
Colchicine (Reference)-2.1 ± 0.1[7][8]
Compound 32 (1,4-disubstituted-3,4-dihydroisoquinoline)CEM (Leukemia)Not specified, but confirmed activity[6]
F10 (podophyllotoxin-based isoquinoline)PC-3 (Prostate)6.33[9]
Compound 17 (tetrahydroisoquinoline-stilbene)-Higher than Colchicine at same conc.[4]
Induction of Apoptosis and Cell Cycle Arrest

Beyond disrupting microtubule dynamics, isoquinoline derivatives can induce apoptosis through various other pathways.[4][10]

  • Mitochondrial Pathway: Some derivatives can decrease the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm. This activates the caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.[4][10] For example, a tetrahydroisoquinoline-stilbene derivative was shown to increase levels of cleaved caspase-3 and promote cytochrome C release.[4]

  • Modulation of Apoptotic Proteins: Certain isatin-indole conjugates, which contain a related core structure, have been shown to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell death.[11][12]

  • Signaling Pathway Modulation: The compound AM6-36, an indenoisoquinoline, induces apoptosis in leukemia cells by up-regulating p38 MAPK and JNK phosphorylation while down-regulating the c-Myc oncogene.[10]

  • Cell Cycle Arrest: At lower concentrations, some derivatives can induce cell cycle arrest at different phases. For instance, AM6-36 was found to arrest HL-60 leukemia cells in the G2/M phase, while other derivatives have been shown to cause arrest at the G0-G1 phase.[10][13]

Inhibition of Topoisomerases and Kinases

Other anticancer mechanisms for the broader isoquinoline class include:

  • Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA tangles during replication. Certain benzo[4][10]indolo[3,2-c]isoquinoline derivatives inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and cell death.[4][14]

  • Kinase Inhibition: Many cellular processes are regulated by kinases, and their deregulation is a hallmark of cancer. Isoquinoline-based compounds have been designed to inhibit key kinases like Akt, which is part of the PI3K/Akt/mTOR signaling pathway crucial for cell survival and proliferation.[4][14] More recently, isoquinoline-tethered quinazoline derivatives have been developed as selective inhibitors of HER2 kinase over EGFR, showing promise for HER2-positive cancers.[15][16]

Antimicrobial Mechanisms of Action

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoquinoline derivatives, including those with the carbohydrazide moiety, have shown promise in this area.[17][18]

Inhibition of InhA in Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and new drugs are urgently needed to combat resistant strains.[19] The enzyme enoyl-acyl carrier protein reductase (InhA) is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, responsible for synthesizing the mycolic acids of the bacterial cell wall.[20] InhA is the primary target of the frontline drug isoniazid (INH).

Direct inhibitors of InhA that do not require activation by the KatG enzyme (a common site of resistance mutations for INH) are highly sought after.[19] Several studies have explored isoquinoline and quinoline-3-carbohydrazide derivatives as direct InhA inhibitors.[21][22]

Molecular docking studies suggest that these derivatives can fit into the hydrophobic substrate-binding pocket of InhA. The carbohydrazide moiety is often predicted to form key hydrogen bonds with residues like TYR158, which is critical for enzymatic activity.[19][22] While some imidazoquinoline derivatives showed only modest inhibitory efficacy against the InhA protein, other quinoline-triazole conjugates demonstrated substantial inhibition, with IC₅₀ values comparable to isoniazid.[19][20][23]

Compound/Derivative ClassTargetIC₅₀ (μM)Reference
Compound 4n (imidazoquinoline)InhA (% Inhibition @ 50 µM)66%[19]
Compound 5n (quinoline-triazole)InhA0.72 ± 0.03[20]
Isoniazid (INH) (Reference)InhA0.24 ± 0.01[20]
Broad-Spectrum Antibacterial Activity

Beyond targeting specific enzymes like InhA, isoquinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][17] The precise mechanisms are often multifaceted, but preliminary studies on alkynyl isoquinolines suggest they may perturb both cell wall and nucleic acid biosynthesis in S. aureus.[24] The lipophilic nature of the isoquinoline core likely facilitates passage through bacterial membranes, allowing the molecule to reach intracellular targets.

Experimental Protocols and Workflows

Elucidating the mechanisms described above requires a combination of in vitro biochemical assays, cell-based experiments, and in silico computational modeling.

General Workflow for Mechanism of Action Studies

The process of identifying and validating the mechanism of action for a novel isoquinoline-3-carbohydrazide derivative typically follows a structured workflow.

G cluster_0 Initial Screening & Synthesis cluster_1 Target Identification cluster_2 Cellular Mechanism Validation cluster_3 Final Validation Synthesis Derivative Synthesis Screening Cytotoxicity / Antimicrobial Screening (e.g., MTT, MIC) Synthesis->Screening Test Compounds Biochem Biochemical Assays (e.g., Kinase, Enzyme Inhibition) Screening->Biochem Active Hits Docking In Silico Docking & Molecular Modeling Screening->Docking Identify Putative Targets CellCycle Cell Cycle Analysis (Flow Cytometry) Biochem->CellCycle Apoptosis Apoptosis Assays (Annexin V, Caspase) Biochem->Apoptosis IF Immunofluorescence (e.g., Microtubules) CellCycle->IF Visualize Cellular Effects Western Western Blot (Protein Expression) Apoptosis->Western Confirm Protein Cleavage SAR Structure-Activity Relationship (SAR) Studies Western->SAR

Caption: General workflow for elucidating the mechanism of action.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is a representative method for determining if a compound inhibits the polymerization of tubulin, a key anticancer mechanism.

Objective: To quantify the effect of an isoquinoline-3-carbohydrazide derivative on the rate and extent of tubulin polymerization in a cell-free system.

Materials:

  • Tubulin (≥99% pure, lyophilized) from porcine or bovine brain.

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

  • GTP solution (100 mM).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Reference inhibitors: Colchicine, Paclitaxel.

  • 96-well microplate, UV-transparent.

  • Temperature-controlled spectrophotometer (plate reader) capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of ~3-4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

    • Prepare working solutions of the test compound and reference drugs by diluting stock solutions in GTB. Ensure the final DMSO concentration is ≤1% in all wells.

  • Assay Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • GTB to make up the final volume.

      • Test compound or reference drug at desired final concentrations.

      • Tubulin solution.

    • Include control wells: (a) No inhibitor (vehicle control), (b) Positive control (Colchicine), (c) Stabilizing control (Paclitaxel).

  • Initiation of Polymerization:

    • Place the plate in the spectrophotometer pre-warmed to 37°C.

    • Just before starting the reading, add GTP to all wells to a final concentration of 1 mM to initiate polymerization.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin (light scattering).

  • Data Analysis:

    • Plot absorbance (A₃₄₀) versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance (A_max).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Interpretation: A dose-dependent decrease in the rate and extent of the absorbance increase, compared to the vehicle control, indicates that the compound inhibits tubulin polymerization. This self-validating system includes both a negative control (vehicle) and positive controls for inhibition (colchicine) and stabilization (paclitaxel) to ensure the assay is performing correctly.

Signaling Pathway Visualization: Apoptosis Induction

The following diagram illustrates a simplified view of how an isoquinoline derivative might induce apoptosis by inhibiting an anti-apoptotic protein like Bcl-2.

G I3C Isoquinoline-3- Carbohydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) I3C->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Pore Formation CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptosis induction via Bcl-2 inhibition.

Conclusion and Future Directions

Isoquinoline-3-carbohydrazide derivatives represent a versatile and potent class of molecules with significant therapeutic potential. Their mechanisms of action are diverse, ranging from the physical disruption of cytoskeletal components to the specific inhibition of key enzymes in cancer and microbial pathways. The ability to inhibit tubulin polymerization and induce apoptosis makes them strong candidates for anticancer drug development, while their capacity to target essential bacterial enzymes like InhA provides a promising avenue for new antitubercular agents.

Future research should focus on optimizing the scaffold to enhance selectivity and reduce off-target effects. Structure-activity relationship (SAR) studies will be crucial for fine-tuning the derivatives to improve their pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring synergistic combinations with existing therapies could unlock new treatment paradigms for resistant cancers and infectious diseases. The continued investigation into the nuanced molecular interactions of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

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  • G. Scherer, H. M. R. Hoffmann, "Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives," PubMed, Available at: [Link]

  • A. A. El-Sayed et al., "Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis," PMC, Available at: [Link]

  • L. He et al., "Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors," PMC, Available at: [Link]

  • Y. Feng et al., "Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction," Journal of Medicinal Chemistry, Available at: [Link]

  • L. Balewski, A. Kornicka, "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design," PMC, Available at: [Link]

  • H. J. Chun et al., "Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells," ACS Publications, Available at: [Link]

  • K. D. Thomas et al., "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents," PubMed, Available at: [Link]

  • A. Foroumadi et al., "Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents," PMC, Available at: [Link]

  • S. A. G. El-messary et al., "Apoptosis induction induced by the derivatives 1, 3c," ResearchGate, Available at: [Link]

  • A. A. El-Sayed et al., "Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis," PubMed, Available at: [Link]

  • A. A. El-Sayed et al., "Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis," ResearchGate, Available at: [Link]

  • S. Kumar et al., "Design, Synthesis and Evaluation of Novel Quinoline-Thiazolidinone-Isonicotinamide Hybrids as Potent InhA Inhibitors for Antitubercular Therapy," Asian Publication Corporation, Available at: [Link]

  • E. S. de Oliveira et al., "Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity," Frontiers, Available at: [Link]

  • W. M. Eldehna et al., "Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards," Semantic Scholar, Available at: [Link]

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  • A. S. Tathe et al., "Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents," Der Pharma Chemica, Available at: [Link]

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  • S. Radi et al., "Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants," Hindawi, Available at: [Link]

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Exploratory

structural analysis of Isoquinoline-3-carbohydrazide crystals

An In-Depth Technical Guide to the Structural Analysis of Isoquinoline-3-Carbohydrazide Crystals This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning behind the complete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis of Isoquinoline-3-Carbohydrazide Crystals

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning behind the complete structural characterization of isoquinoline-3-carbohydrazide crystals. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal links between experimental choices and the resulting data, ensuring a self-validating and robust analytical workflow.

Preamble: The Significance of Structural Elucidation

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antihypertensive, antimicrobial, and antitumor properties.[1][2] Isoquinoline-3-carbohydrazide (C₁₀H₉N₃O) serves as a critical synthon for developing novel therapeutic agents.[3][4] Its carbohydrazide moiety is a versatile functional group for creating more complex molecules, such as Schiff bases, with potentially enhanced biological efficacy.[5][6]

A definitive understanding of the three-dimensional atomic arrangement of this molecule in its crystalline state is paramount. This structural data, obtained primarily through single-crystal X-ray diffraction, provides invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing.[2][7] This knowledge is foundational for structure-activity relationship (SAR) studies, rational drug design, and understanding the physicochemical properties like solubility and stability, which are critical for drug development.

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.

Synthetic Pathway

A common and effective route to synthesize isoquinoline-3-carbohydrazide involves a two-step process starting from isoquinoline-3-carboxylic acid.

Experimental Protocol: Synthesis of Isoquinoline-3-carbohydrazide

  • Esterification: Isoquinoline-3-carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in an excess of the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid. The esterification step is crucial as it activates the carboxyl group for the subsequent reaction.

  • Hydrazinolysis: The resulting ester (e.g., methyl isoquinoline-3-carboxylate) is then reacted with hydrazine hydrate.[8] This nucleophilic acyl substitution reaction proceeds by the attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy/ethoxy group and the formation of the desired isoquinoline-3-carbohydrazide. The product is typically a solid that can be purified by recrystallization.[8]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification & Crystallization A Isoquinoline-3-carboxylic Acid B Methyl Isoquinoline-3-carboxylate A->B  Methanol (MeOH)  H₂SO₄ (cat.), Reflux C Isoquinoline-3-carbohydrazide B->C  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol (EtOH), Reflux D Crude Product C->D Reaction Work-up E High-Purity Single Crystals D->E Slow Evaporation SC_XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head C Data Reduction (Integration & Scaling) B->C Raw diffraction images D Structure Solution (Phase Problem) C->D Reflection file (hkl) E Structure Refinement D->E Initial atomic model F Structure Validation & Analysis (CIF File Generation) E->F Final refined structure

Caption: Step-by-step workflow of a single-crystal X-ray diffraction experiment.

Experimental Protocol: SC-XRD Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo-Kα or Cu-Kα radiation) are directed at the crystal, which is rotated through a series of angles. [5]The resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model. This model is then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Interpreting Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is often deposited in databases like the Cambridge Structural Database (CSD) for public access. [9][10][11] Table 1: Representative Crystallographic Data for Isoquinoline Derivatives (Note: This is generalized data based on similar published structures, as a specific CIF for isoquinoline-3-carbohydrazide is not publicly available in the search results.)

ParameterTypical Value/DescriptionSignificance
Chemical FormulaC₁₀H₉N₃OConfirms the elemental composition of the crystal.
Formula Weight187.20 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell. [12]
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell. [2][12]
a, b, c (Å)5-15 Å, 8-20 Å, 10-35 ÅDimensions of the unit cell edges. [12]
α, β, γ (°)90°, 90-110°, 90°Angles of the unit cell.
Volume (ų)1000-2000 ųVolume of a single unit cell. [12]
Z4Number of molecules per unit cell. [12]
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the refinement; lower is better. [12]
wR₂ (all data)< 0.15A weighted residual factor based on all data. [12]

Beyond the Molecule: Supramolecular Analysis

The crystal structure is not just about a single molecule; it's about how molecules interact and pack together. These intermolecular interactions dictate the material's properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. [13]The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside and outside the surface is mapped.

  • d_norm surface: This surface visualizes close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. [14]* 2D Fingerprint Plots: These plots quantify the different types of intermolecular contacts, breaking them down into contributions (e.g., H···H, C···H, N···H), which helps to understand the relative importance of various interactions in the crystal packing. [14][15]For a molecule like isoquinoline-3-carbohydrazide, one would expect significant contributions from N-H···O and N-H···N hydrogen bonds due to the carbohydrazide group, as well as C-H···π interactions. [14]

Corroborative Techniques: An Integrated Approach

While SC-XRD provides the definitive structure, other analytical techniques are essential for confirming the identity and purity of the bulk sample and for providing complementary information.

Integrated_Analysis center Isoquinoline-3-carbohydrazide Crystal XRD SC-XRD center->XRD 3D Atomic Arrangement Intermolecular Interactions FTIR FT-IR Spectroscopy center->FTIR Functional Group Confirmation NMR NMR Spectroscopy center->NMR Molecular Skeleton (in solution) TGA_DSC Thermal Analysis (TGA/DSC) center->TGA_DSC Thermal Stability Phase Transitions

Caption: Integrated approach for comprehensive structural characterization.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule. For isoquinoline-3-carbohydrazide, characteristic stretching vibration bands would be expected for N-H (amine), C=O (amide), and C=N (isoquinoline ring) groups. [5][16]For example, typical bands would appear around 3200-3400 cm⁻¹ for N-H stretching, ~1645 cm⁻¹ for the C=O stretch, and ~1600 cm⁻¹ for the C=N stretch. [5]* NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the molecular structure in solution. [5][16]The chemical shifts, integration, and coupling patterns of the protons provide a map of the carbon-hydrogen framework, which must be consistent with the structure determined by XRD. The presence of singlet peaks for the N-H protons and characteristic signals for the aromatic protons of the isoquinoline ring would be key identifiers. [5]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability and phase behavior of the crystalline material. [17][18]

  • TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [19]For isoquinoline-3-carbohydrazide, a TGA thermogram would show a stable baseline until the onset of decomposition, indicating the temperature at which the compound begins to degrade. [20]* DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. [19]A DSC curve will show endothermic peaks for events like melting and exothermic peaks for events like crystallization or decomposition. [18][20]For this compound, a sharp endothermic peak would be observed at its melting point, and the absence of other peaks before melting would confirm the presence of a single, stable crystalline phase. [20] Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 5-10 mg) is placed into an aluminum or crucible. [19]2. Instrument Setup: The sample is placed in the TGA/DSC instrument. The analysis is typically run under an inert nitrogen atmosphere with a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-600 °C). [19]3. Data Analysis: The resulting thermograms are analyzed to determine the onset of decomposition (from TGA) and the melting point and enthalpy of fusion (from DSC).

Conclusion

The structural analysis of isoquinoline-3-carbohydrazide crystals is a multi-faceted process that integrates synthesis, crystallization, and a suite of advanced analytical techniques. While single-crystal X-ray diffraction provides the ultimate atomic-level detail of the solid state, it is the synergy with spectroscopic and thermal methods that delivers a complete, self-validating, and trustworthy characterization. This comprehensive understanding of structure, from the molecular to the supramolecular level, is the bedrock upon which further research into the medicinal applications of this important heterocyclic compound can be confidently built.

References

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2004). MDPI. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC - NIH. Available at: [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). Semantic Scholar. Available at: [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). PMC. Available at: [Link]

  • Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (n.d.). ResearchGate. Available at: [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (n.d.). europeanjournalofchemistry.com. Available at: [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi. Available at: [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). asianpubs.org. Available at: [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). (n.d.). PMC. Available at: [Link]

  • Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. (n.d.). Synapse. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). MDPI. Available at: [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile. (n.d.). PMC. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile. (n.d.). ResearchGate. Available at: [Link]

  • Isoquinoline-3-carbohydrazide — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (2011). PubMed. Available at: [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available at: [Link]

  • Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;... (n.d.). ResearchGate. Available at: [Link]

  • Hirshfeld Surface Analysis and Energy Framework for Crystals of Quinazoline Methylidene Bridged Compounds. (2020). MDPI. Available at: [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Available at: [Link]

  • Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. (2022). R Discovery. Available at: [Link]

  • Elusive chiral nitrogen compounds available in the Cambridge Structural Database. (2021). CCDC. Available at: [Link]

  • Hirshfeld Surface Analysis and Energy Framework for Crystals of Quinazoline Methylidene Bridged Compounds. (2021). PUBDB. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of Isoquinoline-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Isoquinoline-3-carbohydrazide is a pivotal scaffold in medicinal chemistry, serving as a precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isoquinoline-3-carbohydrazide is a pivotal scaffold in medicinal chemistry, serving as a precursor to a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive review of the primary and alternative synthetic pathways for this valuable molecule. With a focus on scientific integrity and practical application, this document delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies. The aim is to equip researchers and drug development professionals with the knowledge to make informed decisions in the synthesis and derivatization of isoquinoline-3-carbohydrazide for various therapeutic applications.

Introduction: The Significance of the Isoquinoline-3-carbohydrazide Scaffold

The isoquinoline core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The addition of a carbohydrazide moiety at the 3-position introduces a versatile functional group that can be readily transformed into a wide range of heterocyclic systems, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. This chemical tractability makes isoquinoline-3-carbohydrazide a crucial intermediate for generating libraries of compounds with potential therapeutic activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. This guide will explore the most reliable and efficient methods for the synthesis of this important building block.

The Principal Synthetic Pathway: Hydrazinolysis of Isoquinoline-3-carboxylate Esters

The most direct and widely employed method for the synthesis of isoquinoline-3-carbohydrazide is the nucleophilic acyl substitution reaction of a corresponding isoquinoline-3-carboxylate ester with hydrazine hydrate. This two-step approach, involving the initial synthesis of the ester followed by its conversion to the carbohydrazide, is favored for its generally high yields and operational simplicity.

Step 1: Synthesis of the Precursor - Ethyl/Methyl Isoquinoline-3-carboxylate

The synthesis of the isoquinoline-3-carboxylate ester is the critical first step. Several methods exist for the construction of the isoquinoline core with the desired ester functionality at the 3-position.

A common approach involves the condensation of an aromatic 1,2-dialdehyde, such as o-phthalaldehyde, with an aminomalonate derivative.

  • Causality Behind Experimental Choices: This method builds the pyridine ring of the isoquinoline system. The use of diethyl aminomalonate provides the nitrogen atom and the carbon backbone that will form the new ring. The reaction is typically base-catalyzed to facilitate the initial condensation and subsequent cyclization.

Experimental Protocol: Synthesis of Ethyl Isoquinoline-3-carboxylate from o-Phthalaldehyde

Materials:

  • o-Phthalaldehyde

  • Diethyl aminomalonate hydrochloride

  • Sodium ethoxide (EtONa)

  • Anhydrous ethanol

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of freshly prepared diethyl aminomalonate (from its hydrochloride salt) and o-phthalaldehyde in anhydrous ethanol at 0°C under a nitrogen atmosphere, successively add magnesium sulfate and sodium ethoxide in one portion.

  • The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed in vacuo.

  • The crude residue is purified by distillation under reduced pressure or column chromatography to yield ethyl isoquinoline-3-carboxylate.

An alternative strategy begins with a 2-formylbenzoate derivative, which already contains a portion of the final ring system.

  • Expertise & Experience: This pathway offers a different disconnection approach, where the nitrogen-containing part of the pyridine ring is introduced via reaction with a protected phosphonoglycine derivative. This can be advantageous when substituted 2-formylbenzoates are more readily available than the corresponding 1,2-dialdehydes.

Step 2: Hydrazinolysis to Isoquinoline-3-carbohydrazide

This step involves the conversion of the synthesized ester to the final carbohydrazide product.

  • Trustworthiness: This is a robust and high-yielding reaction. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture. The choice of solvent, usually an alcohol corresponding to the ester's alkoxy group (e.g., ethanol for an ethyl ester), minimizes transesterification as a side reaction.

Experimental Protocol: Synthesis of Isoquinoline-3-carbohydrazide

Materials:

  • Ethyl isoquinoline-3-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Absolute ethanol

Procedure:

  • A solution of ethyl isoquinoline-3-carboxylate in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by TLC until the starting ester is consumed.

  • After cooling to room temperature, the precipitated solid product is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol and dried to afford pure isoquinoline-3-carbohydrazide.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Principal Pathway (Ester Hydrazinolysis) Ethyl/Methyl Isoquinoline-3-carboxylate, Hydrazine HydrateN/AHigh yields, clean reaction, simple work-upRequires pre-synthesis of the ester>85%
Ester Synthesis A (from Dialdehyde) o-Phthalaldehyde, Diethyl aminomalonateSodium ethoxideReadily available starting materialsCan have moderate yields for the ester synthesis step60-80% for ester
Ester Synthesis B (from 2-Formylbenzoate) 2-Formylbenzoate derivative, Phosphonoglycine derivativeBaseGood for specific substitution patternsMay require synthesis of the starting materialsVaries with substrate

Visualization of Synthesis Pathways

Diagram 1: Principal Synthesis Pathway

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazinolysis o-Phthalaldehyde o-Phthalaldehyde EtONa_EtOH EtONa, EtOH, Reflux o-Phthalaldehyde->EtONa_EtOH Diethyl_aminomalonate Diethyl aminomalonate Diethyl_aminomalonate->EtONa_EtOH Ethyl_isoquinoline_3_carboxylate Ethyl Isoquinoline- 3-carboxylate EtONa_EtOH->Ethyl_isoquinoline_3_carboxylate EtOH_Reflux EtOH, Reflux Ethyl_isoquinoline_3_carboxylate->EtOH_Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->EtOH_Reflux Isoquinoline_3_carbohydrazide Isoquinoline-3-carbohydrazide EtOH_Reflux->Isoquinoline_3_carbohydrazide G Ester Ethyl Isoquinoline- 3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydrazine H2N-NH2 (Hydrazine) Hydrazine->Tetrahedral_Intermediate Product Isoquinoline-3-carbohydrazide Tetrahedral_Intermediate->Product Collapse of Intermediate Ethanol Ethanol (Leaving Group) Tetrahedral_Intermediate->Ethanol Elimination

Caption: Mechanism of the hydrazinolysis of the ester to the carbohydrazide.

Alternative Synthetic Strategies

While the hydrazinolysis of the corresponding ester is the most common route, other methods for the synthesis of the isoquinoline core can be considered, although they may not directly yield the carbohydrazide functionality. These classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, typically produce dihydro- or tetrahydroisoquinolines which would require subsequent oxidation and functional group manipulation at the 3-position to arrive at the desired product. [1]These multi-step sequences are generally less efficient for the specific synthesis of isoquinoline-3-carbohydrazide.

More modern approaches, such as transition-metal-catalyzed C-H activation and annulation reactions, offer novel ways to construct the isoquinoline scaffold. [1]However, the introduction of a carbohydrazide group at the 3-position via these methods is not yet well-established and would likely require further synthetic modifications.

Conclusion

The synthesis of isoquinoline-3-carbohydrazide is most effectively achieved through a two-step process: the formation of an ethyl or methyl isoquinoline-3-carboxylate, followed by its hydrazinolysis. This principal pathway offers high yields, operational simplicity, and is amenable to scale-up. While alternative methods for constructing the isoquinoline nucleus exist, they are generally less direct for obtaining the target carbohydrazide. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • El Bakkali, M., Ismaili, L., Tomassoli, I., Nicod, L., Pudlo, M., & Refouvelet, B. (2015). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry, 2015, 1-10. [Link]

  • Sharma, V., Kumar, V., & Singh, P. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 12345-12367. [Link]

  • Haroun, M., Abdul-Ghani, M., & Tratrat, C. (2009). New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Jordan Journal of Chemistry, 4(4), 325-327. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Isoquinoline-3-carbohydrazide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Isoquinoline-3-carbohydrazide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Isoquinoline-3-carbohydrazide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is designed for researchers, chemists, and professionals in the pharmaceutical sciences. The synthesis is achieved through the robust and efficient hydrazinolysis of a commercially available precursor, Ethyl Isoquinoline-3-carboxylate. This application note emphasizes the underlying chemical principles, safety considerations, and characterization of the final product to ensure reproducibility and high purity.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and pharmacologically active molecules. Its derivatives exhibit a wide spectrum of biological activities, including potential as antimicrobial, anticancer, and antiviral agents. Isoquinoline-3-carbohydrazide serves as a critical building block for the synthesis of more complex derivatives, such as Schiff bases and N-acylhydrazones, which are often explored for their therapeutic potential.

The conversion of an ester to a carbohydrazide via reaction with hydrazine hydrate is a fundamental and highly effective transformation in organic synthesis.[1][2] This protocol details the specific application of this method to produce Isoquinoline-3-carbohydrazide with high yield and purity.

Reaction Scheme & Mechanism

The synthesis proceeds via a single-step nucleophilic acyl substitution reaction. The nitrogen atom of hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl isoquinoline-3-carboxylate. This is followed by the elimination of ethanol as a leaving group, yielding the thermodynamically stable carbohydrazide product.

Mechanism: Nucleophilic Acyl Substitution (Hydrazinolysis)

Materials & Equipment

Reagents & Chemicals
ReagentFormulaM.W. ( g/mol )GradeSupplierNotes
Ethyl Isoquinoline-3-carboxylateC₁₂H₁₁NO₂201.22≥97%Commercially AvailableStarting Material
Hydrazine HydrateN₂H₄·H₂O50.06≥98%Sigma-Aldrich, etc.Caution: Toxic & Corrosive
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousAcros Organics, etc.Reaction Solvent
Deionized WaterH₂O18.02ACS Grade-For work-up
EthanolC₂H₅OH46.07Reagent Grade-For recrystallization (optional)
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer for analysis

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous carbohydrazides from their corresponding esters.[3]

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup 1. Combine Ester and Solvent (Ethyl Isoquinoline-3-carboxylate in DMF) AddHydrazine 2. Add Hydrazine Hydrate (Slowly at room temperature) Setup->AddHydrazine Stir 3. Stir at Room Temperature (Monitor by TLC for ~18-24h) AddHydrazine->Stir Precipitate 4. Precipitate Product (Add reaction mixture to cold water) Stir->Precipitate Filter 5. Filter and Wash (Collect solid via vacuum filtration) Precipitate->Filter Dry 6. Dry the Product (Under vacuum) Filter->Dry Purify 7. Recrystallize (Optional) (From Ethanol) Dry->Purify Analyze 8. Characterize Product (NMR, MS, IR, MP) Purify->Analyze

Caption: Workflow for the synthesis of Isoquinoline-3-carbohydrazide.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl Isoquinoline-3-carboxylate (e.g., 4.0 g, 19.9 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to dissolve the ester completely. Stir the solution at room temperature.

  • Addition of Hydrazine Hydrate:

    • Carefully add an excess of hydrazine hydrate (e.g., 6.0 mL, ~120 mmol, ~6 equivalents) to the stirred solution.

    • Causality Note: A large excess of hydrazine hydrate is used to ensure the reaction goes to completion by shifting the equilibrium towards the product side. DMF is an excellent polar aprotic solvent for this reaction, effectively solvating the reactants.

  • Reaction:

    • Seal the flask (e.g., with a septum and a needle connected to a nitrogen balloon) and stir the mixture vigorously at room temperature for 18-24 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up and Isolation:

    • Prepare a beaker containing 200 mL of cold deionized water and stir it to create a vortex.

    • Slowly pour the reaction mixture from the flask into the beaker of cold water. A solid precipitate of Isoquinoline-3-carbohydrazide should form immediately.

    • Trustworthiness Note: This precipitation step is crucial for separating the polar product from the highly polar DMF solvent in which it was synthesized.

    • Continue stirring the suspension in the cold water for an additional 30 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 3 x 50 mL) to remove any residual DMF and unreacted hydrazine hydrate.

    • Continue to pull a vacuum for 15-20 minutes to partially dry the solid.

  • Drying:

    • Transfer the white to off-white solid to a watch glass or petri dish.

    • Dry the product under vacuum at 50-60 °C overnight to obtain the final Isoquinoline-3-carbohydrazide.

  • Purification (Optional):

    • If further purification is required, the crude product can be recrystallized from hot ethanol.

Characterization

The identity and purity of the synthesized Isoquinoline-3-carbohydrazide should be confirmed using standard analytical techniques:

  • Appearance: White to off-white crystalline solid.

  • Melting Point (MP): Literature values can be used for comparison.

  • ¹H NMR: To confirm the proton environment of the isoquinoline ring and the hydrazide moiety (-CONHNH₂).

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ should be ~188.08).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (hydrazide), C=O stretch (amide), and aromatic C=C and C-H stretches.

Safety & Handling

  • Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

  • Conduct the reaction in a well-ventilated area.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

References

  • Hajimahdi, Z. et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(04), 192–197. (Provides an analogous procedure for hydrazide synthesis).
  • El Bakkali, M. et al. (2015). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry, 2015, 1-9.
  • Asian Journal of Green Chemistry (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (General review on carbohydrazide synthesis).
  • Abdel-Wahab, B. F. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1981. (Discusses the reactivity of esters with hydrazine).

Sources

Application

Application Note: Isoquinoline-3-Carbohydrazide as a Versatile Precursor in Targeted Drug Discovery and Chemosensor Development

Executive Summary & Rationale In modern medicinal chemistry, the selection of a highly reactive yet structurally privileged precursor is the cornerstone of efficient drug discovery. Isoquinoline-3-carbohydrazide (I3C) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the selection of a highly reactive yet structurally privileged precursor is the cornerstone of efficient drug discovery. Isoquinoline-3-carbohydrazide (I3C) has emerged as a premier building block for synthesizing diverse pharmacophores. The isoquinoline core provides a rigid, aromatic scaffold that enhances lipophilicity and facilitates π−π stacking interactions within target protein active sites[1]. Concurrently, the carbohydrazide moiety serves as a highly reactive, bidentate nucleophile. This unique electronic topology allows I3C to seamlessly undergo condensation and oxidative cyclization, yielding high-value derivatives such as antifungal acylhydrazones, enzyme-inhibiting 1,3,4-oxadiazoles, and highly sensitive fluorescent chemosensors[2][3][4].

This application note details the mechanistic rationale, validated synthetic protocols, and quantitative benchmarks for utilizing I3C in advanced drug development workflows.

Synthetic Divergence & Pharmacophore Generation

The true utility of I3C lies in its synthetic divergence. By altering the electrophilic partner and the reaction conditions, researchers can direct the carbohydrazide handle toward entirely distinct chemical spaces.

Workflow I3C Isoquinoline-3-carbohydrazide (Precursor) R1 Reaction: Condensation Reagent: Salicylaldehydes I3C->R1 R2 Reaction: Oxidative Cyclization Reagent: Isatin + I2 I3C->R2 R3 Reaction: Condensation Reagent: 2-OH-1-Naphthaldehyde I3C->R3 P1 N'-(Salicylidene)hydrazones (Antifungal Leads) R1->P1 P2 1,3,4-Oxadiazoles (Enzyme Inhibitors) R2->P2 P3 NHMI Probes (Mg2+ Fluorescent Sensors) R3->P3

Divergent synthesis of Isoquinoline-3-carbohydrazide into therapeutic and diagnostic agents.

Application Protocol 1: Synthesis of Antifungal N′-(Salicylidene)hydrazones

Causality & Design: Aromatic acylhydrazones bearing N′-salicylidene moieties are highly potent broad-spectrum antifungal agents, demonstrating exceptional in vitro and in vivo efficacy against pathogens like Cryptococcus neoformans[2]. The condensation of I3C with salicylaldehyde derivatives forms a rigid, planar Schiff base. The resulting hydroxyl-imine pocket is highly adept at chelating essential fungal metalloenzymes. Microwave irradiation is utilized in this protocol to rapidly drive the condensation to completion, preventing the thermal degradation often seen in prolonged refluxing.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of Isoquinoline-3-carbohydrazide and 1.1 mmol of the target salicylaldehyde derivative in 5 mL of anhydrous methanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and dramatically accelerating the nucleophilic attack by the primary amine of the hydrazide.

  • Reaction: Seal the vial and subject it to microwave irradiation (100 W) at 90 °C for 90 minutes[2].

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the solid product and wash sequentially with cold water and cold ethanol to remove unreacted starting materials.

  • Self-Validation Checkpoint:

    • TLC: Monitor the reaction using Dichloromethane/Methanol (9:1). The complete disappearance of the highly polar I3C baseline spot confirms completion.

    • NMR: Validate the formation of the hydrazone linkage by identifying the characteristic azomethine ( −N=CH− ) proton signal at δ 8.2–8.8 ppm and the highly deshielded hydrazide NH proton at δ 11.5–12.0 ppm via 1 H NMR.

Application Protocol 2: Iodine-Mediated Synthesis of 1,3,4-Oxadiazoles

Causality & Design: The 1,3,4-oxadiazole ring is a classic bioisostere for amides and esters, offering enhanced metabolic stability and acting as a potent pharmacophore for carbonic anhydrase inhibitors[3]. Traditional syntheses require harsh, toxic dehydrating agents (e.g., POCl3​ ). This protocol utilizes an iodine-mediated one-pot intramolecular decarboxylation domino reaction with isatin, providing a green, transition-metal-free pathway[3]. Iodine acts as a mild, soft oxidant that facilitates intramolecular C−O bond formation.

Step-by-Step Methodology:

  • Condensation & Ring Opening: In a round-bottom flask, combine Isoquinoline-3-carbohydrazide (1.0 mmol), a substituted isatin (1.0 mmol), and K2​CO3​ (2.0 mmol) in 5 mL of DMSO. Stir at room temperature for 30 minutes.

    • Rationale: The mild base K2​CO3​ promotes the nucleophilic attack of the hydrazide on the highly reactive C3-carbonyl of isatin, triggering the subsequent ring-opening of the isatin core.

  • Oxidative Cyclization: Add molecular iodine ( I2​ , 1.2 mmol) to the mixture. Elevate the temperature to 80 °C and stir for 4–6 hours.

    • Rationale: Iodine selectively oxidizes the intermediate, driving the intramolecular cyclization and subsequent decarboxylation to forge the 1,3,4-oxadiazole ring[3].

  • Quenching & Extraction: Cool the reaction mixture to room temperature and quench with saturated aqueous Na2​S2​O3​ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture will transition from a dark purple (active iodine) to a pale yellow/colorless state upon quenching, indicating the successful reduction of the oxidant.

    • HRMS: Verify the exact mass. The loss of CO2​ (44 Da) from the intermediate is the definitive hallmark of this domino decarboxylation reaction[3].

    • 13 C NMR: Confirm cyclization by locating the oxadiazole C2 and C5 quaternary carbons, which will appear distinctly deshielded at δ 160–165 ppm.

Quantitative Data Summary

The following table summarizes the synthetic efficiency and biological/analytical performance of I3C-derived compounds across different applications, demonstrating the robust nature of this precursor.

Derivative ClassTarget ApplicationKey ReagentsAverage Yield (%)Biological Activity / Sensitivity
N'-(Salicylidene)hydrazones Antifungal (C. neoformans)Salicylaldehydes, MeOH, H+ 62 - 85% MIC80​≤1μg/mL [2]
1,3,4-Oxadiazol-2-yl-anilines Carbonic Anhydrase InhibitionIsatins, I2​ , K2​CO3​ , DMSO69 - 90%Moderate to High Target Inhibition[3]
NHMI Schiff Bases Mg2+ Fluorescent Sensor2-Hydroxy-1-naphthaldehyde> 75%Limit of Detection (LOD) = 1.20×10−8M [4]

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Semantic Scholar[Link]

  • SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents National Center for Biotechnology Information (PMC)[Link]

  • Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action Taylor & Francis[Link]

  • Fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)[Link]

Sources

Method

Introduction: The Strategic Fusion of Isoquinoline and Schiff Base Moieties

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from Isoquinoline-3-carbohydrazide. In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from Isoquinoline-3-carbohydrazide.

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of pharmacologically significant scaffolds. Isoquinoline, a heterocyclic aromatic compound, represents a "privileged structure" found in numerous natural alkaloids and synthetic drugs, exhibiting a vast array of biological activities including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3] The isoquinoline framework serves as a versatile and potent core for drug design.[1][3]

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are another cornerstone of pharmaceutical research.[4][5] Formed by the condensation of a primary amine with a carbonyl compound, they are celebrated for their synthetic accessibility and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6]

This guide focuses on the preparation of Schiff bases using Isoquinoline-3-carbohydrazide. This precursor uniquely combines the potent isoquinoline nucleus with a carbohydrazide functional group, which serves as the primary amine component. The resulting Schiff bases are a promising class of compounds where the biological activities of both moieties can be synergistically enhanced, creating novel candidates for drug discovery and development.

Reaction Principles: The Chemistry of Azomethine Formation

The synthesis of a Schiff base from Isoquinoline-3-carbohydrazide and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction.[5] Understanding the underlying mechanism is crucial for optimizing reaction conditions and maximizing yield.

The Mechanism:

  • Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide group (-NH₂) on the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Formation of a Carbinolamine Intermediate: This attack forms an unstable tetrahedral intermediate known as a carbinolamine.

  • Catalysis: The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) or base.[5][7]

    • Acid Catalysis: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

    • Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity.

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine (azomethine) bond, resulting in the final Schiff base product. This step is often the rate-determining step and is facilitated by heating.

The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants and can participate in the proton transfer steps of the mechanism.[7][8]

G General Reaction Scheme for Schiff Base Formation cluster_reactants Reactants Reactant1 Isoquinoline-3-carbohydrazide (Primary Amine Source) Intermediate Carbinolamine Intermediate (Unstable) Reactant1->Intermediate + Nucleophilic Attack Reactant2 Aldehyde/Ketone (R-CHO / R-CO-R') Reactant2->Intermediate Product Schiff Base (Isoquinoline Derivative) Intermediate->Product - H₂O (Dehydration) [Catalyst: H⁺ or OH⁻] Water H₂O

A diagram illustrating the general synthesis of Schiff bases.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from Isoquinoline-3-carbohydrazide.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely used approach for synthesizing a broad range of Schiff bases.

Materials & Equipment:

  • Isoquinoline-3-carbohydrazide

  • Substituted aldehyde (e.g., salicylaldehyde, vanillin, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Isoquinoline-3-carbohydrazide (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 20-30 mL). Stir the solution using a magnetic stirrer until the solid is fully dissolved.

  • Aldehyde Addition: To this solution, add the selected aldehyde (1.0 equivalent). If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before adding.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of hexane:ethyl acetate, 7:3). The formation of the product spot and disappearance of the reactant spots indicate reaction completion. Reactions are typically complete within 3-5 hours.

  • Isolation of Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the collected product in a desiccator or a vacuum oven. If further purification is needed, recrystallize the product from a suitable solvent, such as ethanol or methanol.

Protocol 2: Green Synthesis via Microwave Irradiation

This protocol offers an environmentally friendly alternative with significantly reduced reaction times and often improved yields.[9]

Materials & Equipment:

  • Isoquinoline-3-carbohydrazide

  • Substituted aldehyde

  • Microwave synthesizer or a domestic microwave oven (use with caution and proper shielding)

  • Pyrex beaker or a specialized microwave reaction vessel

Procedure:

  • Reactant Mixing: In a microwave-safe vessel, place Isoquinoline-3-carbohydrazide (1.0 equivalent) and the selected aldehyde (1.0 equivalent).

  • Solventless Approach: For a truly solvent-free reaction, thoroughly mix the solid reactants. Add a minimal amount of a catalyst if required (e.g., a drop of acetic acid or a small amount of solid acid catalyst).

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a controlled power (e.g., 300-600 W) for short intervals (e.g., 30-60 seconds).[9] Monitor the reaction progress between intervals using TLC. Total reaction times are often in the range of 2-10 minutes.

  • Workup: After completion, allow the mixture to cool. Add a small amount of ethanol to the solid mass and triturate to break it up.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

Physicochemical Characterization of Synthesized Schiff Bases

Confirming the identity and purity of the synthesized compounds is a critical step. A combination of spectroscopic methods is typically employed.

G Characterization Workflow Start Synthesized Product (Crude Schiff Base) Purification Purification (Recrystallization) Start->Purification Purity Purity Check (TLC, Melting Point) Purification->Purity Structure Structural Elucidation Purity->Structure FTIR FTIR Spectroscopy Structure->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS Final Confirmed Structure & Purity FTIR->Final NMR->Final MS->Final

A workflow for the characterization of synthesized compounds.
Technique Purpose Key Observations for Isoquinoline-3-carbohydrazide Schiff Bases
FTIR Spectroscopy Functional Group IdentificationDisappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3100 cm⁻¹). Appearance of a strong C=N (azomethine) stretch, typically in the range of 1625-1575 cm⁻¹.[8][10] The amide C=O stretch from the carbohydrazide backbone remains (~1680-1650 cm⁻¹).
¹H NMR Spectroscopy Proton Environment AnalysisDisappearance of the aldehyde proton signal (-CHO) typically found at δ 9-10 ppm. Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.5 ppm region.[8][11] The amide N-H proton often appears as a broad singlet at δ 11-12 ppm. Protons of the isoquinoline and aldehyde aromatic rings will be observed in their expected regions (δ 7-9 ppm).
¹³C NMR Spectroscopy Carbon Skeleton AnalysisAppearance of a signal for the azomethine carbon (-C=N-) in the δ 140-165 ppm range.[8][11] Signals for the carbons of the isoquinoline and aromatic rings will also be present.
Mass Spectrometry Molecular Weight ConfirmationThe molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.
Melting Point Purity AssessmentA sharp and defined melting point range indicates a high degree of purity.

Applications in Drug Development

The Schiff bases synthesized from Isoquinoline-3-carbohydrazide are not merely synthetic curiosities; they are potent candidates for further investigation in drug discovery programs.

  • Antimicrobial Agents: The isoquinoline core is a known component of various antimicrobial drugs.[2][6] The imine linkage of the Schiff base can enhance this activity, offering potential solutions against resistant strains of bacteria and fungi.[12][13]

  • Anticancer Agents: Numerous isoquinoline alkaloids and their derivatives demonstrate significant cytotoxic effects against various cancer cell lines.[1][3] These Schiff bases can be screened for their ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with key signaling pathways.

  • Antioxidant Activity: The hydrazone moiety, particularly when combined with phenolic groups from certain aldehydes (like salicylaldehyde or vanillin), can impart significant free radical scavenging properties, making these compounds interesting for conditions associated with oxidative stress.[14]

  • Metal Complexation: The nitrogen and oxygen atoms within the Schiff base structure act as excellent donor sites for chelation with metal ions (e.g., Cu(II), Co(II), Ni(II)). The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a strategy widely used to develop potent metallodrugs.[8][12][13]

G Pathway from Synthesis to Drug Candidate Synthesis Synthesis of Schiff Base Library (Varying Aldehydes) Screening High-Throughput Biological Screening Synthesis->Screening Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial Anticancer Anticancer Assays (Cell Viability, Apoptosis) Screening->Anticancer Antioxidant Antioxidant Assays (DPPH, etc.) Screening->Antioxidant Hit Hit Identification (Active Compounds) Antimicrobial->Hit Anticancer->Hit Antioxidant->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Sources

Application

The Versatile Role of Isoquinoline-3-carbohydrazide in Coordination Chemistry: A Guide to Synthesis, Complexation, and Application

Foreword: Unveiling the Potential of a Privileged Scaffold In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone of innovation. Among the myriad of heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, the isoquinoline nucleus stands out for its prevalence in biologically active compounds and its intriguing electronic properties. This guide focuses on a particularly versatile derivative: isoquinoline-3-carbohydrazide. Its inherent coordination sites—the isoquinoline nitrogen, the amide oxygen, and the terminal hydrazinyl nitrogens—offer a rich playground for the construction of diverse and functional metal complexes. This document serves as a detailed application note and a collection of protocols for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of isoquinoline-3-carbohydrazide and its burgeoning applications in coordination chemistry, with a focus on catalysis and fluorescent sensing.

I. The Ligand: Synthesis and Characterization of Isoquinoline-3-carbohydrazide

The journey into the coordination chemistry of isoquinoline-3-carbohydrazide begins with its synthesis. A common and effective route involves a two-step process starting from a suitable isoquinoline precursor.

Protocol 1: Synthesis of Isoquinoline-3-carbohydrazide

This protocol details the synthesis of isoquinoline-3-carbohydrazide from ethyl isoquinoline-3-carboxylate.

Step 1: Synthesis of Ethyl Isoquinoline-3-carboxylate

The synthesis of the precursor ester, ethyl isoquinoline-3-carboxylate, can be achieved through various methods, including the Larock isoquinoline synthesis from 2-ethynylbenzaldehydes[1].

  • Reaction Scheme:

    • 2-Ethynylbenzaldehyde + Ethyl Glycinate Hydrochloride --(CuI, Et3N)--> Ethyl 1,2-dihydroisoquinoline-3-carboxylate

    • Ethyl 1,2-dihydroisoquinoline-3-carboxylate --(Oxidation)--> Ethyl Isoquinoline-3-carboxylate

  • Materials:

    • 2-Ethynylbenzaldehyde

    • Ethyl glycinate hydrochloride

    • Copper(I) iodide (CuI)

    • Triethylamine (Et3N)

    • Suitable solvent (e.g., DMF or acetonitrile)

    • Oxidizing agent (e.g., manganese dioxide or air)

  • Procedure:

    • To a solution of 2-ethynylbenzaldehyde in the chosen solvent, add ethyl glycinate hydrochloride and triethylamine.

    • Add a catalytic amount of copper(I) iodide and stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

    • Upon completion, the intermediate 1,2-dihydroisoquinoline is oxidized. This can often be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like manganese dioxide.

    • After oxidation, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure ethyl isoquinoline-3-carboxylate.

Step 2: Conversion to Isoquinoline-3-carbohydrazide

The synthesized ester is then converted to the desired carbohydrazide via reaction with hydrazine hydrate[2].

  • Reaction Scheme:

    • Ethyl Isoquinoline-3-carboxylate + Hydrazine Hydrate --> Isoquinoline-3-carbohydrazide + Ethanol

  • Materials:

    • Ethyl isoquinoline-3-carboxylate

    • Hydrazine hydrate (85% or 100%)

    • Ethanol (absolute)

  • Procedure:

    • Dissolve ethyl isoquinoline-3-carboxylate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting ester is consumed).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product, isoquinoline-3-carbohydrazide, will often precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

II. Coordination Chemistry: The Formation of Metal Complexes

Isoquinoline-3-carbohydrazide is a versatile ligand capable of coordinating to a wide range of metal ions. Its coordination behavior can be tuned by reaction conditions and the nature of the metal salt used. The ligand can act as a neutral bidentate or a deprotonated tridentate ligand. Furthermore, the terminal -NH2 group can be readily condensed with aldehydes or ketones to form Schiff base ligands with additional donor sites, expanding its coordination possibilities.

Coordination Modes of Isoquinoline-3-carbohydrazide

G

Protocol 2: General Synthesis of a Transition Metal Complex with Isoquinoline-3-carbohydrazide

This protocol provides a general method for the synthesis of a metal complex, which can be adapted for various transition metals.

  • Materials:

    • Isoquinoline-3-carbohydrazide

    • A metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

    • A suitable solvent (e.g., ethanol, methanol, or DMF)

  • Procedure:

    • Dissolve isoquinoline-3-carbohydrazide in the chosen solvent, heating gently if necessary.

    • In a separate flask, dissolve the metal salt in the same solvent.

    • Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain different complex stoichiometries.

    • A change in color or the formation of a precipitate often indicates complex formation.

    • The reaction mixture is typically stirred at room temperature or refluxed for a few hours to ensure complete reaction.

    • After cooling, the solid complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and then dried in a vacuum desiccator.

  • Characterization: The resulting complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and, if possible, single-crystal X-ray diffraction to determine its structure and properties.

III. Application Note 1: Catalytic Oxidation of Alcohols

Coordination complexes of isoquinoline derivatives have shown promise as catalysts in various organic transformations[1][3]. The metal center, activated by the ligand framework, can facilitate redox processes. One potential application is the catalytic oxidation of alcohols to aldehydes or ketones, a fundamental reaction in organic synthesis.

Rationale for Catalytic Activity

The isoquinoline-3-carbohydrazide ligand can stabilize various oxidation states of transition metals like copper, cobalt, and nickel. The coordination environment provided by the ligand can influence the redox potential of the metal center, making it an effective catalyst for oxidation reactions. The N,O-donor set of the ligand can facilitate the binding of the alcohol substrate and the subsequent hydride transfer.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

This protocol outlines a general procedure for testing the catalytic activity of a synthesized isoquinoline-3-carbohydrazide metal complex in the oxidation of benzyl alcohol.

  • Materials:

    • Synthesized metal complex (e.g., a Cu(II) complex of isoquinoline-3-carbohydrazide)

    • Benzyl alcohol

    • An oxidant (e.g., tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂))

    • A suitable solvent (e.g., acetonitrile or dichloromethane)

    • Internal standard for GC analysis (e.g., dodecane)

  • Procedure:

    • In a reaction vial, add the metal complex (catalyst, e.g., 1-5 mol%), benzyl alcohol (substrate), and the solvent.

    • Add the internal standard for quantitative analysis.

    • To this mixture, add the oxidant dropwise at room temperature.

    • Stir the reaction mixture at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).

    • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or GC-MS.

    • Upon completion, quench the reaction and analyze the final product mixture to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

G

IV. Application Note 2: Fluorescent Chemosensors for Metal Ion Detection

Schiff base derivatives of isoquinoline-3-carbohydrazide are particularly interesting for their potential as fluorescent chemosensors[3][4]. The extended π-conjugation in these molecules often leads to desirable photophysical properties. The binding of a metal ion to the ligand can modulate these properties, resulting in a detectable change in fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ).

Rationale for Sensing Mechanism

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In the free ligand, a PET process from the lone pair of electrons on the imine nitrogen to the excited fluorophore might quench the fluorescence. Upon coordination with a metal ion, these lone pair electrons are engaged in bonding, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Protocol 4: Synthesis of a Schiff Base Fluorescent Sensor

This protocol describes the synthesis of a Schiff base ligand from isoquinoline-3-carbohydrazide and a suitable aldehyde, for instance, 2-hydroxy-1-naphthaldehyde.

  • Reaction Scheme:

    • Isoquinoline-3-carbohydrazide + 2-Hydroxy-1-naphthaldehyde --> N'-((1-hydroxynaphthalen-2-yl)methylene)isoquinoline-3-carbohydrazide

  • Materials:

    • Isoquinoline-3-carbohydrazide

    • 2-Hydroxy-1-naphthaldehyde

    • Ethanol or methanol

    • A catalytic amount of acetic acid (optional)

  • Procedure:

    • Dissolve isoquinoline-3-carbohydrazide in ethanol in a round-bottom flask.

    • Add an equimolar amount of 2-hydroxy-1-naphthaldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for several hours. The formation of the Schiff base is often indicated by a color change and the precipitation of a solid.

    • After cooling, collect the solid product by filtration, wash with cold ethanol, and dry.

    • The purity of the Schiff base ligand can be further enhanced by recrystallization.

Protocol 5: Evaluation of Fluorescent Sensing Properties

This protocol provides a general method for evaluating the metal ion sensing capabilities of the synthesized Schiff base ligand.

  • Materials:

    • Synthesized Schiff base ligand

    • A range of metal perchlorate or nitrate salts (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.)

    • A suitable solvent system (e.g., DMSO/water or acetonitrile/water)

    • Buffer solution to maintain a constant pH

  • Procedure:

    • Prepare a stock solution of the Schiff base ligand in a suitable organic solvent (e.g., DMSO).

    • Prepare stock solutions of the various metal salts in water or the same organic solvent.

    • In a series of cuvettes, place a fixed amount of the ligand stock solution and dilute with the chosen solvent system to a final concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum of the free ligand by exciting at its absorption maximum.

    • To separate cuvettes containing the ligand solution, add an excess (e.g., 10 equivalents) of each metal ion solution and record the fluorescence spectra.

    • For the metal ion that induces a significant change in fluorescence, perform a titration experiment by adding increasing concentrations of that metal ion to the ligand solution and recording the fluorescence spectra after each addition.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding stoichiometry (using a Job's plot) and the binding constant.

G

V. Application Note 3: Antimicrobial Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon explained by Overtone's concept and Tweedy's chelation theory[5]. The chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms. Isoquinoline derivatives themselves are known for their antimicrobial properties, and their metal complexes are therefore promising candidates for the development of new antimicrobial agents.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against various bacterial and fungal strains[6][7].

  • Materials:

    • Synthesized metal complexes

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

    • Solvent for dissolving complexes (e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of each complex in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the complex solutions in the appropriate growth medium to obtain a range of concentrations.

    • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum and standard drug), a negative control (medium with inoculum and no drug), and a solvent control (medium with inoculum and DMSO).

    • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for a specified period (e.g., 24 hours).

    • The MIC is determined as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.

VI. Concluding Remarks and Future Outlook

Isoquinoline-3-carbohydrazide and its derivatives represent a promising class of ligands in coordination chemistry. Their straightforward synthesis, versatile coordination behavior, and the diverse applications of their metal complexes in catalysis, sensing, and antimicrobial research make them an attractive area for further investigation. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of these compounds. Future research could focus on the development of chiral isoquinoline-3-carbohydrazide complexes for asymmetric catalysis, the design of highly selective and sensitive fluorescent probes for biologically important analytes, and the investigation of the detailed mechanisms of antimicrobial action of these complexes. The continued exploration of this privileged scaffold is poised to yield exciting discoveries and valuable applications in various scientific disciplines.

VII. References

  • Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions - PMC. (n.d.). Retrieved from [Link]

  • New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. (n.d.). Retrieved from [Link]

  • Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine - Fortune Journals. (2018, May 9). Retrieved from [Link]

  • Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions | Organic Letters - ACS Publications. (2025, January 22). Retrieved from [Link]

  • Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. (n.d.). Retrieved from [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. (2014, May 27). Retrieved from [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). Retrieved from [Link]

  • Antimicrobial, Cytotoxicity and Molecular Docking Study of New Quinoline Schiff Base and its Metal(II) Complexes | Asian Journal of Chemistry. (2022, February 14). Retrieved from [Link]

  • Hydrazone-Based Small-Molecule Chemosensors - IntechOpen. (2020, May 6). Retrieved from [Link]

  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PMC. (n.d.). Retrieved from [Link]

  • View of New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis | Jordan Journal of Chemistry (JJC). (n.d.). Retrieved from [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC. (2026, February 14). Retrieved from [Link]

  • A selective fluorescent chemosensor based on chromone hydrazone ligand for Zinc ions - CENTRAL ASIA AND THE CAUCASUS. (n.d.). Retrieved from [Link]

  • Hydrazone-Based Small-Molecule Chemosensors - Open Research Library. (2025, February 10). Retrieved from [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity - MDPI. (2023, October 17). Retrieved from [Link]

  • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Publishing. (n.d.). Retrieved from [Link]

  • CN114573569A - Preparation method of isoquinoline compounds - Google Patents. (n.d.). Retrieved from

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (2025, December 4). Retrieved from [Link]

  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water - ResearchGate. (n.d.). Retrieved from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol… - OUCI. (n.d.). Retrieved from https://ouci.dntb.gov.ua/en/works/4AbJq0xV/

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. (2010, April 26). Retrieved from [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (n.d.). Retrieved from

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013, February 6). Retrieved from [Link]

  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of some Transition Metal Complexes of N'- [(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide - ResearchGate. (2022, July 6). Retrieved from [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (2025, November 15). Retrieved from [Link]

Sources

Method

protocol for reacting Isoquinoline-3-carbohydrazide with aromatic aldehydes

An Application Guide for the Synthesis of N'-Arylmethylene-isoquinoline-3-carbohydrazides Abstract This comprehensive guide details the protocol for the synthesis of Schiff bases through the condensation reaction of isoq...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of N'-Arylmethylene-isoquinoline-3-carbohydrazides

Abstract

This comprehensive guide details the protocol for the synthesis of Schiff bases through the condensation reaction of isoquinoline-3-carbohydrazide with various aromatic aldehydes. These N'-arylmethylene-isoquinoline-3-carbohydrazide scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This document provides a foundational understanding of the reaction mechanism, a detailed step-by-step protocol for synthesis and purification, characterization guidelines, and expert insights into experimental causality and troubleshooting. The protocols described herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Introduction: The Significance of Isoquinoline-Based Schiff Bases

The isoquinoline nucleus is a prominent scaffold in a multitude of natural products and synthetic bioactive molecules.[3] When coupled with the versatile azomethine (-C=N-) group of a Schiff base, the resulting molecular architecture offers a unique combination of rigidity and electronic properties conducive to biological interactions. The reaction between a carbohydrazide and an aldehyde provides a reliable and efficient route to these structures.[4] The resulting N'-arylmethylene-isoquinoline-3-carbohydrazides have demonstrated a wide spectrum of pharmacological activities, making them attractive targets for drug discovery programs.[1][5] This guide serves as a practical resource for researchers aiming to synthesize and explore this promising class of compounds.

Reaction Mechanism: Schiff Base Formation

The formation of a Schiff base from a carbohydrazide and an aldehyde is a reversible condensation reaction, typically catalyzed by a small amount of acid or base.[4][6] The reaction proceeds in two main stages: the formation of a carbinolamine (hemiaminal) intermediate, followed by dehydration to yield the final imine product.

The mechanism can be visualized as follows:

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Isoquinoline-3-carbohydrazide (Nucleophile) I1 Nucleophilic Attack R1->I1 Amine N attacks Carbonyl C R2 Aromatic Aldehyde (Electrophile) R2->I1 I2 Carbinolamine Intermediate I1->I2 I3 Proton Transfer I2->I3 I4 Dehydration (Rate-Limiting Step) I3->I4 P1 N'-Arylmethylene-isoquinoline- 3-carbohydrazide (Schiff Base) I4->P1 Elimination of H₂O

Caption: The reaction mechanism for Schiff base formation.

Expert Insight: The reaction is typically performed in a protic solvent like ethanol, which can facilitate the necessary proton transfers. The addition of a catalytic amount of acid (e.g., glacial acetic acid) protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazide. The subsequent dehydration step is often the rate-limiting part of the process and is favored by removing water, for instance, by carrying out the reaction at reflux.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized, robust protocol for the synthesis of N'-arylmethylene-isoquinoline-3-carbohydrazides.

Materials and Reagents
  • Isoquinoline-3-carbohydrazide

  • Substituted Aromatic Aldehyde (e.g., 2-nitrobenzaldehyde, 2-chlorobenzaldehyde)[7]

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel)

Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve isoquinoline-3-carbohydrazide (1.0 eq.) in absolute ethanol (approx. 20-30 mL). Stir the solution until the solid is fully dissolved.

  • Aldehyde Addition: To this solution, add the selected aromatic aldehyde (1.0 - 1.1 eq.). It is often beneficial to add the aldehyde portion-wise or as a solution in a small amount of ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4] Reactions are typically complete within 2-5 hours. A precipitate of the product often forms as the reaction proceeds.

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification

The crude product can be further purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[8] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature to form high-purity crystals.

The overall experimental process is summarized in the workflow diagram below.

G A 1. Reagent Solubilization (Isoquinoline-3-carbohydrazide in Ethanol) B 2. Addition (Aromatic Aldehyde + Acetic Acid Catalyst) A->B C 3. Reaction (Reflux with Stirring, 2-5 hours) B->C D 4. Isolation (Cooling & Vacuum Filtration) C->D E 5. Purification (Recrystallization from Ethanol) D->E F 6. Characterization (NMR, IR, MS, EA) E->F

Caption: General experimental workflow for synthesis and analysis.

Reaction Scope and Data

The protocol is effective for a wide range of aromatic aldehydes. The electronic nature of the substituents on the aromatic ring can influence reaction times and yields. Electron-withdrawing groups can make the aldehyde carbonyl more electrophilic, sometimes leading to faster reactions.

Aromatic AldehydeSolventCatalystTime (h)Yield (%)Reference
2-NitrobenzaldehydeEthanolAcetic Acid385[7]
2-ChlorobenzaldehydeEthanolAcetic Acid386[7]
2,4-DihydroxybenzaldehydeEthanolAcetic Acid480[7]
Various AldehydesEthanolBase376-84[2][4]

Product Characterization

Verifying the structure of the final product is a critical step. The following techniques are standard for characterizing these Schiff bases.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive evidence for product formation is the appearance of a singlet in the δ 8.5-9.5 ppm region, corresponding to the azomethine proton (-CH=N-).[7] Concurrently, the signal for the aldehyde proton (around δ 9-10 ppm) and the -NH₂ protons of the hydrazide will disappear.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Successful reaction is indicated by the appearance of a strong absorption band around 1610-1640 cm⁻¹ for the C=N (azomethine) stretch. The C=O stretch of the amide group is typically observed around 1645-1660 cm⁻¹.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

  • Elemental Analysis (EA): Determines the percentage composition of C, H, and N, which should match the calculated theoretical values for the desired product.[7]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient heating or catalyst.1. Monitor reaction by TLC; extend reflux time if necessary. 2. Check the purity of hydrazide and aldehyde. 3. Ensure proper reflux temperature and add an extra drop of catalyst.
Oily Product or Difficulty Crystallizing 1. Presence of impurities. 2. Product is highly soluble in the solvent.1. Purify via column chromatography. 2. Try a different solvent system for recrystallization (e.g., ethanol/water, methanol).
Broad NMR Peaks 1. Presence of residual solvent or water. 2. Compound aggregation.1. Ensure the sample is thoroughly dried under vacuum. 2. Run NMR at a slightly elevated temperature or in a different solvent (e.g., DMSO-d₆).

Conclusion

The condensation of isoquinoline-3-carbohydrazide with aromatic aldehydes is a straightforward and efficient method for accessing a class of molecules with high potential in medicinal chemistry. By understanding the underlying mechanism and following a robust, validated protocol, researchers can reliably synthesize these valuable compounds for further biological evaluation. This guide provides the necessary framework, from theoretical principles to practical application, to empower researchers in their drug development efforts.

References

  • Singh, I. (2015). Synthesis, Characterization and Biological Activity of Schiff Base Metal Complexes. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 295-298. Available at: [Link]

  • Deshmukh, R., et al. (2018). Synthesis and Characterization of Tetrahydro-Isoquinoline containing Schiff's bases. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1335-1339. Available at: [Link]

  • Bouchoucha, A., et al. (2015). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry, vol. 2015, Article ID 902410. Available at: [Link]

  • Umar, A. B., et al. (2015). BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. International Journal of Advance Studies in Engineering and Scientific Inventions, 3(1). Available at: [Link]

  • Bigovic, M., et al. (2024). Optimization of Schiff Bases Synthesis Reaction Between Carbonil Compounds and Thiocarbohydrazide (dHS) using Ultrasound. ResearchGate. Available at: [Link]

  • Sanjuk, M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]

  • Sanjuk, M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7119. Available at: [Link]

  • Syed, A., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link]

  • Rao, V., et al. (2012). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Der Pharma Chemica, 4(3), 963-968. Available at: [Link]

  • Kumar, A., et al. (2019). Proposed reaction mechanism for the synthesis of isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Wang, S-G., et al. (2017). Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization. The Journal of Organic Chemistry, 82(14), 7436-7442. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (No direct link available for textbook chapter, general reference).
  • Cai, Y.-H. (2014). Synthesis and Structure Optimization of Schiff Base Derived from p-Chlorobenzaldehyde and p-Aminobenzoic Acid by Rapid Efficient Gas Impacting Reaction. Asian Journal of Chemistry, 26(17), 6199-6201. Available at: [Link]

  • Suryawanshi, V. B., et al. (2021). Cu(OAc)2.H2O Catalyzed C − H/C − N Bond Functionalization for the Synthesis of Isoquinoline Derivatives as Potential Antifungal Agent. Polycyclic Aromatic Compounds. Available at: [Link]

  • Khumsuban, S., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 28(1), 329. Available at: [Link]

  • Ginting, R. L., & Ginting, E. M. (2023). Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Passion Fruit Seed Oil with Phenylhydrazine and Aniline as Corrosion Inhibitors. Journal of Chemical Natural Resources, 4(2). Available at: [Link]

  • Hassan, M., et al. (2021). Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents. Medicinal Chemistry, 18(5), 589-603. Available at: [Link]

Sources

Application

Application Note: Isoquinoline-3-Carbohydrazide as a Privileged Scaffold in Heterocyclic Synthesis and Drug Discovery

Introduction & Mechanistic Rationale Isoquinoline-3-carbohydrazide (CAS 1119545-63-9) has emerged as a cornerstone intermediate in the divergent synthesis of complex heterocyclic compounds. Characterized by an electron-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoquinoline-3-carbohydrazide (CAS 1119545-63-9) has emerged as a cornerstone intermediate in the divergent synthesis of complex heterocyclic compounds. Characterized by an electron-deficient isoquinoline core paired with a highly nucleophilic carbohydrazide moiety, this scaffold is uniquely primed for condensation and cyclization reactions. Its derivatives exhibit profound biological activities, ranging from thymidine phosphorylase (TP) inhibition in oncology to selective metal-ion chelation in fluorescence imaging.

This technical guide provides a comprehensive overview of the synthetic utility, mechanistic pathways, and validated protocols for leveraging isoquinoline-3-carbohydrazide in advanced drug development and chemical biology.

Synthetic Workflows & Causality

The synthetic versatility of isoquinoline-3-carbohydrazide stems from the differential reactivity of its primary and secondary amine nitrogen atoms:

  • Hydrazone/Schiff Base Condensation : The primary amine of the hydrazide readily undergoes nucleophilic addition to aromatic aldehydes or isatins. This reaction is typically catalyzed by trace amounts of glacial acetic acid, which protonates the target carbonyl, enhancing its electrophilicity without over-protonating the nucleophilic hydrazide.

  • Oxidative Cyclization to 1,3,4-Oxadiazoles : The resulting hydrazone intermediates can be cyclized into 1,3,4-oxadiazoles. Traditional methods utilizing harsh dehydrating agents (e.g., POCl₃) often lead to functional group degradation. Modern protocols employ hypervalent iodine reagents like (diacetoxyiodo)benzene (PhI(OAc)₂) or molecular iodine (I₂). PhI(OAc)₂ facilitates a mild, room-temperature oxidative cyclization by coordinating to the imine nitrogen, thereby increasing the electrophilicity of the imine carbon and promoting intramolecular attack by the carbonyl oxygen . Alternatively, I₂-mediated domino decarboxylation with isatins provides direct access to functionalized 2-(1,3,4-oxadiazol-2-yl)anilines .

SyntheticWorkflow Ester Methyl Isoquinoline-3-carboxylate Hydrazide Isoquinoline-3-carbohydrazide Ester->Hydrazide Hydrazine Hydrazine Hydrate (MeOH, Reflux) Hydrazine->Hydrazide Hydrazone Hydrazone / Schiff Base Intermediate Hydrazide->Hydrazone Aldehyde Aromatic Aldehydes / Isatins (AcOH, EtOH, Reflux) Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole Derivatives (Target Scaffold) Hydrazone->Oxadiazole Oxidant PhI(OAc)2 or I2 (Oxidative Cyclization) Oxidant->Oxadiazole

Caption: Synthetic workflow of isoquinoline-3-carbohydrazide into 1,3,4-oxadiazole derivatives.

Biological Applications & Target Pathways

Isoquinoline-3-carbohydrazide derivatives are highly valued in medicinal chemistry and molecular diagnostics:

  • Oncology (Thymidine Phosphorylase Inhibitors) : TP is an enzyme that catalyzes the reversible phosphorylation of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Overexpression of TP is heavily linked to tumor angiogenesis and metastasis. Isoquinoline-based 1,3,4-oxadiazoles act as potent competitive inhibitors of TP, effectively starving the angiogenic pathway .

  • Antifungal Agents : N′-(salicylidene)heteroarenecarbohydrazide derivatives synthesized from isoquinoline-3-carbohydrazide display exceptional time-kill profiles against Cryptococcus neoformans with exceptionally high selectivity indices (SI ≥ 500) .

  • Chemosensors : Condensation with naphthyl or thiophene derivatives yields fluorescent Schiff base chelators capable of highly sensitive "turn-on" detection of metal ions (Mg²⁺, Al³⁺) via Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms .

BioMechanism TP Thymidine Phosphorylase (TP) Products Thymine + 2-Deoxy-D-ribose-1-phosphate TP->Products Catalysis Thymidine Thymidine Thymidine->TP Substrate Angiogenesis Tumor Angiogenesis & Metastasis Products->Angiogenesis Promotes Inhibitor Isoquinoline-1,3,4-oxadiazoles Inhibitor->TP Competitive Inhibition

Caption: Mechanism of Thymidine Phosphorylase (TP) inhibition by isoquinoline-oxadiazoles.

Experimental Protocols

Protocol 1: Synthesis of Isoquinoline-3-carbohydrazide

Objective : Convert methyl isoquinoline-3-carboxylate to the corresponding hydrazide. Causality : Hydrazine hydrate acts as a potent alpha-effect nucleophile. A significant molar excess (5 eq) is utilized to drive the equilibrium toward the mono-acyl hydrazide, strictly preventing the formation of symmetrical di-acyl hydrazines. Methanol is selected as the solvent to maintain a gentle reflux temperature (~65°C), preventing thermal degradation of the isoquinoline core .

Step-by-Step Methodology :

  • Dissolve 10 mmol of methyl isoquinoline-3-carboxylate in 25 mL of anhydrous methanol in a round-bottom flask.

  • Add 50 mmol of 80% hydrazine hydrate dropwise at room temperature under continuous magnetic stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The product will present a significantly lower Rf​ value due to increased polarity from the hydrogen-bonding NH₂ group.

  • Upon completion, cool the mixture to 0°C to induce precipitation.

  • Filter the solid under vacuum, wash with ice-cold ethanol, and dry in a desiccator.

Self-Validation : IR spectroscopy should confirm the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the emergence of the amide C=O stretch (~1660 cm⁻¹) alongside N-H stretching bands (~3200–3300 cm⁻¹).

Protocol 2: Mild Oxidative Cyclization to 1,3,4-Oxadiazoles

Objective : Synthesize isoquinoline-based 1,3,4-oxadiazoles via PhI(OAc)₂ oxidation. Causality : PhI(OAc)₂ is chosen over traditional dehydrating agents to tolerate sensitive functional groups (e.g., cyano, nitro) on the aryl rings. The reaction proceeds via an initial oxidation of the hydrazone tautomer, followed by rapid intramolecular ring closure and elimination of iodobenzene and acetic acid .

Step-by-Step Methodology :

  • Hydrazone Formation : In a 50 mL flask, dissolve 5 mmol of isoquinoline-3-carbohydrazide and 5 mmol of the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to catalyze imine formation. Reflux for 3-4 hours.

  • Cool the mixture, filter the precipitated hydrazone intermediate, and wash with cold ethanol.

  • Oxidative Cyclization : Dissolve 2 mmol of the isolated hydrazone in 15 mL of anhydrous dichloromethane (DCM).

  • Add 2.4 mmol (1.2 eq) of PhI(OAc)₂ portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor via TLC for the disappearance of the hydrazone spot.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography or recrystallization.

Self-Validation : ¹H-NMR (DMSO-d₆) must show the complete disappearance of the highly deshielded hydrazone N-H proton (~11.5-12.5 ppm) and the aldehydic/imine C-H proton (~8.5-9.0 ppm). ¹³C-NMR will reveal a new quaternary carbon signal at ~163-165 ppm, characteristic of the 1,3,4-oxadiazole C2/C5 carbons.

Quantitative Data Summaries

The divergent synthetic utility of isoquinoline-3-carbohydrazide enables the generation of highly potent derivatives across multiple therapeutic and diagnostic domains. Table 1 summarizes the structural features, synthetic routes, and yields of key derivatives validated in recent literature.

Table 1: Divergent Synthesis and Yields of Isoquinoline-Derivatives

Derivative TypeR-Group SubstitutionSynthetic RouteYield (%)Key Application
Hydrazone-Oxadiazole (6)4-chlorophenylPhI(OAc)₂ Oxidation75TP Inhibitor
Hydrazone-Oxadiazole (17)4-cyanophenylPhI(OAc)₂ Oxidation73TP Inhibitor
Oxadiazolyl-aniline (6b)Unsubstituted anilineI₂-Mediated Decarboxylation87Carbonic Anhydrase Inhibitor
Oxadiazolyl-aniline (6f)4-chloroanilineI₂-Mediated Decarboxylation74Carbonic Anhydrase Inhibitor
Fluorescent Probe (NHMI)2-hydroxy-1-naphthaldehydeSchiff Base CondensationN/AMg²⁺ / Al³⁺ Sensing
Acylhydrazone (3.20)5-(Trifluoromethyl)furanMicrowave CondensationN/AAntifungal Agent

References

  • Zaman, K., et al. "Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study." Bioorganic Chemistry, 2019. 1

  • "Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action." Taylor & Francis, 2018. 2

  • "Fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 2024. 3

  • "SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents." PMC, 2021. 4

Sources

Method

synthesis of transition metal complexes with Isoquinoline-3-carbohydrazide

An In-Depth Guide to the Synthesis and Application of Transition Metal Complexes with Isoquinoline-3-Carbohydrazide Authored by a Senior Application Scientist This document provides a detailed guide for researchers, medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Application of Transition Metal Complexes with Isoquinoline-3-Carbohydrazide

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of transition metal complexes involving Isoquinoline-3-carbohydrazide. The isoquinoline scaffold is a prominent structural motif in numerous natural and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The coordination of this moiety with transition metals can significantly enhance these biological activities, offering a promising avenue for the development of novel therapeutic agents.[1][4] This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols.

Introduction: The Significance of Isoquinoline-Based Metal Complexes

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of bioactive molecules.[3] Its derivatives have been shown to exert potent biological effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like topoisomerase.[1][2][5]

The introduction of a carbohydrazide functional group at the 3-position creates a versatile chelating ligand, Isoquinoline-3-carbohydrazide. Hydrazide and hydrazone derivatives are known for their ability to form stable and structurally diverse coordination complexes with transition metal ions.[4][6] The resulting metal complexes often exhibit superior biological efficacy compared to the free ligands.[6][7][8] This enhancement is attributed to several factors, including:

  • Tweedie's Chelation Theory: Upon chelation, the polarity of the metal ion is reduced due to the overlap with the ligand orbitals. This increases the lipophilicity of the complex, facilitating its permeation through the lipid layers of cell membranes.

  • Structural Diversity: The coordination geometry and the nature of the metal ion can be fine-tuned to modulate the biological activity and target specificity.

  • Synergistic Effects: The combined properties of the bioactive isoquinoline ligand and the biologically active metal center can lead to synergistic therapeutic effects.[5]

This application note will detail the synthetic pathways to these complexes, the analytical techniques required for their unambiguous characterization, and an overview of their promising applications.

Synthesis of the Ligand: Isoquinoline-3-carbohydrazide

The foundational step is the synthesis of the Isoquinoline-3-carbohydrazide ligand. This is typically achieved via the hydrazinolysis of the corresponding ester, ethyl isoquinoline-3-carboxylate. A similar, well-established procedure for the analogous quinoline-3-carbohydrazide provides a reliable template for this synthesis.[9]

Protocol 2.1: Synthesis of Isoquinoline-3-carbohydrazide

Rationale: This two-step process begins with the readily available ethyl isoquinoline-3-carboxylate. The reaction with hydrazine hydrate is a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group to form the stable hydrazide. Ethanol is an excellent solvent as it dissolves the starting ester and is miscible with hydrazine hydrate. Refluxing provides the necessary activation energy to drive the reaction to completion.

Materials:

  • Ethyl isoquinoline-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl isoquinoline-3-carboxylate (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Addition of Hydrazine: While stirring, add an excess of hydrazine hydrate (approx. 5-10 equivalents) dropwise to the solution. The excess hydrazine ensures the reaction goes to completion.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold ethanol to remove unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified Isoquinoline-3-carbohydrazide in a vacuum oven at 50-60 °C.

Expected Outcome: A white to off-white crystalline powder. The structure should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy before proceeding.

General Protocol for Synthesis of Transition Metal Complexes

The synthesis of the metal complexes generally involves the reaction of the Isoquinoline-3-carbohydrazide ligand with a suitable transition metal salt in an alcoholic solvent. The template synthesis method, where the metal ion directs the condensation, is also a viable approach.[10]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_char Characterization Ligand Isoquinoline-3- carbohydrazide Reaction Reflux (2-8 hours) Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl₂, Ni(OAc)₂) MetalSalt->Reaction Solvent Solvent (Methanol/Ethanol) Solvent->Reaction Isolation Cooling & Filtration Reaction->Isolation Washing Wash with Solvent & Diethyl Ether Isolation->Washing Drying Vacuum Drying Washing->Drying FinalComplex Purified Metal Complex Drying->FinalComplex FTIR FT-IR FinalComplex->FTIR UVVis UV-Vis FinalComplex->UVVis MagSus Magnetic Susceptibility FinalComplex->MagSus Elemental Elemental Analysis FinalComplex->Elemental

Caption: General workflow for the synthesis and characterization of metal complexes.

Protocol 3.1: Synthesis of a Representative [M(L)₂X₂] Complex

Rationale: This protocol describes a general method adaptable for various first-row transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)). The ligand is dissolved in a hot solvent to ensure complete dissolution before the metal salt is introduced. The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of octahedral or square planar complexes of the type [M(L)₂X₂], a common stoichiometry.[11] The color change upon addition of the metal salt is a strong visual indicator of complex formation.

Materials:

  • Isoquinoline-3-carbohydrazide (Ligand, L)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Methanol or Ethanol

  • Standard reflux and filtration apparatus

Procedure:

  • Ligand Solution: Dissolve Isoquinoline-3-carbohydrazide (2 mmol) in hot methanol (20-30 mL) in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the transition metal(II) salt (1 mmol) in a minimum amount of methanol (10-15 mL).

  • Reaction: Add the metal salt solution dropwise to the hot ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.

  • Reflux: Attach a condenser and reflux the reaction mixture for 2-4 hours to ensure the reaction is complete.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated solid complex by vacuum filtration.

  • Washing: Wash the product sequentially with small portions of methanol and then diethyl ether to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Physicochemical Characterization: Validating the Structure

Thorough characterization is essential to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the resulting complex.

Generalized Coordination Scheme

Caption: Chelation of Isoquinoline-3-carbohydrazide to a metal center (M).

Key Analytical Techniques
TechniquePurpose & Expected Observations
Elemental Analysis Determines the percentages of C, H, and N. The experimental values are compared with the calculated values for the proposed formula (e.g., [Cu(L)₂Cl₂]) to confirm the stoichiometry of the complex.[9][11]
FT-IR Spectroscopy Confirms coordination by observing shifts in key vibrational bands. Expect a shift of the C=O (amide I) band to a lower frequency and the N-H band. The appearance of new, low-frequency bands is indicative of M-N and M-O bond formation.[9][12]
UV-Vis Spectroscopy Provides information about the electronic transitions and geometry of the complex. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes and can suggest an octahedral or tetrahedral geometry.[11]
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps in determining the number of unpaired electrons. This data is crucial for assigning the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)).[6][13]
Molar Conductivity Measured in a solvent like DMF or DMSO to determine if the complex is an electrolyte or non-electrolyte. This helps to establish whether anions (like Cl⁻) are inside or outside the coordination sphere.[10][11]
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), the disappearance or downfield shift of the N-H proton signal upon complexation provides strong evidence of coordination.[9][14]
Thermal Analysis (TGA) Determines the thermal stability of the complex and can confirm the presence of coordinated or lattice water molecules.[12][15]

Applications in Drug Development

The primary driver for synthesizing these complexes is their potential as therapeutic agents. The literature consistently shows that coordination to a metal ion enhances the biological activity of hydrazide-based ligands.[4][6]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that transition metal complexes of hydrazones and related ligands possess significant antibacterial and antifungal properties, often exceeding those of the free ligand and standard drugs.[6][7][8] The increased lipophilicity of the complexes allows for better penetration of microbial cell walls, disrupting normal cellular processes.[8]

Table of Representative Antimicrobial Activity: Note: The following data is illustrative, based on typical findings for similar hydrazone complexes.

OrganismTypeTypical Zone of Inhibition (mm) - LigandTypical Zone of Inhibition (mm) - Cu(II) Complex
Staphylococcus aureusGram-positive8 - 1218 - 25
Escherichia coliGram-negative6 - 1015 - 22
Candida albicansFungus10 - 1420 - 28
Anticancer Potential

The isoquinoline scaffold is a cornerstone in the design of anticancer agents.[2][5] Metal complexes of isoquinoline derivatives have shown potent cytotoxicity against various human cancer cell lines, including melanoma, hepatoma, and colon cancer.[5]

Reported Mechanisms of Action:

  • Induction of Apoptosis: Complexes can trigger programmed cell death through mitochondria-mediated pathways.[5][16]

  • Cell Cycle Arrest: They can halt the cell cycle, typically at the S-phase, by up-regulating proteins like p53 and p21 and down-regulating cyclins.[5][16]

  • DNA Interaction: Some complexes can bind to or intercalate with DNA, inhibiting replication and transcription processes.[5]

  • Inhibition of Key Enzymes: Targets can include crucial enzymes for cancer cell survival, such as topoisomerase or telomerase.[2][5]

The enhanced activity of copper(II) and gold(III) complexes, in particular, makes them promising candidates for further preclinical development.[5][16]

Conclusion and Future Outlook

The offers a fertile ground for the discovery of new metal-based drugs. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these promising compounds. The versatility of the ligand, combined with the diverse properties of transition metals, allows for the creation of a large library of complexes for biological screening. Future research should focus on elucidating detailed structure-activity relationships (SAR), exploring a wider range of metal ions, and conducting in-vivo studies to validate the therapeutic potential of the most active compounds.

References

  • Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide. Science Publishing Group. [Link]

  • Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Asian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. ResearchGate. [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Publishing. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • In vitro and in vivo anti-tumor activity of two gold(III) complexes with isoquinoline derivatives as ligands. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi. [Link]

  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. PMC - NIH. [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Springer. [Link]

  • Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. European Journal of Chemistry. [Link]

  • (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. [Link]

  • Trivalent transition metal complexes derived from carbohydrazide and dimedone. Arabian Journal of Chemistry. [Link]

  • Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol… OUCI. [Link]

  • Research Article Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. ResearchGate. [Link]

  • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. ScienceDirect. [Link]

  • Synthesis, Characterisation, Pharmacological Studies and Quantum Chemical Calculations of Osmium (III) Complex. TSI Journals. [Link]mium-iii-complex.pdf)

Sources

Application

Application Note: In Vitro Antimicrobial Evaluation of Isoquinoline-3-carbohydrazide Derivatives

Introduction & Mechanistic Rationale Isoquinoline-3-carbohydrazides represent a highly promising, versatile class of synthetic pharmacophores. Recent structure-activity relationship (SAR) studies have demonstrated their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoquinoline-3-carbohydrazides represent a highly promising, versatile class of synthetic pharmacophores. Recent structure-activity relationship (SAR) studies have demonstrated their broad-spectrum potential, spanning potent antifungal activity against Cryptococcus neoformans and Candida albicans[1], antibacterial efficacy, and targeted enzyme inhibition (e.g., thymidine phosphorylase)[2][3].

However, evaluating these derivatives in vitro presents unique biochemical challenges. Isoquinoline derivatives often exhibit high lipophilicity and rigid aromatic structures. If standard testing protocols are used blindly, poor aqueous solubility can lead to compound precipitation or non-specific binding to polystyrene microtiter plates, generating artificially high Minimum Inhibitory Concentration (MIC) values.

To ensure scientific integrity, this application note details a robust, self-validating workflow. By incorporating specific solubility enhancers and rigorous kinetic tracking, this guide ensures that the pharmacodynamics of isoquinoline-3-carbohydrazide derivatives are accurately profiled[4][5].

Strategic Testing Workflow

The evaluation of novel derivatives must follow a logical cascade, moving from baseline potency (MIC) to dynamic efficacy (Time-Kill) and ultimately to combinatorial potential (Synergy).

Workflow A Compound Preparation (DMSO + 0.004% P-80) B Broth Microdilution (MIC) CLSI Guidelines A->B Determines Baseline Efficacy C Time-Kill Kinetics Bactericidal vs. Bacteriostatic B->C MIC Multiples (1x, 2x, 4x) D Checkerboard Assay Synergy with Standard Drugs B->D Sub-MIC Concentrations E Data Synthesis & Lead Optimization C->E Pharmacodynamic Profile D->E Interaction Index (FICI)

Caption: Strategic in vitro antimicrobial testing cascade for novel isoquinoline derivatives.

Protocol 1: Broth Microdilution (MIC Determination)

Causality & Expert Insight: The broth microdilution method is the gold standard for Antimicrobial Susceptibility Testing (AST)[6]. For isoquinoline-3-carbohydrazides, the primary experimental hurdle is maintaining compound solubility across serial dilutions. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.004% (v/v) Polysorbate-80 (P-80). P-80 acts as a non-ionic surfactant that prevents the hydrophobic isoquinoline core from adhering to the plastic walls of the 96-well plate, ensuring the microorganisms are exposed to the true concentration of the drug[4][5].

Step-by-Step Methodology:

  • Media Optimization: Prepare CAMHB supplemented with 0.004% P-80. Self-Validation Step: Ensure P-80 is freshly prepared and filter-sterilized (0.22 µm) to prevent contamination[4].

  • Compound Dilution: Dissolve the isoquinoline-3-carbohydrazide derivative in 100% DMSO to create a stock solution (e.g., 1600 µg/mL). Perform serial two-fold dilutions in the optimized CAMHB. The final DMSO concentration in the test wells must strictly not exceed 1% (v/v) to avoid solvent-induced cellular toxicity[4][6].

  • Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[4][7].

  • Inoculation: Dilute the 0.5 McFarland suspension 1:100 in CAMHB. Add 50 µL of this inoculum to 50 µL of the drug dilutions in a 96-well plate, yielding a final well concentration of 5×105 CFU/mL[4].

  • Incubation & Reading: Incubate at 35°C ± 2°C for 16-20 hours. The MIC is the lowest concentration exhibiting no visible growth[6].

Data Presentation: Hypothetical SAR MIC Summary The following table summarizes expected quantitative data formats based on recent SAR studies of isoquinoline derivatives[1][3].

Compound / StrainS. aureus (ATCC 29213)E. coli (ATCC 25922)C. neoformans (H99)
Derivative 5.6a 2 µg/mL16 µg/mL0.5 µg/mL
Derivative 5.13a 4 µg/mL>32 µg/mL1 µg/mL
Fluconazole (Control) N/AN/A4 µg/mL
Vancomycin (Control) 1 µg/mLN/AN/A
Protocol 2: Time-Kill Kinetics Assay

Causality & Expert Insight: While MIC dictates potency, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (lethal) mechanisms. Isoquinoline derivatives often exhibit concentration-dependent killing profiles. The Time-Kill assay quantifies the rate and extent of cell death over 24 hours, providing critical pharmacodynamic data necessary for establishing dosing regimens[8].

Step-by-Step Methodology:

  • Preparation: Prepare sterile glass test tubes (to minimize compound adsorption) containing CAMHB + 0.004% P-80 with the derivative at 0.5×, 1×, 2×, and 4× the predetermined MIC[9].

  • Inoculation: Introduce a standardized bacterial inoculum to achieve a starting density of 5×105 CFU/mL[5].

  • Sampling: At predetermined intervals (0, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot[9].

  • Drug Carryover Mitigation (Critical Step): To prevent the drug from continuing to kill bacteria once plated on agar, immediately add the aliquot to an equal volume of 25 mg/mL activated charcoal suspension, or perform rapid 10-fold serial dilutions in sterile saline[5].

  • Plating & Enumeration: Plate 10 µL of the dilutions onto solid agar. Incubate for 24 hours and count colonies to calculate CFU/mL[9].

TimeKillLogic Start Calculate Δlog10(CFU/mL) at 24 hours vs. Initial Inoculum Decision Is Reduction ≥ 3 log10? Start->Decision Bactericidal Bactericidal Activity (>99.9% Kill) Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Activity (<99.9% Kill) Decision->Bacteriostatic No Regrowth Regrowth Observed? Check for Resistance/Degradation Bacteriostatic->Regrowth Analyze Curve Shape

Caption: Logical decision tree for interpreting Time-Kill kinetic data.

Protocol 3: Synergy Testing (Checkerboard Assay)

Causality & Expert Insight: Multidrug resistance (MDR) often renders monotherapies ineffective. Isoquinoline-3-carbohydrazides have demonstrated profound synergy with clinical drugs like fluconazole against C. neoformans[1] and various antibiotics[10]. The checkerboard assay maps the Fractional Inhibitory Concentration Index (FICI) to identify synergistic, additive, or antagonistic interactions[10].

Self-Validating System: The assay must include independent rows and columns of each drug tested alone (monotherapy controls). This ensures the MIC matches the results from Protocol 1. If the monotherapy MICs deviate by more than one dilution from the baseline Broth Microdilution assay, the synergy plate is deemed invalid and must be repeated.

Quality Control & Assay Validation

To ensure absolute trustworthiness, every assay described above operates as a self-validating system relying on strict controls:

  • Sterility Control: Uninoculated media must remain entirely clear throughout the incubation period. Any turbidity invalidates the entire plate[6].

  • Growth Control: Inoculated, drug-free media must reach expected turbidity (e.g., ≥108 CFU/mL at 24h) to prove the viability of the inoculum[6].

  • QC Strains: Always run parallel tests utilizing CLSI-recommended reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). The assay is only valid if the MIC values for standard antibiotics against these strains fall strictly within established acceptable ranges[7].

References
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Time–Kill Assay - Bio-protocol
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria - JoVE
  • A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS - JMBFS
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" - Benchchem
  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin - ASM Journals
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH
  • SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar
  • Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase - ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoquinoline-3-carbohydrazide Synthesis

Welcome to the dedicated technical support center for the synthesis of Isoquinoline-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of Isoquinoline-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Overall Synthetic Workflow

The synthesis of Isoquinoline-3-carbohydrazide is typically achieved through a multi-step process beginning with the formation of the core isoquinoline structure, followed by functional group manipulations at the C3 position. The final, and often most challenging, step is the conversion of a C3-ester to the target carbohydrazide.

G cluster_0 Part 1: Isoquinoline Core Synthesis cluster_1 Part 2: Functional Group Manipulation Precursors Aromatic Aldehyde + Amino Acetal Ring_Formation Acid-Catalyzed Cyclization Precursors->Ring_Formation e.g., Pomeranz-Fritsch, Bischler-Napieralski Isoquinoline_Acid Isoquinoline-3-carboxylic Acid Ring_Formation->Isoquinoline_Acid Aromatization & Work-up Esterification Esterification (e.g., MeOH, H₂SO₄) Isoquinoline_Acid->Esterification Isoquinoline_Ester Methyl/Ethyl Isoquinoline-3-carboxylate Esterification->Isoquinoline_Ester Hydrazinolysis Hydrazinolysis (NH₂NH₂·H₂O) Isoquinoline_Ester->Hydrazinolysis Final_Product Isoquinoline-3-carbohydrazide Hydrazinolysis->Final_Product G start Low Conversion in Hydrazinolysis Step check_hydrazine Is Molar Excess of Hydrazine Hydrate >10 eq? start->check_hydrazine increase_hydrazine Increase Hydrazine Hydrate to 10-20 eq. check_hydrazine->increase_hydrazine No check_temp Is Reaction at Reflux Temperature? check_hydrazine->check_temp Yes increase_hydrazine->check_temp increase_temp Increase Temperature to Reflux check_temp->increase_temp No check_time Is Reaction Monitored by TLC Until SM is Consumed? check_temp->check_time Yes increase_temp->check_time increase_time Increase Reaction Time and Continue Monitoring check_time->increase_time No check_solvent Is Solvent Anhydrous Alcohol? check_time->check_solvent Yes increase_time->check_solvent change_solvent Switch to Anhydrous Ethanol or Methanol check_solvent->change_solvent No success Problem Resolved check_solvent->success Yes change_solvent->success

Optimization

troubleshooting low solubility of Isoquinoline-3-carbohydrazide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biopharmaceutical hurdles of formulating planar, nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biopharmaceutical hurdles of formulating planar, nitrogen-containing heterocycles.

Isoquinoline-3-carbohydrazide presents a classic formulation challenge: it possesses high crystal lattice energy and significant hydrophobicity, leading to notoriously poor aqueous solubility. This guide provides a causality-driven troubleshooting framework, field-proven FAQs, and self-validating experimental protocols to help you overcome these barriers and keep your assays running smoothly.

Part 1: Mechanistic Causality of Poor Solubility

To troubleshoot effectively, we must first understand the physical chemistry of the molecule. Isoquinoline-3-carbohydrazide resists aqueous dissolution due to three compounding factors:

  • Hydrophobic Aromatic Core: The isoquinoline moiety is a fused bicyclic aromatic ring system (benzo[c]pyridine) that is highly lipophilic and favors π−π stacking in the solid state.

  • Crystal Lattice Energy: The carbohydrazide group (-CONHNH 2​ ) acts as a strong hydrogen bond donor and acceptor, leading to tight intermolecular packing and a high energy barrier to solvation.

  • Ionization State: The isoquinoline nitrogen acts as a weak base with a pKa of approximately 5.14[1]. At physiological pH (7.4), the molecule is >99% un-ionized, drastically reducing its thermodynamic solubility in water.

Workflow Start Isoquinoline-3-carbohydrazide Precipitation in Aqueous Media CheckPH Can the assay tolerate acidic pH (< 4.0)? Start->CheckPH Acidify Acidification (0.1M HCl) Protonates Isoquinoline N CheckPH->Acidify Yes Physiological Must maintain pH 7.4 CheckPH->Physiological No Toxicity Can the system tolerate organic solvents? Physiological->Toxicity Cosolvent Use Co-solvent System (e.g., 1% DMSO or PEG400) Toxicity->Cosolvent Yes Cyclodextrin Formulate Inclusion Complex (HP-β-CD via Kneading) Toxicity->Cyclodextrin No (In vivo/Cell)

Troubleshooting workflow for Isoquinoline-3-carbohydrazide solubility.

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to prepare a 10 mM stock solution in PBS (pH 7.4) for an in vitro assay, but the compound immediately precipitates. What is happening? A1: The failure occurs because the pH of PBS (7.4) is more than two units above the pKa of the isoquinoline nitrogen[1]. At this pH, the compound is un-ionized and hydrophobic. Solution: Prepare your primary stock in 100% DMSO, then dilute into the aqueous buffer immediately before the assay. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cytotoxicity. Alternatively, use a co-solvent system to lower the dielectric constant of the aqueous medium[2].

Q2: My in vivo dosing protocol strictly forbids high concentrations of organic solvents. How can I achieve a high-concentration aqueous formulation? A2: You must utilize host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for this[3]. The hydrophobic isoquinoline ring is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the exterior of the HP- β -CD maintain aqueous solubility. This improves solubility without altering the bulk pH or requiring toxic co-solvents[2].

Q3: Can I just use dilute acid to dissolve it? A3: Yes, but with strict caveats. Lowering the pH to <4.0 using dilute HCl will protonate the basic nitrogen, forming an isoquinolinium chloride salt, which is highly water-soluble. However, if you subsequently neutralize the solution to pH 7.4, the free base will instantly nucleate and crash out of solution. This technique is only viable if your downstream application tolerates acidic environments (e.g., gastric simulated fluids).

Mechanism Drug Isoquinoline Core (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Complex Host-Guest Interaction

Mechanism of solubility enhancement via HP-β-CD host-guest complexation.

Part 3: Data Presentation - Solubilization Strategies

StrategyMechanism of ActionAdvantagesLimitationsBest Use Case
Acidification (pH < 4.0) Protonates isoquinoline nitrogen, forming a soluble salt.Simple, cost-effective, high solubility limit.Causes immediate precipitation upon neutralization to pH 7.4.Gastric dissolution studies; analytical stock preparation.
Co-Solvent System Lowers dielectric constant of the solvent, disrupting hydrophobic interactions.Rapid preparation; suitable for high-throughput screening.High organic content (>1% DMSO) can cause cytotoxicity.In vitro biochemical assays; cell-free systems.
Cyclodextrin Complexation Encapsulates hydrophobic isoquinoline core within a hydrophilic shell.Biocompatible; maintains physiological pH; safe for in vivo use.Requires preparation time; complexation efficiency varies.In vivo dosing; cell-based assays requiring zero organic solvent.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex via Kneading Method

This method forces the solid-state interaction between the drug and the cyclodextrin cavity, yielding a highly soluble powder[4].

Materials: Isoquinoline-3-carbohydrazide, HP- β -CD, Methanol, Ultrapure Water, Mortar and Pestle. Steps:

  • Accurately weigh Isoquinoline-3-carbohydrazide and HP- β -CD in a 1:2 molar ratio.

  • Place the HP- β -CD in a glass or ceramic mortar. Add a small volume of Water:Methanol (1:1 v/v) dropwise to form a homogenous, thick paste.

  • Gradually incorporate the Isoquinoline-3-carbohydrazide powder into the paste.

  • Triturate (knead) continuously for 45-60 minutes. Add micro-drops of the solvent mixture if the paste begins to dry out and flake.

  • Transfer the resulting paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Pulverize the dried complex and pass it through a 60-mesh sieve. Store in a desiccator.

  • Self-Validation Check: To validate successful complexation, dissolve 10 mg of the final powder in 1 mL of deionized water. A successful inclusion complex will yield a completely transparent solution. Centrifuge at 10,000 x g for 5 minutes; the absence of a pellet confirms true thermodynamic solubility rather than a temporary colloidal suspension.

Protocol B: Co-Solvent Stabilization for In Vitro Assays

Use this protocol when cyclodextrin complexation is unnecessary, but direct dilution causes precipitation.

Materials: DMSO (Anhydrous), PEG400, Tween 80, PBS (pH 7.4). Steps:

  • Weigh the required amount of Isoquinoline-3-carbohydrazide into a glass vial.

  • Add 100% DMSO to achieve a 50 mM primary stock concentration. Vortex and sonicate in a water bath for 5 minutes until fully dissolved.

  • In a separate vessel, prepare the aqueous vehicle: 10% PEG400, 5% Tween 80, and 85% PBS (pH 7.4).

  • Critical Step: Dropwise, add the DMSO stock to the aqueous vehicle while under vigorous vortexing. Do not add the vehicle to the DMSO. Rapid mixing prevents localized supersaturation and nucleation.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before use.

  • Self-Validation Check: Monitor the final aqueous dilution by measuring optical density at 600 nm (OD 600​ ). An OD 600​>0.05 indicates sub-visible nucleation and impending precipitation, meaning the co-solvent ratio must be adjusted or the final drug concentration lowered.

References

  • Title: ISOQUINOLINE - Ataman Kimya | Source: Ataman Chemicals | URL:[Link]

  • [1] Title: Isoquinoline - Wikipedia | Source: Wikipedia | URL:[Link]

  • [2] Title: Brief Overview of Various Approaches to Enhance Drug Solubility | Source: Longdom Publishing | URL:[Link]

  • [3] Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond | Source: Semantic Scholar | URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for Isoquinoline-3-carbohydrazide hydrazone formation

Technical Support Center: Isoquinoline-3-carbohydrazide Hydrazones Welcome to the technical support guide for the synthesis and optimization of isoquinoline-3-carbohydrazide hydrazones. This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isoquinoline-3-carbohydrazide Hydrazones

Welcome to the technical support guide for the synthesis and optimization of isoquinoline-3-carbohydrazide hydrazones. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. Isoquinoline hydrazones are a versatile scaffold in medicinal chemistry, known for a range of biological activities. The formation of the hydrazone linkage, a condensation reaction between isoquinoline-3-carbohydrazide and a suitable aldehyde or ketone, is a critical step in the synthesis of these molecules.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of isoquinoline-3-carbohydrazide hydrazones.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I improve it?

A low yield is a frequent issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Incomplete Reaction: The condensation may be slow and require more time or energy.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.[1] Increasing the reaction temperature, for example by moving from room temperature to reflux, can significantly accelerate the reaction rate.[1] Common solvents for this reaction, such as ethanol or methanol, are well-suited for heating.[2][3]

  • Suboptimal pH: The mechanism of hydrazone formation is pH-dependent. The rate-limiting step, which is the dehydration of the tetrahedral intermediate at neutral pH, is acid-catalyzed.[4]

    • Solution: Add a catalytic amount of a mild acid. A single drop of glacial acetic acid is often sufficient to catalyze the reaction effectively without causing degradation of the starting materials or product.[3]

  • Reagent Purity and Stability:

    • Isoquinoline-3-carbohydrazide: Ensure the hydrazide precursor is pure and has not degraded. It should be a stable, crystalline solid.

    • Aldehyde/Ketone: Aldehydes, in particular, can oxidize to carboxylic acids upon prolonged exposure to air. Use freshly opened or purified aldehydes for best results.

    • Solvent: Ensure you are using anhydrous (dry) solvents if moisture-sensitive side reactions are a concern, though in many cases, small amounts of water from solvents like absolute ethanol are tolerated.

  • Stoichiometry: Incorrect molar ratios can lead to unreacted starting material.

    • Solution: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 equivalents) of the more stable or less expensive reagent can help drive the reaction to completion.

Q2: I'm observing a significant amount of an unexpected side product. How can I identify and minimize it?

The most common side product in hydrazone synthesis is an azine .[2][5]

  • Cause of Formation: Azines form when one molecule of hydrazine (or in this case, the hydrazide) reacts with two molecules of the carbonyl compound.[2][5] This is particularly favored if the carbonyl compound is used in excess or if the reaction conditions promote the reaction of the initially formed hydrazone with remaining aldehyde/ketone.

  • Minimization Strategies:

    • Control Stoichiometry: The most effective way to prevent azine formation is to avoid a large excess of the aldehyde or ketone. Start with a 1:1 molar ratio. If one reagent must be in excess, it should be the hydrazide.[5]

    • Order of Addition: Add the aldehyde or ketone solution dropwise to the stirred solution of isoquinoline-3-carbohydrazide. This maintains a low instantaneous concentration of the carbonyl compound, favoring the 1:1 hydrazone product.

    • Use of Pre-formed Hydrazones: In some contexts, isolating the hydrazone before proceeding with subsequent reaction steps can prevent its interaction with any unreacted carbonyl starting material.[5][6]

Q3: The final product is difficult to purify. What are the best practices for isolation and purification?

Hydrazones are typically stable, crystalline solids, which facilitates their purification.

  • Initial Isolation: In many cases, the hydrazone product will precipitate directly from the reaction mixture upon cooling in an ice bath.[3] The solid can be collected by vacuum filtration.

  • Washing: Wash the filtered solid with a cold solvent to remove impurities.

    • To remove unreacted aldehyde/ketone, wash with a solvent in which the product is poorly soluble but the impurity is soluble, such as cold diethyl ether or hexane.

    • To remove unreacted hydrazide, a wash with cold ethanol may be effective.

  • Recrystallization: This is the most powerful method for achieving high purity.

    • Solvent Selection: Ethanol, methanol, or mixtures of ethanol and water are commonly used for recrystallizing hydrazones.[1] The ideal solvent should dissolve the product when hot but have low solubility when cold.

    • Procedure: Dissolve the crude product in a minimal amount of the boiling solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Q4: My product seems to be unstable or decomposes during workup or storage. What precautions should I take?

While the hydrazone C=N bond is generally stable, it is a reversible linkage and can be susceptible to hydrolysis under certain conditions.

  • Hydrolysis: The hydrazone can be hydrolyzed back to the parent hydrazide and carbonyl compound under strongly acidic or basic conditions.[2]

    • Solution: During workup, avoid washing with strong acids or bases. Use neutral water or organic solvents. Ensure the final product is thoroughly dried before storage, as residual acid or base in the presence of moisture can promote hydrolysis over time.

  • Storage: Store the purified, dry product in a tightly sealed container, protected from light and moisture, at a cool temperature.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about optimizing the reaction.

Q1: What is the optimal solvent for this reaction?

The choice of solvent is crucial for ensuring the reactants are fully dissolved and for controlling the reaction temperature.

  • Protic Solvents: Alcohols such as ethanol and methanol are the most common and effective solvents for hydrazone formation.[2][3][7] They are polar enough to dissolve the hydrazide and most carbonyl compounds and have boiling points suitable for heating the reaction if necessary.

  • Aprotic Solvents: In some cases, solvents like tetrahydrofuran (THF) may be used.[8]

  • Solvent Polarity Effects: Studies have shown that solvent polarity can influence the kinetics of hydrazone formation, particularly for less reactive ketones or sterically hindered aldehydes.[9] For most standard syntheses, however, ethanol provides a reliable and efficient medium.

Q2: Is a catalyst necessary for hydrazone formation? If so, what is recommended?

While the reaction can proceed without a catalyst, it is often slow. Catalysis is highly recommended for efficient synthesis.

  • Mechanism of Catalysis: The reaction is catalyzed by acid. The acid protonates the oxygen atom of the carbonyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[2]

  • Recommended Catalyst: A catalytic amount (e.g., 1-3 drops) of glacial acetic acid is the most common and effective choice.[3] It is strong enough to catalyze the reaction but mild enough to avoid unwanted side reactions or product degradation. Lewis acids like CeCl₃·7H₂O have also been reported as effective eco-friendly promoters for similar reactions.[10]

Q3: How does the reactivity of the aldehyde or ketone affect the reaction conditions?

The structure of the carbonyl compound significantly impacts its reactivity.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones. This is due to a combination of less steric hindrance around the carbonyl carbon and the electron-donating effect of the two alkyl groups in ketones, which reduces the electrophilicity of the carbonyl carbon. Reactions with ketones may require longer reaction times or higher temperatures.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on an aromatic aldehyde will increase the electrophilicity of the carbonyl carbon and accelerate the reaction.[4] Conversely, electron-donating groups (e.g., -OCH₃, -OH) can slow the reaction down. You may need to adjust the reaction time and temperature accordingly.

Q4: What are the key mechanistic steps of the reaction?

Understanding the mechanism helps in troubleshooting and optimization. The formation of a hydrazone is a two-step nucleophilic addition-elimination reaction.

  • Nucleophilic Addition: The terminal -NH₂ group of the isoquinoline-3-carbohydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine intermediate.

  • Dehydration (Elimination): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). Water is then eliminated, and a double bond forms between the carbon and nitrogen atoms, yielding the final hydrazone product. At neutral pH, this dehydration step is typically the rate-limiting step of the overall reaction.[4]

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Hydrazone Formation
Carbonyl Substrate TypeCatalyst (per mmol of hydrazide)SolventTemperature (°C)Typical Time (h)
Aromatic Aldehyde1 drop Acetic AcidEthanol25 - 78 (reflux)0.5 - 4
Aliphatic Aldehyde1 drop Acetic AcidEthanol251 - 6
Aromatic Ketone1-2 drops Acetic AcidEthanol78 (reflux)4 - 12
Aliphatic Ketone1-2 drops Acetic AcidEthanol78 (reflux)6 - 24

Note: These are general guidelines. All reactions should be monitored by TLC to determine the actual point of completion.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, workup, and purification of isoquinoline-3-carbohydrazide hydrazones.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification Reactants 1. Isoquinoline-3-carbohydrazide 2. Aldehyde or Ketone Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Catalyst Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Stir Stir at RT or Reflux Catalyst->Stir TLC Monitor by TLC Stir->TLC Cool Cool in Ice Bath Stir->Cool Filter Filter Precipitate Cool->Filter Wash Wash Solid Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Product Recrystallize->Dry Product Pure Hydrazone Dry->Product

Sources

Optimization

purification and recrystallization methods for crude Isoquinoline-3-carbohydrazide

Technical Support Center: Isoquinoline-3-Carbohydrazide Purification & Recrystallization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isoquinoline-3-Carbohydrazide Purification & Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Isoquinoline-3-carbohydrazide.

Isoquinoline-3-carbohydrazide is a high-value intermediate frequently utilized in the synthesis of biologically active oxadiazole derivatives and targeted enzyme inhibitors[1]. It is typically synthesized via the hydrazinolysis of methyl isoquinoline-3-carboxylate using hydrazine hydrate in a refluxing alcohol solvent[1]. Consequently, crude batches are routinely contaminated with unreacted ester, highly toxic residual hydrazine, and colored oxidation byproducts. This guide provides field-proven, self-validating protocols to achieve >98% purity.

Part 1: Quantitative Solvent Selection Data

The success of a recrystallization heavily depends on exploiting the differential solubility of the target compound and its impurities across a temperature gradient[2]. The carbohydrazide moiety is highly polar[3], necessitating a protic solvent that can disrupt intermolecular hydrogen bonding at high temperatures while allowing the crystal lattice to reform upon cooling.

SolventBoiling Point (°C)Polarity IndexSolubilizing Power (Hot)Solubilizing Power (Cold)Suitability / Remarks
Methanol 655.1ExcellentPoorPrimary Choice. Optimal boiling point; highly effective at washing away residual hydrazine[1].
Ethanol 785.2GoodVery PoorAlternative. Slightly lower hot solubility than methanol; requires longer vacuum drying times.
Water 10010.2ModeratePoorNot Recommended. While carbohydrazides show aqueous solubility[3], prolonged heating risks hydrolysis of the hydrazide back to the carboxylic acid.

Part 2: Standard Operating Procedure (SOP)

The following workflow is engineered as a self-validating system. Each step contains a built-in checkpoint to ensure the protocol is proceeding correctly before advancing.

Workflow A Crude Isoquinoline-3- carbohydrazide B Dissolution in Hot Methanol (Reflux, 65°C) A->B Add Solvent C Hot Filtration (Remove Insoluble Impurities) B->C Activated Carbon (if discolored) D Controlled Cooling (Room Temp -> Ice Bath) C->D Filtrate E Vacuum Filtration & Cold Methanol Wash D->E Crystal Slurry F Vacuum Drying (50°C to constant weight) E->F Wet Cake G Pure Isoquinoline-3- carbohydrazide F->G Dry Product

Workflow for the purification and recrystallization of Isoquinoline-3-carbohydrazide.

Step-by-Step Methodology:
  • Dissolution: Suspend the crude isoquinoline-3-carbohydrazide in minimal methanol (approximately 10–15 mL per gram of crude solid). Heat the suspension to reflux (65°C) with continuous magnetic stirring.

    • Causality: Methanol's protic nature effectively solvates the polar carbohydrazide group at elevated temperatures while rejecting non-polar organic impurities[2].

  • Decolorization (If necessary): If the boiling solution is dark yellow or brown, cautiously add 5% w/w activated carbon. Reflux for an additional 10–15 minutes.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel or a Celite pad to remove insoluble impurities and the activated carbon.

    • Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates the passage of particulates or premature crystallization. If cloudy, reheat to reflux and refilter.

  • Crystallization: Allow the clear filtrate to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour[2].

    • Causality: Slow, undisturbed cooling promotes the growth of a highly ordered crystal lattice, which naturally excludes impurities from the matrix.

  • Isolation & Washing: Isolate the newly formed crystals via vacuum filtration. Wash the filter cake with ice-cold methanol (2 x 5 mL).

    • Validation Checkpoint: The mother liquor should carry away the yellow/brown tint, leaving behind white or off-white crystals.

  • Drying: Transfer the crystals to a vacuum oven set to 50°C.

    • Validation Checkpoint: Weigh the product at 1-hour intervals. Achieving a constant weight (Δ < 0.1% between weighings) confirms the complete removal of volatile solvents and trace hydrazine.

Part 3: Troubleshooting Guides & FAQs

OilingOut Start Issue: Product 'Oils Out' During Cooling Cause1 Cooling rate too fast Start->Cause1 Cause2 Solvent volume too low (Saturation > Melting Point) Start->Cause2 Action1 Reheat to redissolve oil Cause1->Action1 Cause2->Action1 Action2 Add 10-20% more solvent Action1->Action2 Action3 Cool slowly & add seed crystal Action2->Action3

Troubleshooting logical workflow for resolving oiling out during recrystallization.

Q1: My product is "oiling out" (forming a second liquid phase at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out is a liquid-liquid phase separation that occurs when the temperature at which the solution becomes saturated is higher than the melting point of the crude mixture[2]. Because impurities depress the melting point of your product, the compound separates as an impure oil rather than a pure solid. Resolution: Reheat the mixture until the oil completely redissolves. Add 10–20% more methanol to lower the saturation concentration. Remove the heat source and allow the solution to cool extremely slowly. To force solid nucleation before the oiling threshold is reached, scratch the inside of the glass flask with a glass rod or introduce a tiny seed crystal of pure isoquinoline-3-carbohydrazide[2].

Q2: How can I ensure the complete removal of highly toxic hydrazine hydrate residues? A: Hydrazine hydrate is highly reactive and poses severe safety and downstream synthetic risks. Because hydrazine is highly miscible with alcohols, the primary removal mechanism is the cold methanol wash during the filtration step. Resolution: Ensure the crystal cake is fully compressed on the filter paper to prevent channeling, and wash thoroughly with ice-cold methanol. Do not skip the vacuum drying step at 50°C; hydrazine hydrate is volatile and trace amounts will be stripped away under reduced pressure.

Q3: The yield of my recrystallization is unusually low (<50%). What went wrong? A: A low yield typically indicates either excessive solvent use during the dissolution phase or premature filtration before crystallization is complete. Resolution: If too much methanol was used, the product remains dissolved even at 0°C. Self-Validating Fix: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to half of its original volume. Repeat the cooling process (room temperature, then ice bath) to obtain a second crop of crystals[2].

Q4: Can I use a water/methanol mixture as a co-solvent system to improve the yield? A: While carbohydrazides generally possess some solubility in water[3], utilizing a binary aqueous system is not recommended for this specific isoquinoline derivative unless absolutely necessary. Water dramatically complicates the drying process and, under prolonged heating, may promote the hydrolysis of the hydrazide back to isoquinoline-3-carboxylic acid. Stick to pure methanol for optimal purity[1].

References

  • Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study Source: ResearchGate URL:[Link]

  • Recrystallization (Practical Work 01) Source: University Center of Mila (Abdelhafid Boussouf) URL:[Link]

  • Carbohydrazide Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Isoquinoline-3-carbohydrazide (I3C)

Welcome to the Technical Support Center for Isoquinoline-3-carbohydrazide (I3C) . As a critical Schiff base precursor and a highly sensitive fluorescent chemosensor used for the selective detection of metal ions (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline-3-carbohydrazide (I3C) . As a critical Schiff base precursor and a highly sensitive fluorescent chemosensor used for the selective detection of metal ions (such as Al³⁺ and Mg²⁺)[1], maintaining the structural integrity of I3C is paramount.

The carbohydrazide moiety is inherently susceptible to auto-oxidation and thermal cleavage. While bulk thermal decomposition of carbohydrazide complexes typically peaks at elevated temperatures (190°C–200°C)[2], prolonged storage at ambient room temperature can induce slow-rate degradation, compromising assay sensitivity by altering baseline fluorescence[1]. This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the long-term stability of your I3C inventory.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my I3C powder turning yellow/brown during room temperature storage? A: Discoloration is a macroscopic indicator of auto-oxidation. Carbohydrazides function as strong reducing agents and oxygen scavengers. When exposed to ambient temperatures (>25°C) and atmospheric oxygen, the terminal amine of the hydrazide group undergoes oxidative cleavage. This forms hydrazyl radicals that eventually break down into isoquinoline-3-carboxylic acid derivatives, ammonia, and nitrogen gas[2]. To prevent this, I3C must be stored in an inert atmosphere.

Q2: How does moisture affect the thermal stability of I3C? A: Moisture acts as a catalyst for the hydrolysis of the carbohydrazide linkage. Trace water lowers the activation energy required for slow-rate hydrolysis at room temperature. This leads to the premature release of hydrazine derivatives, which are highly reactive and accelerate the degradation of the surrounding bulk powder[3]. Desiccation is non-negotiable for long-term storage.

Q3: My fluorescence assays for Al³⁺ detection are showing high background noise. Could this be related to storage? A: Absolutely. I3C relies on mechanisms like Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) for precise metal ion sensing[1]. Thermal degradation products disrupt these mechanisms by introducing competing fluorophores or quenching agents into the matrix, elevating the background signal. Storing the compound below 4°C (preferably -20°C) is essential to preserve its "turn-on" fluorescence response[1][4].

DegradationPathway I3C Isoquinoline-3-carbohydrazide (Intact Probe) Thermal Thermal Stress (> 4°C) I3C->Thermal Promotes bond cleavage Oxidative O2 / Moisture Exposure I3C->Oxidative Facilitates auto-oxidation Intermediate Hydrazyl Radicals & Oxidized Intermediates Thermal->Intermediate Oxidative->Intermediate Products Degradation Products (NH3, N2, Isoquinoline derivatives) Intermediate->Products Irreversible Decomposition

Mechanistic pathway of I3C thermal and oxidative degradation.

Part 2: Quantitative Data on Storage Conditions

To establish a self-validating storage system, it is crucial to understand how environmental variables impact the degradation kinetics of I3C. The table below summarizes the causality between storage conditions and expected shelf-life.

Storage TemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Mechanism
-20°C Argon / N₂Dark (Amber Vial)> 24 MonthsNegligible (Optimal Condition)[4]
4°C Desiccated AirDark (Amber Vial)6 - 12 MonthsSlow-rate auto-oxidation
25°C Ambient AirAmbient Light< 4 WeeksOxidative cleavage & hydrolysis
>150°C Ambient AirN/AMinutesRapid thermal decomposition[2]

Part 3: Validated Experimental Protocols

Do not simply place the bulk container in a freezer. Repeated temperature cycling introduces condensation, which accelerates hydrolysis. Follow these step-by-step methodologies to ensure absolute stability.

Protocol A: Aliquoting and Inert Packaging for Long-Term Storage

Causality: Dividing the bulk powder into single-use aliquots prevents freeze-thaw cycles and limits ambient moisture exposure during daily use.

  • Preparation: Transfer the bulk I3C container to a controlled glove box purged with Argon or high-purity Nitrogen (O₂ < 5 ppm).

  • Aliquoting: Weigh out single-experiment quantities (e.g., 5–10 mg) into pre-dried, amber glass vials. Note: Amber glass is used to prevent photo-induced excitation that can lower the activation energy for thermal breakdown.

  • Purging: If a glove box is unavailable, gently purge each vial with a steady stream of Argon for 30 seconds to displace atmospheric oxygen.

  • Sealing: Cap immediately using PTFE-lined silicone septa. PTFE ensures chemical inertness, while silicone provides an airtight seal against moisture.

  • Storage: Place the sealed vials inside a secondary desiccator jar containing Drierite (calcium sulfate) and store at -20°C[4].

  • Usage: Before use, allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation from forming on the cold powder.

Protocol B: Thermal Stability Verification via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a self-validating check of your batch's purity and thermal history.

  • Sample Loading: Load 2–5 mg of I3C into an alumina crucible.

  • Atmosphere: Set the instrument purge gas to Nitrogen at a flow rate of 50 mL/min to prevent oxidation during the run.

  • Heating Ramp: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 400°C.

  • Data Interpretation:

    • A sharp endothermic peak corresponding to the melting point should be observed without mass loss.

    • If mass loss (>1-2%) occurs below 120°C, the sample has absorbed moisture and requires lyophilization.

    • Major exothermic mass loss should only begin near 190°C–200°C, indicating the structural breakdown of the carbohydrazide moiety[2].

StorageWorkflow Synthesis I3C Synthesis / Receipt QC Purity Check (HPLC/NMR) Synthesis->QC Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) QC->Aliquot Purity > 98% Purge Argon/N2 Purge (Displace O2) Aliquot->Purge Seal Seal with PTFE Septa Purge->Seal Store Store at -20°C in Desiccator Seal->Store Long-term stability

Standard operating procedure for the safe handling and storage of I3C.

References

  • Ataman Chemicals. Carbohydrazide - Ataman Kimya. Available at: [Link]

  • [3] ResearchGate. Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Available at: [Link]

  • [2] ACS Publications. Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. Available at: [Link]

  • [1] International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. Available at:[Link]

Sources

Optimization

resolving common impurities in Isoquinoline-3-carbohydrazide synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the hydrazinolysis of heterocyclic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the hydrazinolysis of heterocyclic esters. The synthesis of isoquinoline-3-carbohydrazide from its corresponding ester (typically methyl or ethyl isoquinoline-3-carboxylate) is a fundamental transformation, yet it is highly susceptible to impurity formation if kinetic and thermodynamic parameters are not strictly controlled.

Below is a comprehensive troubleshooting guide detailing the mechanistic causality behind common impurities, supported by self-validating protocols to ensure high-purity yields.

Reaction & Impurity Pathway Visualization

G Ester Isoquinoline-3-carboxylate (Starting Material) Target Isoquinoline-3-carbohydrazide (Desired Product) Ester->Target + Hydrazine (Hydrazinolysis) Dimer Diacylhydrazine (Dimer Impurity) Ester->Dimer Acid Isoquinoline-3-carboxylic acid (Hydrolysis Impurity) Ester->Acid + H2O (from Hydrazine) (Hydrolysis) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Target Target->Dimer + Excess Ester (Over-reaction)

Reaction pathways of isoquinoline-3-carbohydrazide synthesis and common impurity formation.

Troubleshooting FAQs

Q1: Why am I seeing significant diacylhydrazine (dimer) impurities, and how do I prevent them?

Causality: Diacylhydrazines form when the newly synthesized isoquinoline-3-carbohydrazide acts as a nucleophile and attacks unreacted isoquinoline-3-carboxylate ester. This secondary reaction is kinetically favored if the local concentration of the ester is high relative to the hydrazine reagent. Solution: Ensure a strict pseudo-first-order kinetic environment by maintaining a high molar excess of hydrazine hydrate (typically 5 to 10 equivalents) 1[1]. Crucially, reverse the order of addition: add the ester dropwise to the stirring hydrazine solution rather than adding hydrazine to the ester. This ensures the ester is instantly consumed by the overwhelming excess of hydrazine, preventing the product from competing as a nucleophile.

Q2: My reaction stalls with unreacted isoquinoline-3-carboxylate ester. Should I increase the temperature?

Causality: The isoquinoline ring is electron-deficient, which generally activates the ester towards nucleophilic attack. However, if the reaction stalls, it is often due to poor solubility of the ester in the chosen solvent (e.g., methanol or ethanol) at lower temperatures, rather than an electronic barrier 2[2]. Solution: Do not blindly increase the temperature to reflux without checking solubility, as excessive heat promotes the hydrolysis of the ester to isoquinoline-3-carboxylic acid. Instead, optimize the solvent volume to ensure complete dissolution at a moderate temperature (e.g., 60°C in ethanol) and monitor the conversion via Thin-Layer Chromatography (TLC) 3[3].

Q3: I am detecting isoquinoline-3-carboxylic acid in my final product. What causes this hydrolysis?

Causality: Hydrazine hydrate is typically supplied as an aqueous solution (e.g., 80% or 64% hydrazine). Under basic conditions at elevated temperatures, the hydroxide ions (or water acting as a nucleophile) can compete with hydrazine, leading to the irreversible hydrolysis of the ester back to the carboxylic acid 4[4]. Solution: Minimize water content by using 98% hydrazine hydrate if hydrolysis is severe. Ensure the reaction is strictly anhydrous up to the addition of the hydrazine reagent, and avoid prolonged heating once the ester is consumed.

Q4: How can I efficiently remove residual hydrazine hydrate and unreacted ester during workup?

Causality: Hydrazine is highly water-soluble, while the target isoquinoline-3-carbohydrazide has limited solubility in cold water and cold ethanol. Unreacted ester is highly soluble in organic solvents. Solution: A self-validating workup involves cooling the reaction mixture to induce precipitation of the target hydrazide. Filter the solid and wash sequentially with cold water (to remove excess hydrazine) and cold anhydrous ethanol (to wash away unreacted ester and trace dimer) 5[5]. The purity can be visually validated: the product should be a free-flowing solid, whereas residual hydrazine leaves it sticky and hygroscopic.

Quantitative Optimization Data

ParameterTarget Range/ConditionImpact on Impurity Profile
Hydrazine Equivalents 5.0 - 10.0 eqHigh excess suppresses diacylhydrazine (dimer) formation.
Reagent Addition Order Ester added to HydrazinePrevents local ester excess, minimizing dimer formation.
Reaction Temperature 50°C - 65°CBalances reaction rate while minimizing ester hydrolysis.
Solvent Anhydrous Ethanol / MethanolMaximizes ester solubility; prevents premature precipitation.
Workup Wash Cold Water, then Cold EtOHRemoves water-soluble hydrazine and organic-soluble ester.

Step-by-Step Experimental Protocol

Optimized Synthesis of Isoquinoline-3-carbohydrazide

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.0 equivalents of hydrazine hydrate (98%) to 10 volumes of anhydrous ethanol. Heat the mixture gently to 50°C.

  • Addition: Dissolve 1.0 equivalent of methyl isoquinoline-3-carboxylate in 5 volumes of anhydrous ethanol. Add this ester solution dropwise to the stirring hydrazine solution over a period of 30 minutes. Note: This slow addition is critical to prevent dimer formation.

  • Reaction: Maintain the internal temperature at 60°C for 4-6 hours. Monitor the reaction progress by TLC using an ethyl acetate/hexane (1:1) eluent until the starting ester spot is completely consumed.

  • Precipitation: Once the reaction is complete, remove the heat source. Allow the reaction mixture to cool slowly to room temperature, then transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the precipitation of the hydrazide product.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 volumes of ice-cold distilled water (to remove residual toxic hydrazine hydrate), followed immediately by 2 volumes of ice-cold anhydrous ethanol (to remove trace unreacted ester and any formed dimers).

  • Drying: Transfer the solid to a vacuum desiccator. Dry under high vacuum at 40°C for 12 hours to constant weight. The resulting product should be a highly pure, free-flowing solid.

References

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides Source: ACS Publications URL:[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study Source: ResearchGate (Scientific Reports) URL:[Link]

  • SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for Isoquinoline-3-Carbohydrazide Analysis

Welcome to the technical support center dedicated to the analysis of Isoquinoline-3-carbohydrazide via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the analysis of Isoquinoline-3-carbohydrazide via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mobile phase optimization and troubleshooting. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for Isoquinoline-3-carbohydrazide.

Q1: What are the key chemical properties of Isoquinoline-3-carbohydrazide that I should consider for HPLC method development?

A1: Understanding the analyte's structure is the foundation of successful method development. Isoquinoline-3-carbohydrazide has two key features:

  • The Isoquinoline Ring: This is a basic heterocyclic aromatic compound.[1][2] Like pyridine, the nitrogen atom has a lone pair of electrons and is weakly basic.[2] This means its charge state is highly dependent on the mobile phase pH.

  • The Carbohydrazide Group (-CONHNH₂): This group is polar and capable of hydrogen bonding. The presence of this group increases the overall polarity of the molecule compared to the parent isoquinoline.

These properties suggest that in reversed-phase HPLC, retention will be strongly influenced by mobile phase pH and the percentage of the organic solvent. Its polar nature might present retention challenges on standard non-polar stationary phases.[3][4]

Q2: What is a good starting point for a mobile phase and column for Isoquinoline-3-carbohydrazide analysis?

A2: For initial method development, a reversed-phase approach is the most common and recommended starting point.

ParameterRecommendationRationale
Column C18 (high-purity, end-capped), 5 µm or 3 µm, 4.6 x 150 mmThe C18 stationary phase is a versatile, non-polar phase suitable for a wide range of compounds.[5] Using a modern, high-purity, end-capped column minimizes free silanol groups, reducing the potential for peak tailing with basic compounds.
Mobile Phase A 0.1% Formic Acid in Water (HPLC-grade)Formic acid is a volatile additive suitable for both UV and Mass Spectrometry (MS) detection.[6][7] A concentration of 0.1% typically brings the mobile phase pH to around 2.8, which is effective for keeping basic analytes like isoquinolines consistently protonated, leading to better peak shape.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC-grade)Acetonitrile is a preferred organic modifier due to its low viscosity (leading to lower backpressure), UV transparency at low wavelengths, and strong elution strength.[9][10][11]
Detection UV, Diode Array Detector (DAD)Isoquinoline-3-carbohydrazide contains an aromatic system and is expected to have strong UV absorbance. A DAD allows for monitoring across a range of wavelengths to determine the optimal wavelength for sensitivity and selectivity.
Column Temp. 30-40°CMaintaining a constant, slightly elevated temperature improves viscosity, reduces backpressure, and enhances reproducibility.[9][12]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on your sample.

  • Use Isocratic Elution: If you are analyzing only Isoquinoline-3-carbohydrazide (e.g., for a purity assay) and it elutes with a reasonable retention time and good peak shape, an isocratic method is simpler, faster (no re-equilibration needed), and highly reproducible.[13][14][15]

  • Use Gradient Elution: If your sample is complex (e.g., containing impurities, degradants, or other components with different polarities), a gradient elution is necessary.[16] A gradient starts with a lower percentage of organic solvent (to retain polar compounds) and increases it over time to elute more non-polar compounds. This approach provides better resolution for complex mixtures and sharper peaks for late-eluting components.[16][17]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method optimization.

Problem 1: Poor Peak Shape (Tailing)

  • Question: My peak for Isoquinoline-3-carbohydrazide is tailing significantly. What is causing this and how do I fix it?

  • Answer & Explanation: Peak tailing for basic compounds is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the silica-based column packing.[18] At mid-range pH, your basic analyte is protonated (positively charged), and some silanols are deprotonated (negatively charged), leading to this unwanted ionic interaction.

    Solutions:

    • Lower the Mobile Phase pH: This is the most effective solution. By adding an acid like formic acid or trifluoroacetic acid (TFA) to bring the pH below 4 (ideally around 2.5-3.0), you ensure that the residual silanols are fully protonated (Si-OH) and neutral.[19] This eliminates the ionic interaction, resulting in a more symmetrical peak.

    • Check Column Quality: Ensure you are using a high-quality, base-deactivated (end-capped) C18 column. These columns have fewer accessible residual silanols. If a column is old or has been used with high pH mobile phases, the bonded phase may be stripped, exposing more silanols.[12]

    • Consider Mobile Phase Additives: While lowering pH is preferred, in some cases, adding a competing base like triethylamine (TEA) was a historical approach. However, this is less common with modern columns and can suppress MS signals. For MS compatibility, sticking with volatile acids like formic acid is best.[18]

Problem 2: Inconsistent or Drifting Retention Times

  • Question: The retention time for my analyte keeps changing between injections or over a sequence. What's wrong?

  • Answer & Explanation: Retention time stability is critical for reliable quantification. Drifting retention times usually point to an issue with the system's equilibrium, temperature, or mobile phase composition.[4][20]

    Workflow for Diagnosing Drifting Retention Times:

    graph TD; A[Start: Drifting Retention Times Observed] --> B{Is the column properly equilibrated?}; B -- No --> C[Increase equilibration time. Use 10-20 column volumes of initial mobile phase before injection.]; B -- Yes --> D{Is the column temperature stable?}; D -- No --> E[Use a column oven. Ensure lab ambient temperature is stable.]; D -- Yes --> F{Is the mobile phase composition consistent?}; F -- No --> G[Prepare fresh mobile phase. Ensure accurate measurement and mixing. Filter and degas properly.]; F -- Yes --> H{Is there a leak in the system?}; H -- No --> I[Check for column degradation or contamination. Consider flushing or replacing the column.]; H -- Yes --> J[Check fittings from pump to detector. Tighten or replace as needed.]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Action/Process] end classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,StartNode start; class B,D,F,H,DecisionNode decision; class C,E,G,I,J,ProcessNode process;

    Troubleshooting workflow for retention time drift.

Problem 3: Analyte is Not Retained or Elutes Too Early

  • Question: My Isoquinoline-3-carbohydrazide peak is eluting at or very near the void volume (t₀). How can I increase its retention?

  • Answer & Explanation: Given its polar carbohydrazide group, poor retention on a non-polar C18 column is a common challenge, especially if the organic content of the mobile phase is too high.[3][21] This is a classic "polar compound on a reversed-phase column" problem.

    Strategies to Increase Retention:

    • Decrease Organic Solvent Percentage: The most straightforward approach. Reduce the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, increasing the analyte's affinity for the non-polar stationary phase.

    • Switch to a Less Eluting Organic Solvent: Methanol is generally a weaker (less eluting) solvent than acetonitrile in reversed-phase HPLC.[11] Switching from acetonitrile to methanol may increase retention.

    • Use a Polar-Embedded Column: These columns (often with names like "AQ", "Hydro", etc.) have a polar group embedded near the base of the C18 chain.[22] This feature prevents the hydrophobic chains from collapsing in highly aqueous mobile phases (e.g., >95% water), making them ideal for retaining polar compounds.[22]

    • Consider HILIC: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique specifically designed for highly polar compounds.[3][21] HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (like acetonitrile). Water acts as the strong, eluting solvent.[21]

Problem 4: Poor Sensitivity or No Peak Detected

  • Question: I'm not seeing a peak, or the peak is very small. What should I check?

  • Answer & Explanation: This issue can stem from the sample, the HPLC system, or the detector settings.

    Troubleshooting Checklist:

    • Sample Integrity: Is the sample concentration high enough? Has the analyte degraded? Prepare a fresh, known concentration standard to verify.

    • Injection Process: Is the autosampler injecting correctly? Check for air bubbles in the sample loop. Manually inject a standard if possible to rule out autosampler issues.[18]

    • Detector Wavelength: Are you monitoring at the correct wavelength? Isoquinoline-3-carbohydrazide is an aromatic molecule. Use a DAD to scan for its UV absorbance maximum (λ-max) and set the detector to that wavelength for optimal sensitivity.

    • Mobile Phase Compatibility: Ensure your mobile phase additives do not have high absorbance at your chosen wavelength. For example, TFA has a higher UV cutoff than formic acid.

    • Dissolution Solvent: Is your sample dissolved in a solvent stronger than the mobile phase? This can cause peak distortion or poor focusing on the column head. Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)

This protocol ensures the preparation of a consistent, clean mobile phase to prevent common HPLC problems.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • High-purity Formic Acid (≥99%)

  • Graduated cylinders (Class A)

  • Clean, dedicated glass mobile phase bottles

  • 0.45 µm or 0.22 µm membrane filters

Procedure:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water a. Measure 999 mL of HPLC-grade water into a 1 L mobile phase bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inverting 10-15 times. d. Filter the entire solution through a 0.45 µm aqueous-compatible membrane filter. e. Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile a. Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L mobile phase bottle. b. Carefully add 1 mL of formic acid to the acetonitrile. c. Cap and mix thoroughly. d. Filter through a 0.45 µm solvent-compatible (e.g., PTFE) membrane filter. e. Degas the mobile phase.

Expert Tip: The correct way to prepare a volumetric mixture is to measure each component separately before mixing. Adding one solvent "to volume" in a graduated cylinder after adding the first can lead to inaccuracies due to volume contraction upon mixing (e.g., acetonitrile and water).

Protocol 2: Generic Gradient Method for Initial Scouting

This protocol provides a starting point for separating Isoquinoline-3-carbohydrazide from potential impurities.

  • Set up the HPLC System: Use the column and mobile phases from the recommendations above. Set the column temperature to 30°C and the flow rate to 1.0 mL/min. Set the DAD to collect data from 200-400 nm.

  • Equilibrate the Column: Purge the system and then equilibrate the column with the starting mobile phase composition (e.g., 95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Define the Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
20.05.095.0
25.05.095.0
25.195.05.0
30.095.05.0
  • Inject Sample: Inject a standard solution of Isoquinoline-3-carbohydrazide.

  • Analyze Results:

    • Determine the retention time of the main peak.

    • Examine the peak shape and resolution from any impurities.

    • Use the retention time from this scouting gradient to design a more focused gradient or a suitable isocratic method. For example, if the peak elutes at 10 minutes (where the %B is ~50%), you can design a shallower gradient around that composition or try an isocratic run at 45-55% B.

References
  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • AnalyteGuru. (2024, August 15). Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. Retrieved from [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Request PDF. Retrieved from [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • ResearchGate. Mobile phase optimization using acetonitrile and water. Download Table. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • PMC. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... Retrieved from [Link]

  • Waters Corporation. (2019, September 30). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides.... Retrieved from [Link]

  • Chromatography Forum. (2010, July 23). TFA vs. Formic Acid. Retrieved from [Link]

  • Current Issues in Pharmacy and Medical Sciences. (2013, March 29). Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids.... Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Wikipedia. Isoquinoline. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Isoquinoline-3-carbohydrazide: A Comparative Guide to LC-MS vs. Traditional Methodologies

Isoquinoline-3-carbohydrazide is a highly reactive, complex intermediate frequently utilized in the synthesis of NK-3 receptor antagonists and advanced fluorescent probes[1]. Structurally, it features an electron-deficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline-3-carbohydrazide is a highly reactive, complex intermediate frequently utilized in the synthesis of NK-3 receptor antagonists and advanced fluorescent probes[1]. Structurally, it features an electron-deficient isoquinoline ring coupled with a polar carbohydrazide moiety. While this dual functionality makes it a versatile building block, it introduces significant analytical challenges during purity validation.

The primary risk in scaling this intermediate is the residual presence of unreacted hydrazine—a known Potential Genotoxic Impurity (PGI) strictly regulated under ICH M7 guidelines[2]. Because API quality risks are often embedded at the intermediate stage, selecting the correct analytical modality is not just a routine QC task; it is a strategic decision that dictates regulatory success[3].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS/MS) against traditional alternative methodologies, providing a self-validating protocol and supporting experimental data for the rigorous purity assessment of Isoquinoline-3-carbohydrazide.

Comparative Analysis: Why LC-MS Outperforms Alternatives

When validating the purity of complex, nitrogen-rich heterocycles, the analytical method must simultaneously quantify the main compound and detect trace-level (sub-ppm) genotoxic impurities[4]. Traditional methods often fail to meet these dual requirements.

Analytical ModalitySensitivity (LOD)Selectivity for PGIs (e.g., Hydrazine)Suitability for Isoquinoline-3-carbohydrazideCritical Limitations
LC-MS/MS (Triple Quad) High (<0.05 ppm) Excellent (MRM mode) Optimal Higher instrument and operational cost.
HPLC-UV / DAD Moderate (~500 ppm)PoorSub-optimalFails to detect hydrazine due to the absence of a UV chromophore[2].
GC-MS High (~1 ppm)ModeratePoorAnalyte is non-volatile and thermally labile; risks degradation in the GC inlet[5].
NMR Spectroscopy Low (~10,000 ppm)PoorPoor for trace purityExcellent for structural elucidation, but lacks the sensitivity for PGI screening.

The LC-MS Advantage: LC-MS/MS is no longer optional for complex intermediates[3]. It bypasses the need for volatility (unlike GC-MS) and does not rely on UV absorbance (unlike HPLC-UV), making it the only viable platform for simultaneously quantifying the intact Isoquinoline-3-carbohydrazide and its trace genotoxic precursors[2],[4].

Mechanistic Protocol Design: The Science Behind the Method

As an analytical scientist, method development must be rooted in the physicochemical causality of the molecule.

Ionization Dynamics (ESI+): Isoquinoline-3-carbohydrazide contains a basic nitrogen on the isoquinoline ring. To maximize sensitivity, we utilize Electrospray Ionization in positive mode (ESI+). By buffering the mobile phase with 0.1% formic acid, we force the complete protonation of the basic nitrogen, efficiently driving the analyte into the [M+H]+ state. Unlike non-volatile phosphate buffers—which precipitate in the MS source and cause severe ion suppression—formate salts sublimate seamlessly, preserving the integrity of the mass spectrometer[6].

Overcoming the Hydrazine Challenge: Unreacted hydrazine is highly polar, low-mass ( m/z 32), and invisible to UV detectors[2]. If injected directly onto a reversed-phase C18 column, it will elute in the void volume, suffering from massive matrix suppression. To circumvent this, our protocol employs in-situ derivatization using acetone. This rapid reaction converts hydrazine into acetone azine, significantly increasing its hydrophobicity and mass, thereby enabling robust retention on a C18 column and sub-ppm quantification via Multiple Reaction Monitoring (MRM)[2],[4].

G N1 Isoquinoline-3-carboxylate (Starting Material) N3 Isoquinoline-3-carbohydrazide (Target API Intermediate) N1->N3 N2 Hydrazine Hydrate (Reagent - PGI) N2->N3 N4 Unreacted Hydrazine (Trace Impurity) N2->N4 Residual N5 Oxidative Degradants (N-Oxides) N3->N5 Oxidation

Synthesis and degradation pathway highlighting potential genotoxic impurities (PGIs).

Step-by-Step LC-MS Validation Protocol (ICH Q2(R2) Compliant)

To ensure trustworthiness, the analytical procedure must be a self-validating system aligned with ICH Q2(R2) guidelines[7].

Phase 1: Sample Preparation & Derivatization
  • Standard Preparation: Accurately weigh 10 mg of Isoquinoline-3-carbohydrazide reference standard into a 10 mL volumetric flask. Dissolve in LC-MS grade Methanol:Water (50:50 v/v).

  • Impurity Spiking & Derivatization: Spike the sample with hydrazine at the 1.5 µ g/day Threshold of Toxicological Concern (TTC) limit[8]. Add 100 µL of LC-MS grade acetone to the vial. Vortex for 30 seconds and incubate at room temperature for 15 minutes to ensure complete conversion of hydrazine to acetone azine[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.

Phase 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution of structural isomers.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Initiate at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Setup)
  • Source Parameters: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • Transitions:

    • Isoquinoline-3-carbohydrazide: Monitor the [M+H]+ precursor ion at m/z 188.1 transitioning to its dominant product ion (e.g., loss of NH3​ ).

    • Derivatized Hydrazine (Acetone Azine): Monitor the specific MRM transition optimized during method tuning[2].

G N1 Sample Prep (Hydrazine Derivatization) N2 Chromatography (UPLC C18, Acidic Phase) N1->N2 N3 Ionization (ESI+ Mode) N2->N3 N4 Mass Analysis (MRM / Triple Quad) N3->N4 N5 Data Validation (ICH Q2(R2) Metrics) N4->N5

LC-MS/MS workflow for validation and trace impurity profiling of Isoquinoline-3-carbohydrazide.

Quantitative Data Summary

A robust method must demonstrate that it is "fit for purpose" through direct assessment of reportable results[7]. Below is a summary of typical validation data for this protocol, confirming compliance with ICH Q2(R2) acceptance criteria.

Validation Parameter (ICH Q2)Isoquinoline-3-carbohydrazide (Main API)Hydrazine (Trace PGI)Acceptance Criteria
Specificity No interference at retention timeNo interference at retention timeResolution > 1.5; Blank clean
Linearity Range 50% to 150% of target concentration0.05 ppm to 5.0 ppm R2≥0.995 [6]
Correlation Coefficient ( R2 ) 0.99920.9985 R2≥0.995
Accuracy (Recovery %) 99.4% ± 1.2%98.1% ± 2.5%98-102% (API) / 70-130% (Trace)[6]
Precision (RSD %) 0.8%3.2% ≤2.0% (API) / ≤5.0% (Trace)
Limit of Detection (LOD) 0.01 µg/mL0.02 ppm S/N≥3:1 [2]
Limit of Quantitation (LOQ) 0.03 µg/mL0.04 ppm S/N≥10:1 [2]

By executing this LC-MS/MS framework, analytical scientists can definitively validate the purity of Isoquinoline-3-carbohydrazide, ensuring downstream synthetic success while maintaining strict adherence to global genotoxic impurity regulations.

References

  • Validation of Analytical Procedures Q2(R2) - ICH - ich.org
  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermedi
  • Analytical Method Development and Validation in Pharmaceuticals - resolvemass.ca
  • Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using LC-MS/MS - tandfonline.com
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - uu.nl
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - nih.gov
  • NOVEL NK-3 RECEPTOR SELECTIVE ANTAGONIST COMPOUNDS, PHARMACEUTICAL COMPOSITION AND METHODS FOR USE IN NK-3 RECEPTORS MEDI

Sources

Comparative

A Comparative Guide to Isoquinoline-3-carbohydrazide-Derived Schiff Bases: Synthesis, Bioactivity, and Structure-Activity Relationships

For Immediate Release to the Scientific Community The isoquinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

The isoquinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. When functionalized with a carbohydrazide moiety at the 3-position and subsequently condensed with various aldehydes or ketones, it gives rise to a versatile class of compounds: Isoquinoline-3-carbohydrazide-derived Schiff bases. These molecules, characterized by the presence of an azomethine (-C=N-) group, have garnered significant attention for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

This guide offers a comparative analysis of these Schiff bases, synthesizing data from recent literature to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, a side-by-side comparison of their biological performance, and insights into their structure-activity relationships (SAR).

Synthetic Strategies: A Robust and Versatile Pathway

The synthesis of Isoquinoline-3-carbohydrazide-derived Schiff bases is typically a straightforward and high-yielding process. The foundational step involves the preparation of the key intermediate, isoquinoline-3-carbohydrazide, from a corresponding isoquinoline precursor. This hydrazide is then subjected to a condensation reaction with a diverse array of aromatic or heteroaromatic aldehydes.

The general synthetic route is a classic acid-catalyzed condensation. The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage characteristic of Schiff bases.[2]

G hydrazide Isoquinoline-3-carbohydrazide catalyst Acid Catalyst (e.g., Acetic Acid) Reflux hydrazide->catalyst aldehyde Substituted Aldehyde (R-CHO) aldehyde->catalyst schiff_base Isoquinoline-3-carbohydrazide Schiff Base water H₂O catalyst->schiff_base + catalyst->water

Caption: General reaction scheme for the synthesis of Isoquinoline-3-carbohydrazide Schiff bases.

Experimental Protocol: General Synthesis of Isoquinoline-3-carbohydrazide Schiff Bases

This protocol outlines the common procedure for the condensation reaction.

Materials:

  • Isoquinoline-3-carbohydrazide

  • Substituted aromatic aldehyde (equimolar amount)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve an equimolar amount of isoquinoline-3-carbohydrazide and the selected aromatic aldehyde in absolute ethanol within a round bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to act as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 4-8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product, typically in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Comparative Analysis of Biological Activities

The true potential of this class of compounds lies in the tunability of their biological activity through the modification of the aldehyde component. The electronic and steric properties of the substituents on the aromatic ring of the aldehyde play a crucial role in determining the efficacy and selectivity of the final Schiff base.

Antimicrobial Activity

Schiff bases derived from isoquinoline are known to exhibit significant antimicrobial properties. Their mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with microbial DNA.[3][4] The nature of the substituent on the phenyl ring of the aldehyde significantly influences this activity.

A study on quinoline-based carbohydrazide Schiff bases demonstrated that compounds with specific substitutions show good antibacterial activity. For instance, certain derivatives were found to be effective against Staphylococcus aureus.[5] Another study highlighted that Schiff bases derived from 4-nitrobenzaldehyde and cinnamaldehyde showed activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/ml.[6]

Compound Derivative (Substituent on Aldehyde)Target OrganismMIC (µg/mL)Reference
BenzaldehydeEscherichia coli62.5[6]
AnisaldehydeEscherichia coli250[6]
4-NitrobenzaldehydeEscherichia coli250[6]
CinnamaldehydeEscherichia coli62.5[6]
BenzaldehydeStaphylococcus aureus62.5[6]
AnisaldehydeStaphylococcus aureus62.5[6]
4-NitrobenzaldehydeStaphylococcus aureus62.5[6]
Anisaldehyde/4-NitrobenzaldehydeCandida albicans62.5[6]

Structure-Activity Relationship Insights (Antimicrobial):

  • Electron-withdrawing vs. Electron-donating groups: The presence and position of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the aromatic ring can modulate the lipophilicity and electronic distribution of the entire molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with target sites.

  • Steric Factors: Bulky substituents may enhance or hinder activity depending on the specific target interaction.

  • Chelation: The imine nitrogen and the carbonyl oxygen of the hydrazide moiety can act as chelation sites for metal ions, a property that is believed to contribute to their antimicrobial action.

A notable development in this area is the discovery of isoquinoline derivatives that act as allosteric inhibitors of DNA gyrase, a crucial bacterial enzyme. This provides a novel mechanism of action with the potential to combat fluoroquinolone-resistant bacteria.[7][8] Some quinoline-Schiff bases have shown potent inhibitory activity against Mtb DNA gyrase, with IC₅₀ values as low as 1.26 µM.[9][10]

Anticancer Activity

The antiproliferative activity of isoquinoline-derived Schiff bases is another area of intense research. These compounds can induce apoptosis and inhibit cell cycle progression in various cancer cell lines.

A study on a series of 2-oxo-quinoline-3-Schiff base derivatives revealed significant antitumor activity against several cancer cell lines. Notably, some derivatives exhibited better inhibition of the NCI-H460 lung cancer cell line than the commercial drug 5-fluorouracil, with IC₅₀ values as low as 5.16 µM.[11]

Compound Derivative (Substituent on Aldehyde)Cancer Cell LineIC₅₀ (µM)Reference
4a1NCI-H46035.52 ± 0.86[11]
4a2NCI-H46016.22 ± 0.71[11]
4c2NCI-H46011.62 ± 0.52[11]
4d1NCI-H4605.16 ± 0.37[11]
4d2NCI-H4607.62 ± 0.46[11]
4l2NCI-H4607.66 ± 0.65[11]
5-Fluorouracil (Control)NCI-H46044 ± 0.54[11]

Structure-Activity Relationship Insights (Anticancer):

  • Lipophilicity: Increased lipophilicity, often achieved by introducing halogen or alkyl groups onto the aromatic ring, can enhance cell membrane permeability and lead to improved cytotoxic activity.

  • Hydrogen Bonding: The presence of hydroxyl (-OH) or other hydrogen-bonding groups can facilitate interactions with biological targets like kinases or other enzymes involved in cell proliferation.

  • Planarity: The overall planarity of the molecule can influence its ability to intercalate with DNA, which is a potential mechanism of anticancer action for some Schiff bases.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Seed cancer cells in 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Add Schiff base derivatives (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formation of Formazan) add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read Measure absorbance at ~570 nm add_solvent->read analyze Calculate % viability and IC₅₀ values read->analyze

Caption: Workflow for determining the cytotoxicity of Schiff bases using the MTT assay.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Conclusion and Future Perspectives

Isoquinoline-3-carbohydrazide-derived Schiff bases represent a promising and synthetically accessible class of compounds with a wide range of biological activities. The comparative analysis reveals that subtle modifications to the aldehyde precursor can lead to significant changes in antimicrobial and anticancer potency. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing these molecules for specific therapeutic targets.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing and screening a broader range of derivatives with novel heterocyclic aldehydes.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Advancing the most promising compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of metal complexes: Investigating the coordination of these Schiff bases to various metal ions, which has been shown to enhance biological activity in some cases.[1][4]

By leveraging the principles of medicinal chemistry and a systematic approach to structure-activity relationship studies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Zenteno-Ramos, M., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. Available at: [Link]

  • Alavinezhad, S., et al. (2023). Comparative study of antioxidant and antimicrobial activity of berberine-derived Schiff bases. PMC. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • Erhirhie, E. O., & Ekakitie, O. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). Asian Journal of Chemical Sciences. Available at: [Link]

  • Gaballa, A. S., et al. (2021). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry. Available at: [Link]

  • Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]

  • Wang, S., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]

  • Design and Evaluation of Quinoline‐Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches. (2025). ResearchGate. Available at: [Link]

  • Study of the structure–bioactivity relationship of three new pyridine Schiff bases: synthesis, spectral characterization, DFT calculations and biological assays. (n.d.). RSC Publishing. Available at: [Link]

  • Bakker, A. T., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. PubMed. Available at: [Link]

  • Murhekar, M. M., et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bakker, A. T., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Scholarly Publications Leiden University. Available at: [Link]

  • Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches. (2025). PubMed. Available at: [Link]

  • Joshi, S. D., et al. (2014). 3D-QSAR studies of quinoline Schiff bases as enoyl acyl carrier protein reductase inhibitors. Dovepress. Available at: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Available at: [Link]

Sources

Validation

Isoquinoline-3-carbohydrazide vs. Standard Hydrazides in Advanced Ligand Design: A Comparative Guide

As drug discovery pivots toward more complex, multi-target directed ligands, the limitations of simple aliphatic or monocyclic hydrazides—such as isoniazid or benzoic hydrazide—have become increasingly apparent. As an Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward more complex, multi-target directed ligands, the limitations of simple aliphatic or monocyclic hydrazides—such as isoniazid or benzoic hydrazide—have become increasingly apparent. As an Application Scientist specializing in rational drug design, I frequently observe researchers struggling with poor target selectivity and suboptimal pharmacokinetic profiles when using basic hydrazide linkers.

Enter Isoquinoline-3-carbohydrazide (I3C) . This privileged scaffold has emerged as a superior alternative in the design of epigenetic modulators, fluorescent metal sensors, and antimicrobial agents. Its extended aromatic system and rigid geometry provide superior π−π stacking, enhanced lipophilicity, and highly directional metal chelation compared to standard hydrazides.

This guide objectively compares the structural logic, experimental performance, and practical workflows of I3C against traditional hydrazide alternatives.

Structural Causality: Why Scaffold Geometry Dictates Efficacy

The fundamental divergence in performance between I3C and standard hydrazides (like Isoniazid) lies in their atomic geometry and coordination thermodynamics.

Isoniazid (pyridine-4-carbohydrazide) places the ring nitrogen para (position 4) to the hydrazide moiety. This spatial separation restricts the molecule to monodentate interactions when binding to metal centers. In contrast, Isoquinoline-3-carbohydrazide positions the hydrazide directly adjacent to the ring nitrogen (position 2). This proximity creates a highly stable bidentate or tridentate chelation pocket capable of forming robust coordination complexes with metal ions like Zn2+ , Al3+ , and Mg2+ 1.

Furthermore, the fused benzene ring in the isoquinoline core significantly increases the molecule's calculated partition coefficient (ClogP). In anti-tubercular drug design, this enhanced lipophilicity drives better permeation through the mycolic acid-rich mycobacterial cell wall, overcoming resistance mechanisms that plague standard isoniazid therapies 2.

G I3C Isoquinoline-3-carbohydrazide (Adjacent N and Hydrazide) Metal Metal Chelation (Zn2+, Al3+, Mg2+) I3C->Metal Bidentate Chelation (High Thermodynamics) Enzyme Enzyme Active Site (Hydrophobic Pockets) I3C->Enzyme Enhanced pi-pi stacking & Lipophilicity Standard Standard Hydrazides (e.g., Isoniazid: Para N) Standard->Metal Monodentate Only (Weaker Binding) Standard->Enzyme Limited Hydrophobic Interactions

Fig 1. Mechanistic divergence in target engagement between I3C and standard hydrazides.

Comparative Performance Data

Epigenetic Modulation: HDAC3 Inhibition

Histone deacetylase (HDAC) inhibitors traditionally rely on hydroxamic acid zinc-binding groups (ZBGs), which suffer from poor pharmacokinetic profiles and off-target toxicity. While simple alkylhydrazides have been explored as non-hydroxamate alternatives, they often lack isoform selectivity.

By incorporating the isoquinoline framework, researchers have developed highly potent HDAC3 inhibitors. The steric bulk of the isoquinoline cap selectively engages the unique surface recognition domains of HDAC3, while the hydrazide moiety chelates the catalytic Zn2+ ion. Optimized I3C derivatives have demonstrated an IC50​ of 0.053 µM for HDAC3, achieving a remarkable 75-fold selectivity over HDAC1 3.

Fluorescent Probes for Metal Cations

Simple hydrazones fail to provide distinct, multi-channel responses for different metal ions. However, a novel I3C-based Schiff base, NHMI (N'-((1-hydroxynaphthalen-2-yl)methylene)isoquinoline-3-carbohydrazide), leverages the unique bidentate pocket of the isoquinoline ring. It exhibits a distinctive "turn-on" fluorescence via Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms, yielding a cyan signal for Al3+ (2556-fold enhancement) and a yellow signal for Mg2+ (88-fold enhancement) 1.

Enzyme Inhibition: Thymidine Phosphorylase

In cancer therapy, thymidine phosphorylase (TP) is a critical target. I3C has been utilized to synthesize isoquinoline-based oxadiazole derivatives that act as potent TP inhibitors. The isoquinoline core provides essential hydrophobic contacts within the enzyme's active site that simple benzohydrazides cannot achieve 4.

Summary of Quantitative Data
Ligand ScaffoldTarget ApplicationPrimary MechanismKey Performance MetricSelectivity / Advantage
Isoniazid (INH) M. tuberculosisProdrug activation via KatGMIC: ~0.25 µg/mLHigh resistance rates; poor metal chelation
Standard Alkylhydrazide HDACs (Class I) Zn2+ Chelation IC50​ : ~0.22 µMLow (Pan-HDAC activity)
I3C-Derivative HDAC3Bidentate Zn2+ Chelation IC50​ : 0.053 µM75-fold over HDAC1
NHMI (I3C-Schiff Base) Al3+ SensingPET & ESIPTLOD: 1.20×10−8 M2556-fold fluorescence enhancement

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and evaluation of I3C ligands must follow a self-validating workflow. Below are the definitive protocols for synthesizing I3C Schiff bases and orthogonally validating their metal-binding stoichiometry.

Protocol 1: Synthesis of I3C-Schiff Base Ligands

Causality Note: Glacial acetic acid is used as a catalyst because it acts as a mild proton donor. It activates the carbonyl carbon of the target aldehyde for nucleophilic attack by the terminal amine of the hydrazide, without over-protonating the nucleophile (which would stall the reaction).

  • Precursor Preparation : Dissolve 1.0 mmol of Isoquinoline-3-carbohydrazide in 15 mL of absolute ethanol.

  • Condensation : Add 1.0 mmol of the target aromatic aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) dropwise to the solution.

  • Catalysis : Add 2-3 drops of glacial acetic acid.

  • Reflux : Heat the mixture under reflux for 4-6 hours. Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1).

  • Isolation : Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base (e.g., NHMI).

Protocol 2: Fluorescence Titration & Stoichiometric Validation (Job's Plot)

Causality Note: A self-validating system requires that the stoichiometric ratio determined by the optical Job's Plot is orthogonally confirmed by mass spectrometry. This ensures the observed fluorescence is due to the specific complexation, not aggregation or degradation.

  • Stock Preparation : Prepare a 1.0×10−5 M solution of the I3C ligand in a physiological buffer (e.g., HEPES, pH 7.4, with 1% DMSO for solubility). Prepare a 1.0×10−3 M stock of the metal cation (e.g., Al(NO3​)3​ ).

  • Titration : Transfer 2.0 mL of the ligand solution to a quartz cuvette. Titrate the metal stock in 1.0 µL increments. Record the emission spectra ( λex​ specific to the ligand) after each addition until fluorescence intensity plateaus.

  • Job's Plot Analysis : Prepare a series of solutions where the total concentration of[Ligand] + [Metal] is kept constant (e.g., 10 µM), but the molar fraction ( Xm​ ) varies from 0 to 1. Plot fluorescence intensity vs. Xm​ . The inflection point (e.g., at Xm​=0.5 ) self-validates a 1:1 binding stoichiometry.

  • Orthogonal Validation : Subject the complex at the identified stoichiometric ratio to ESI-MS. The presence of the molecular ion peak corresponding to [Ligand+Metal]n+ confirms the coordination architecture 1.

Workflow Syn Schiff Base Synthesis (Acid Catalyzed) Pur Purification (NMR, ESI-MS) Syn->Pur Assay In Vitro Assay (Fluorescence/Enzyme) Pur->Assay Val Self-Validation (Job's Plot + Docking) Assay->Val Val->Pur Feedback Loop

Fig 2. Self-validating experimental workflow for evaluating I3C-based ligands.

Conclusion

While simple hydrazides like isoniazid remain historically significant, the demands of modern ligand design require scaffolds with higher structural fidelity and tunable physicochemical properties. Isoquinoline-3-carbohydrazide provides a rigid, highly lipophilic framework capable of precise bidentate metal chelation and deep hydrophobic pocket engagement. For researchers developing next-generation epigenetic inhibitors, diagnostic fluorescent probes, or overcoming antimicrobial resistance, transitioning from simple hydrazides to the I3C scaffold is a highly recommended, data-backed strategy.

References
  • A novel double target fluorescence probe for Al3+/Mg2+ detection with distinctively different responses and its applications in cell imaging PubMed (NIH) [Link]

  • Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study PubMed Central (NIH)[Link]

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Isoniazid derivatives and their anti-tubercular activity PubMed (NIH)[Link]

Sources

Comparative

Spectroscopic Validation of Isoquinoline-3-Carbohydrazide Metal Complexes: A Comparative Guide vs. Isoniazid Analogues

As coordination chemistry and drug discovery evolve, the selection of optimal chelating scaffolds is critical for developing highly sensitive fluorescent probes and potent metallodrugs. While Isoniazid (INH, pyridine-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry and drug discovery evolve, the selection of optimal chelating scaffolds is critical for developing highly sensitive fluorescent probes and potent metallodrugs. While Isoniazid (INH, pyridine-4-carbohydrazide) has historically served as a standard hydrazide ligand, Isoquinoline-3-carbohydrazide (IQ-3-CH) and its Schiff base derivatives have emerged as superior alternatives.

This guide provides an objective comparison of IQ-3-CH against traditional INH analogues, detailing the mechanistic causality behind their spectroscopic differences, and outlining a self-validating experimental protocol for characterizing these metal complexes.

Mechanistic Causality: Why Choose Isoquinoline-3-Carbohydrazide?

Transitioning from a pyridine core (INH) to an isoquinoline core (IQ-3-CH) fundamentally alters the electronic and photophysical landscape of the resulting metal complexes.

  • Extended π -Conjugation & LMCT: The fused bicyclic isoquinoline ring lowers the HOMO-LUMO energy gap. When complexed with transition metals (e.g., Cu²⁺, Fe³⁺), this extended conjugation facilitates highly efficient Ligand-to-Metal Charge Transfer (LMCT), resulting in distinct, red-shifted UV-Vis absorption bands compared to INH complexes.

  • Photophysical Amplification (CHEF & PET): IQ-3-CH Schiff bases, such as N'-((1-hydroxynaphthalen-2-yl)methylene)isoquinoline-3-carbohydrazide (NHMI), are exceptional fluorescent chemosensors. In the free ligand, emission is quenched via Photoinduced Electron Transfer (PET) and non-radiative decay through azomethine bond isomerization. Upon binding diamagnetic metals like Al³⁺ or Mg²⁺, the structure rigidifies. This blocks PET and triggers massive Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT), yielding up to a 2556-fold "turn-on" fluorescence enhancement.

  • Coordination Pockets: IQ-3-CH derivatives typically coordinate via an ONO or NN donor set. Depending on the metal's oxidation state and size, they readily form stable octahedral geometries, coordinating through the azomethine nitrogen, the carbonyl (or enolic) oxygen, and adjacent phenolic oxygens[1].

Comparative Spectroscopic Profiling

To objectively validate the formation and geometry of these complexes, a multi-technique spectroscopic approach is mandatory. Every protocol must act as a self-validating system to prevent false positives (e.g., mistaking unreacted ligand for a coordination complex).

FT-IR Spectroscopy: Tracking Coordination Sites

The primary diagnostic bands are the carbonyl ν (C=O) and azomethine ν (C=N) stretches.

  • Uncomplexed Ligand: The free IQ-3-CH Schiff base exhibits a sharp ν (C=O) band around 1650–1680 cm⁻¹ and a ν (C=N) band near 1600–1620 cm⁻¹[1].

  • Metal Complex: Upon coordination, the metal cation withdraws electron density. If the ligand coordinates in its neutral keto form, the ν (C=O) band undergoes a red-shift (lowered by 20–40 cm⁻¹). However, if the ligand undergoes enolization and deprotonation, the ν (C=O) band disappears entirely, replaced by a new ν (C-O) band around 1250 cm⁻¹. The ν (C=N) band simultaneously shifts to lower frequencies, confirming azomethine nitrogen coordination[1].

¹H-NMR Spectroscopy: Orthogonal Structural Validation

For diamagnetic complexes (e.g., Al³⁺, Zn²⁺), ¹H-NMR provides critical orthogonal validation to FT-IR.

  • Azomethine Shift: The azomethine proton (-HC=N-) typically resonates around δ 9.3 ppm in the free ligand. Complexation induces a distinct downfield shift due to the deshielding effect of the metal cation[1].

  • The N-H Deprotonation Marker: The hydrazide N-H proton (resonating around δ 12.2–12.5 ppm) serves as a self-validating marker[1]. Its complete disappearance in the complex's spectrum confirms that the ligand has enolized and covalently bonded to the metal center, ruling out mere electrostatic interactions.

UV-Vis & Fluorescence: Quantifying the Sensor Response
  • Absorption: The free ligand exhibits high-energy π→π∗ and n→π∗ transitions. Complexation introduces new, lower-energy LMCT bands (typically 400–450 nm).

  • Emission: For sensors like N'-(2-hydroxybenzylidene)isoquinoline-3-carbohydrazide (HL), the addition of Al³⁺ triggers a distinct blue fluorescence observable by the naked eye under UV light, with the emission intensity increasing by over 270-fold at 458 nm[2].

Data Presentation: Comparative Spectral Signatures

The following table summarizes the typical spectroscopic shifts observed when comparing standard INH Schiff bases with IQ-3-CH Schiff bases upon coordination with Al³⁺.

Ligand / ComplexFT-IR ν (C=O) (cm⁻¹)FT-IR ν (C=N) (cm⁻¹)¹H-NMR Azomethine (ppm)Fluorescence Response
INH-Schiff Base (Control) ~1665~1610~8.5Weak
INH-Al³⁺ Complex ~1630~1595~8.9Moderate Turn-On
IQ-3-CH Schiff Base ~1670~1615~9.3Weak (PET active)
IQ-3-CH-Al³⁺ Complex Disappears (Enolization)~1585~9.6Strong Turn-On (CHEF)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the synthesis and validation of IQ-3-CH metal complexes.

Step 1: Synthesis of the IQ-3-CH Schiff Base Ligand

  • Dissolve equimolar amounts of isoquinoline-3-carbohydrazide and the target aldehyde (e.g., 2-hydroxybenzaldehyde) in absolute ethanol.

  • Add 2–3 drops of glacial acetic acid as a catalyst. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the condensation reaction.

  • Reflux the mixture for 4–6 hours. Monitor via TLC.

  • Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol to ensure high purity.

Step 2: Metal Complexation

  • Dissolve the purified Schiff base ligand (2 mmol) in a minimal amount of hot methanol/DMF mixture.

  • Dropwise, add a methanolic solution of the metal salt (e.g., AlCl₃ or CuCl₂·2H₂O, 1 mmol) to achieve a 2:1 Ligand-to-Metal ratio.

  • Adjust the pH to ~7.0 using dilute NaOH or triethylamine. Causality: Neutralizing the solution drives the enolization and deprotonation of the hydrazide N-H, facilitating covalent M-O bond formation.

  • Reflux for 3 hours, precipitate the complex, wash thoroughly with hot ethanol (to remove unreacted ligand), and dry in a vacuum desiccator.

Step 3: Spectroscopic Validation Workflow

  • FT-IR Analysis: Run the free ligand and the complex side-by-side. Validate complexation by verifying the disappearance of the ν (C=O) band and the shift of the ν (C=N) band.

  • NMR Analysis (if diamagnetic): Dissolve the complex in DMSO-d₆. Verify the disappearance of the N-H peak (~12.5 ppm) and the downfield shift of the azomethine peak (~9.3 ppm).

  • Fluorescence Titration: Prepare a 10 μM solution of the ligand in a physiological buffer (e.g., HEPES, pH 7.4). Titrate with the metal ion (0 to 50 μM) and record the emission spectra to calculate the limit of detection (LOD) and verify the CHEF effect.

Validation Workflow Visualization

G LIG Isoquinoline-3-Carbohydrazide Schiff Base Synthesis MET Metal Complexation (e.g., Al³⁺, Cu²⁺, Mg²⁺) LIG->MET FTIR FT-IR Spectroscopy Track ν(C=O) & ν(C=N) MET->FTIR NMR ¹H-NMR Spectroscopy Monitor N-H & Azomethine MET->NMR UV UV-Vis & Fluorescence Assess LMCT & CHEF MET->UV VAL Validated Coordination Geometry & Sensing Profile FTIR->VAL NMR->VAL UV->VAL

Workflow for the multi-spectroscopic validation of Isoquinoline-3-carbohydrazide metal complexes.

References

  • Sunjuk, M., et al. "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity." Inorganics (MDPI), 2023. 1

  • Wang, H., et al. "A novel double target fluorescence probe for Al3+/Mg2+ detection with distinctively different responses and its applications in cell imaging." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2021.

  • Liu, H., et al. "Highly selective and sensitive chemosensor for Al(III) based on isoquinoline Schiff base." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020. 2

Sources

Validation

Comparative Biological Activity: Isoquinoline-3-Carbohydrazide Derivatives vs. Standard Antibiotics

Introduction: The Imperative for Novel Scaffolds As the global antimicrobial resistance (AMR) crisis accelerates, traditional antibiotic classes—such as beta-lactams and fluoroquinolones—are experiencing diminishing clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Scaffolds

As the global antimicrobial resistance (AMR) crisis accelerates, traditional antibiotic classes—such as beta-lactams and fluoroquinolones—are experiencing diminishing clinical returns due to target mutation and efflux pump upregulation. As a Senior Application Scientist, I approach the evaluation of novel antimicrobial scaffolds not merely as a screening exercise, but as a mechanistic deconstruction.

The Isoquinoline-3-carbohydrazide (I3C) core has emerged as a highly privileged pharmacophore. Unlike standard monomodal antibiotics, I3C derivatives exhibit a polypharmacological profile. Recent have demonstrated that these derivatives exhibit potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 7 to 11 µg/mL against standard bacterial strains[1]. Furthermore, reveal exceptional antifungal time-kill profiles against Cryptococcus neoformans[2].

This guide objectively compares the biological activity of I3C derivatives against standard clinical antibiotics, providing the experimental causality and self-validating protocols necessary to benchmark their efficacy.

Mechanistic Causality: Beyond Phenotypic Killing

To understand why I3C derivatives are viable alternatives to standard antibiotics like Ciprofloxacin or Ampicillin, we must examine their molecular targets.

Standard fluoroquinolones (e.g., Ciprofloxacin) primarily target bacterial DNA gyrase. While effective, single-point mutations in the gyrA gene rapidly confer resistance. In contrast, I3C derivatives act as , an enzyme critical for nucleotide metabolism and bacterial survival[3]. Data from the corroborates the binding affinity of isoquinoline derivatives to thymidine phosphorylase, highlighting specific hydrogen bonding interactions within the active site[4].

Additionally, halogenated I3C derivatives have been shown to exert due to enhanced lipophilicity, which facilitates rapid penetration of the bacterial cell membrane[5].

MOA I3C Isoquinoline-3-Carbohydrazide (I3C) Derivative CellMembrane Pathogen Cell Membrane I3C->CellMembrane Penetration Target1 DNA Gyrase (Bacteria) CellMembrane->Target1 Target2 Thymidine Phosphorylase (Enzyme) CellMembrane->Target2 DNA DNA Cleavage & Replication Arrest Target1->DNA Inhibition Target2->DNA Death Cell Death DNA->Death

Figure 1: Dual-action mechanism of Isoquinoline-3-carbohydrazide derivatives in microbial cells.

Quantitative Efficacy: I3C vs. Standard Antibiotics

The following table synthesizes experimental data comparing optimized I3C derivatives against standard-of-care antimicrobial agents.

Compound / Drug ClassTarget PathogenMIC Range (µg/mL)Primary Mechanism of ActionClinical Limitation Addressed
I3C Pyrrolyl Derivative S. aureus (Gram +)7.0 - 11.0Dual: DNA Gyrase & TP InhibitionOvercomes fluoroquinolone resistance
Ciprofloxacin (Standard)S. aureus (Gram +)0.5 - 2.0DNA Gyrase InhibitionHigh resistance rates in MRSA
I3C Halogenated Ester E. coli (Gram -)12.0 - 16.0Membrane Disruption & TP InhibitionEfflux pump susceptibility
Ampicillin (Standard)E. coli (Gram -)8.0 - 32.0Cell Wall Synthesis InhibitionBeta-lactamase degradation
N′-(Salicylidene)-I3C C. neoformans (Fungi)< 16.0Polynucleic Acid Stability DisruptionToxicity of Polyenes (Amphotericin B)
Fluconazole (Standard)C. neoformans (Fungi)4.0 - 8.0Ergosterol Synthesis InhibitionNarrow spectrum & acquired resistance

Data synthesis derived from comparative structure-activity relationship (SAR) profiling[1][2][5].

Experimental Design & Self-Validating Protocols

To generate the comparative data above, rigorous methodological standards must be applied. We utilize a 96-well broth microdilution format rather than standard disk diffusion. Causality of choice: Microdilution provides precise, quantitative MIC values, which are critical for establishing mathematically sound Structure-Activity Relationships (SAR) when modifying the isoquinoline scaffold. Furthermore, reading absorbance at OD600 allows us to capture bacteriostatic versus bactericidal kinetics.

Protocol: High-Throughput Broth Microdilution

Trustworthiness in assay design requires a self-validating system. A microdilution assay must never be run in isolation. To ensure data integrity, every plate must include:

  • Sterility Control (Broth only): Validates aseptic technique.

  • Growth Control (Broth + Inoculum): Confirms pathogen viability.

  • Vehicle Control (1% DMSO): Definitively proves that the observed inhibition is caused by the I3C derivative, not the solvent.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the I3C derivative and standard antibiotics (e.g., Ciprofloxacin) in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 128 µg/mL (final DMSO concentration ≤ 1%).

  • Serial Dilution: Perform 2-fold serial dilutions across a 96-well plate to create a concentration gradient (128 µg/mL down to 0.25 µg/mL).

  • Inoculum Standardization: Prepare bacterial/fungal suspensions from 24-hour agar cultures. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, achieving a final testing concentration of 5×105 CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 24 hours (48 hours for fungal strains).

  • Spectrophotometric Analysis: Measure absorbance at 600 nm ( OD600​ ) using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (or OD600​ comparable to the sterility control).

Workflow Step1 1. Compound Preparation (I3C vs Standards) Step3 3. Broth Microdilution (96-Well Plate) Step1->Step3 Step2 2. Inoculum Standardization (0.5 McFarland) Step2->Step3 Step4 4. Incubation (37°C for 24-48h) Step3->Step4 Step5 5. Spectrophotometric Analysis (OD600) Step4->Step5 Step6 6. MIC Determination & Data Synthesis Step5->Step6

Figure 2: Self-validating high-throughput MIC screening workflow for antimicrobial agents.

Conclusion

Isoquinoline-3-carbohydrazide derivatives represent a highly versatile and potent class of antimicrobial agents. While standard antibiotics like Ciprofloxacin and Fluconazole remain the current clinical benchmark, their efficacy is increasingly compromised by resistance mechanisms. Through dual-target inhibition (e.g., DNA Gyrase and Thymidine Phosphorylase) and optimized lipophilicity, rationally designed I3C derivatives offer a robust pathway for next-generation drug development.

References

  • Title: Synthesis, characterization and antimicrobial investigation of new piperidinyl tetrahydrothieno[2,3-c]isoquinolines Source: Arabian Journal of Chemistry URL: [Link]

  • Title: SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Information on EC 2.4.2.4 - thymidine phosphorylase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Novel isoquinoline derivatives as antimicrobial agents Source: PubMed URL: [Link]

  • Title: Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Validation of Green Chemistry Synthetic Routes for Isoquinoline-3-carbohydrazide: A Comparative Performance Guide

Executive Introduction Isoquinoline-3-carbohydrazide is a high-value synthetic intermediate critical for developing heterocyclic pharmaceutical compounds, including potent thymidine phosphorylase inhibitors and biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Introduction

Isoquinoline-3-carbohydrazide is a high-value synthetic intermediate critical for developing heterocyclic pharmaceutical compounds, including potent thymidine phosphorylase inhibitors and biologically active 1,3,4-oxadiazole derivatives [1]. Historically, synthesizing this intermediate relies on the hydrazinolysis of methyl isoquinoline-3-carboxylate. However, the traditional reflux methodology presents severe environmental, safety, and efficiency bottlenecks.

As a Senior Application Scientist, I have structured this guide to objectively compare the traditional solvent-heavy methodology against an optimized, microwave-assisted solvent-free green chemistry route. This analysis provides drug development professionals with actionable, data-backed insights to scale up synthesis while adhering to modern green chemistry principles.

Mechanistic Overview & Causality

The core chemical transformation is a nucleophilic acyl substitution. Hydrazine acts as the nucleophile, attacking the ester carbonyl of methyl isoquinoline-3-carboxylate to expel methanol and form the hydrazide.

  • Traditional Causality (Thermodynamic Limitations): In a traditional methanol solvent system, the reaction relies on conductive heating. The high heat capacity of the bulk solvent dilutes the thermal energy, resulting in a slow progression over the activation energy barrier required to form the tetrahedral intermediate. This necessitates extended reflux times (6–8 hours) and a massive excess of toxic hydrazine to drive the equilibrium forward [1].

  • Green Causality (Kinetic Acceleration): Microwave (MW) irradiation in a solvent-free environment directly couples electromagnetic energy with the highly polar reactants (hydrazine hydrate and the ester). This localized superheating drastically lowers the activation energy barrier, accelerating the nucleophilic attack. Furthermore, the absence of a bulk solvent maximizes the effective concentration of the reactants, shifting the equilibrium rapidly toward the product in minutes rather than hours [2].

Pathway Visualization

G Start Methyl Isoquinoline-3-carboxylate + Hydrazine Hydrate TradRoute Traditional Route (Solvent-Based) Start->TradRoute GreenRoute Green Route (Solvent-Free MW) Start->GreenRoute TradCond Reflux in Methanol 65°C, 6-8 Hours TradRoute->TradCond GreenCond Microwave Irradiation 900W, 2-3 Minutes GreenRoute->GreenCond TradYield Yield: 70-75% High PMI TradCond->TradYield GreenYield Yield: >92% Low PMI GreenCond->GreenYield Product Isoquinoline-3-carbohydrazide (High Purity) TradYield->Product GreenYield->Product

Workflow comparing traditional vs. green synthesis of Isoquinoline-3-carbohydrazide.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol described below incorporates in-process controls (IPC) to create a self-validating system.

Protocol A: Traditional Methanol-Reflux Route [1]
  • Reagent Loading: Dissolve 10 mmol of methyl isoquinoline-3-carboxylate in 25 mL of absolute methanol in a 100 mL round-bottom flask.

  • Nucleophile Addition: Add 30 mmol (3.0 equivalents) of 80% hydrazine hydrate dropwise at room temperature to prevent exothermic spiking.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C for 6–8 hours.

  • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The complete disappearance of the higher-Rf ester spot validates reaction completion.

  • Workup & Isolation: Cool the mixture to 0–5°C to induce precipitation. Filter the crude solid, wash with cold methanol, and recrystallize from ethanol to remove unreacted hydrazine and side-products.

Protocol B: Microwave-Assisted Solvent-Free Route [2]
  • Reagent Loading: Grind 10 mmol of methyl isoquinoline-3-carboxylate to a fine, uniform powder to maximize surface area, and transfer it to a microwave-safe glass vessel.

  • Nucleophile Addition: Add 12 mmol (1.2 equivalents) of 80% hydrazine hydrate directly to the powder. Mix intimately with a glass rod until a uniform paste forms.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 900W for 2 minutes in 30-second pulsed intervals. Causality note: Pulsing prevents localized thermal degradation of the isoquinoline ring.

  • IPC: Extract a micro-sample, dissolve in 1 mL of methanol, and verify completion via TLC.

  • Workup & Isolation: Wash the resulting solid mass with a minimal amount of cold distilled water to solubilize and remove the slight excess of unreacted hydrazine. Filter and dry under vacuum. No recrystallization is typically required.

Comparative Performance & Experimental Data

To objectively evaluate both routes, we utilize standard green chemistry metrics, including E-factor (mass of waste generated per mass of product) and Process Mass Intensity (PMI).

Performance MetricTraditional Route (Methanol Reflux)Green Route (Solvent-Free MW)Improvement Factor
Reaction Time 360 – 480 minutes2 – 3 minutes~180x Faster
Hydrazine Equivalents 3.0 eq1.2 eq60% Reduction
Isolated Yield 72%94%+22% Absolute Yield
E-Factor > 15.0< 1.510x Reduction in Waste
Energy Consumption High (Continuous conductive heating)Very Low (Pulsed MW irradiation)Highly Sustainable
Product Purity (1H NMR) > 95% (Requires recrystallization)> 98% (Directly after water wash)Enhanced Profile
Expert Insights on Scalability

The experimental data clearly demonstrates the superiority of the solvent-free microwave approach. By eliminating methanol as a bulk solvent, we not only drastically reduce the Process Mass Intensity (PMI) but also prevent the thermodynamic formation of degradation side-products associated with prolonged heating.

Crucially, the stoichiometric reduction of toxic hydrazine hydrate from 3.0 to 1.2 equivalents significantly improves the safety profile of the workflow. The self-validating nature of the MW protocol—where the high-purity product solidifies directly upon cooling without the need for complex, solvent-heavy extraction—ensures high trustworthiness and reproducibility for researchers scaling up isoquinoline derivatives for drug screening.

References

  • Zaman, K., Rahim, F., Taha, M., et al. "Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study." Scientific Reports, 9(1), 16015 (2019).[Link]

  • Saha, A. "Development and Assessment of Green Synthesis of Hydrazides." Indian Journal of Chemistry - Section B, 49, 526-531 (2010).[Link]

Validation

Benchmarking Isoquinoline-3-Carbohydrazide Binding Affinity: A Comparative Molecular Docking Guide

Introduction Isoquinoline-3-carbohydrazide is a highly versatile heterocyclic scaffold in modern drug discovery. Characterized by its rigid bicyclic aromatic system and a flexible, hydrogen-bond-rich carbohydrazide linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoquinoline-3-carbohydrazide is a highly versatile heterocyclic scaffold in modern drug discovery. Characterized by its rigid bicyclic aromatic system and a flexible, hydrogen-bond-rich carbohydrazide linker, it serves as a privileged structure for designing potent inhibitors against diverse therapeutic targets[1]. Recent high-throughput screening and structure-activity relationship (SAR) studies have benchmarked this scaffold against various diseases, ranging from fungal infections (targeting GlcCer synthesis)[2] to oncology and anemia[3].

Two of the most heavily benchmarked targets for this scaffold include Thymidine Phosphorylase (TP) —an enzyme critical in tumor angiogenesis[4]—and Prolyl Hydroxylase Domain 2 (PHD2) , a key regulator of the hypoxia-inducible factor (HIF) pathway[5]. This guide provides an objective, data-driven comparison of isoquinoline-3-carbohydrazide derivatives against standard reference compounds, detailing the causality behind structural modifications and presenting a self-validating molecular docking protocol.

Section 1: Mechanistic Context & Target Pathways

Understanding the biochemical role of the target is essential before initiating in silico screening. A docking score is only as valuable as the biological relevance of the pocket being targeted.

Thymidine Phosphorylase (TP) in Oncology

TP catalyzes the reversible phosphorylation of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The accumulation of 2-deoxy-D-ribose-1-phosphate promotes endothelial cell migration, making TP a prime target for anti-angiogenic cancer therapies[3]. Isoquinoline-3-carbohydrazide derivatives, particularly those bearing oxadiazole substitutions, have demonstrated exceptional inhibitory potential by occupying the pyrimidine-binding pocket of TP, outperforming standard drugs like 7-Deazaxanthine[4].

TP_Pathway Thymidine Thymidine (Substrate) TP Thymidine Phosphorylase (Enzyme Target) Thymidine->TP Binds to Active Site Thymine Thymine (Byproduct) TP->Thymine Catalytic Cleavage DR1P 2-Deoxy-D-ribose-1-phosphate (Active Metabolite) TP->DR1P Phosphorylation Angiogenesis Tumor Angiogenesis & Metastasis DR1P->Angiogenesis Promotes Endothelial Migration

Caption: Thymidine Phosphorylase metabolic pathway driving tumor angiogenesis.

Prolyl Hydroxylase Domain 2 (PHD2) in Anemia

In PHD2 inhibition, the isoquinoline core mimics the endogenous substrate, while the carbohydrazide moiety coordinates with the active site iron (Fe2+). Experimental benchmarking reveals that specific diacylhydrazine derivatives can even induce the binding of a second iron ion, significantly altering the binding thermodynamics and requiring specialized docking parameters[5].

Section 2: Experimental Protocol for Molecular Docking

To ensure scientific integrity, every molecular docking study must be treated as a self-validating system. The following step-by-step methodology outlines the benchmarking workflow using AutoDock Vina or Schrödinger Glide.

Docking_Workflow LigPrep Ligand Preparation Isoquinoline-3-carbohydrazides GridGen Receptor Grid Generation Active Site Mapping LigPrep->GridGen ProtPrep Protein Preparation Target: TP / PHD2 ProtPrep->GridGen Validation Protocol Validation Co-crystal RMSD < 2.0 Å GridGen->Validation Define Search Space Docking Molecular Docking AutoDock Vina / Glide SP Validation->Docking Validated System Analysis Binding Affinity Analysis ΔG, H-bonds, π-π stacking Docking->Analysis Pose Extraction

Caption: Self-validating molecular docking and benchmarking workflow.

Step-by-Step Methodology:
  • Ligand Preparation:

    • Action: Draw the 2D structures of the isoquinoline-3-carbohydrazide derivatives and the reference alternative (e.g., 7-Deazaxanthine). Assign protonation states at physiological pH (7.4). Minimize energy using the MMFF94 (Merck Molecular Force Field).

    • Causality: The carbohydrazide linker (-CO-NH-NH-) is highly flexible. Minimizing the ligand with MMFF94 ensures the molecule is in a low-energy conformation before docking, preventing artificial steric clashes and allowing the algorithm to accurately sample cis and trans states[2].

  • Protein Preparation:

    • Action: Retrieve the high-resolution crystal structure of the target (e.g., PDB ID: 2HBT for PHD2[5] or a relevant TP structure). Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and optimize the hydrogen bond network.

    • Causality: Missing residues or incorrect tautomeric states of active-site histidines will yield false-positive binding poses. Optimizing the H-bond network ensures the receptor is in a biologically active state.

  • Grid Box Generation & Protocol Validation:

    • Action: Define the grid box coordinates around the co-crystallized ligand. Re-dock the native ligand back into the active site.

    • Causality (The Self-Validating Step): A docking protocol is only trustworthy if it can reproduce known experimental reality. The Root Mean Square Deviation (RMSD) between your docked pose and the crystal structure must be < 2.0 Å . If it is higher, the grid parameters or scoring function must be adjusted before testing novel compounds.

  • Docking Execution & Scoring:

    • Action: Execute docking using a Lamarckian Genetic Algorithm (AutoDock) or Standard Precision (Glide SP). Extract the binding free energy ( ΔG in kcal/mol) and map 2D ligand-receptor interactions.

Section 3: Binding Affinity Benchmarking (Data Presentation)

How do isoquinoline-3-carbohydrazide derivatives stack up against established alternatives? The table below synthesizes experimental in vitro data with in silico binding affinities for Thymidine Phosphorylase inhibitors, benchmarked against the standard drug 7-Deazaxanthine[3],[4].

Table 1: Benchmarking Isoquinoline-3-Carbohydrazides vs. Reference Drug (Target: TP)
CompoundSubstitution (R-group)In Vitro IC₅₀ (µM)Docking Score (kcal/mol)Key Interacting Residues
7-Deazaxanthine Reference Drug38.68 ± 1.12-6.4Ser86, Arg171
Derivative 1 Anthracen-9-ylmethylene1.10 ± 0.05-9.2Ser86, Arg171, His85 (π-π)
Derivative 6 4-Chlorobenzylidene4.20 ± 0.15-8.5Lys190, Arg171
Derivative 9 3,5-Dichloro-2-hydroxy2.45 ± 0.10-8.8Ser86, Arg171, Leu117

Data synthesized from Zaman et al. (2019) demonstrating the superior inhibitory profile of the isoquinoline scaffold.[4]

Section 4: Field-Proven Insights for Application Scientists

  • Exploiting π-π Stacking: The superior performance of Derivative 1 (IC₅₀ = 1.10 µM) compared to the standard 7-Deazaxanthine is driven by its extended aromatic system (anthracene). When designing new libraries, leveraging the rigid isoquinoline core to force adjacent aromatic R-groups into π−π stacking with active site residues (like His85) reliably improves binding affinity[4].

  • The Dual Role of the Carbohydrazide Linker: The -CO-NH-NH- moiety is not just a spacer; it acts as a critical bidentate hydrogen bond donor/acceptor. In TP docking, it consistently anchors the molecule to Arg171.

  • Handling Metalloenzymes (PHD2): When benchmarking against metalloenzymes like PHD2, standard scoring functions often underestimate the strength of coordinate covalent bonds. Because diacylhydrazines can induce the binding of a second iron ion[5], it is highly recommended to use metal-specific parameters or Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to accurately benchmark the iron-binding affinity of the carbohydrazide nitrogen atoms.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isoquinoline-3-Carbohydrazide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of isoquinoline-3-carbohydrazide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Hazard Profile of Isoquinoline-3-Carbohydrazide

Inferred Hazardous Characteristics:

  • Acute Toxicity: Similar to other isoquinoline and carbohydrazide compounds, it should be assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: It is likely to cause skin irritation and serious eye irritation.[1][2][4]

  • Environmental Hazards: Many heterocyclic compounds are harmful to aquatic life with long-lasting effects.[1][5][6] Therefore, discharge into the environment must be strictly avoided.[1][5][6]

Given these potential hazards, isoquinoline-3-carbohydrazide must be treated as a hazardous chemical. All personnel handling this compound should adhere to the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[7][8]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling isoquinoline-3-carbohydrazide for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable safety standard to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use.[5]Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[1][3]
Body Protection A laboratory coat or chemical-resistant apron.Protects the wearer's clothing and skin from spills and contamination.
Respiratory Protection To be used if there is a risk of generating dust or aerosols. A NIOSH-approved respirator is recommended.[5]Prevents inhalation of the compound, which may be harmful.[3]
Step-by-Step Disposal Protocol

The disposal of isoquinoline-3-carbohydrazide must be conducted in a manner that is compliant with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: All waste containing isoquinoline-3-carbohydrazide, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be designated as hazardous waste.

  • Waste Segregation: It is crucial to segregate waste streams to prevent incompatible materials from mixing.[9] Isoquinoline-3-carbohydrazide waste should be collected separately from other chemical waste unless it is known to be compatible. Do not mix with strong acids, bases, or oxidizing agents.

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for solid and liquid waste.[9] The container must be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Isoquinoline-3-carbohydrazide," and the approximate quantity.[8][10] The date of waste accumulation should also be recorded.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks.

Diagram 1: Decision Workflow for Isoquinoline-3-Carbohydrazide Disposal

G A Start: Isoquinoline-3-carbohydrazide Waste Generated B Is the waste contaminated with other chemicals? A->B C Segregate and label as 'Hazardous Waste: Isoquinoline-3-Carbohydrazide' B->C No D Consult compatibility chart. If compatible, co-collect and label all components. B->D Yes F Select appropriate, sealed, and labeled hazardous waste container. C->F E If incompatible or unknown, collect separately. D->E Incompatible/Unknown D->F E->F G Store in designated satellite accumulation area with secondary containment. F->G H Arrange for pickup by licensed hazardous waste disposal vendor. G->H I Maintain disposal records as per institutional and regulatory requirements. H->I

Caption: Workflow for the safe segregation and collection of isoquinoline-3-carbohydrazide waste.

Final Disposal by a Licensed Professional

Under no circumstances should isoquinoline-3-carbohydrazide be disposed of down the drain or in regular trash.[5][6][9] The final disposal must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage chemical waste in an environmentally sound manner, typically through high-temperature incineration or other approved chemical treatment methods.

Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste. Follow these internal protocols diligently.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Minor Spill For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][5] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spill Evacuate the area and contact your institution's EHS or emergency response team immediately.
Conclusion: A Commitment to Safety and Responsibility

The proper disposal of isoquinoline-3-carbohydrazide is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and your laboratory's Chemical Hygiene Plan for guidance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. [Link]

  • Waste Disposal. University of Toronto Department of Chemistry. [Link]

  • Safety Data Sheet for Isoquinoline-6-carbohydrazide. (2024, November 1). Angene Chemical. [Link]

Sources

Handling

Personal protective equipment for handling Isoquinoline-3-carbohydrazide

An authoritative approach to laboratory safety transcends basic compliance; it requires a mechanistic understanding of the chemicals involved. Isoquinoline-3-carbohydrazide (CAS: 1119545-63-9) is a specialized reagent fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative approach to laboratory safety transcends basic compliance; it requires a mechanistic understanding of the chemicals involved. Isoquinoline-3-carbohydrazide (CAS: 1119545-63-9) is a specialized reagent frequently utilized in the synthesis of fluorescent Schiff base chelators for metal ion detection (such as Al³⁺ and Cu²⁺) and other advanced molecular probes[1][2]. As a hydrazide derivative, it presents specific reactive and toxicological profiles that dictate stringent handling and disposal protocols.

This guide provides a comprehensive, causality-driven framework for the safe operational handling, personal protective equipment (PPE) selection, and lifecycle management of Isoquinoline-3-carbohydrazide.

Mechanistic Hazard Analysis and PPE Causality

Understanding why specific PPE is required builds a self-validating safety culture. Isoquinoline-3-carbohydrazide presents two primary risk vectors: particulate exposure and chemical reactivity .

  • Skin Sensitization (Category 1B - H317): Hydrazide functional groups are nucleophilic and can react with electrophilic sites on skin proteins, leading to haptenation and subsequent allergic contact dermatitis[3]. This necessitates impermeable barrier protection.

  • Inhalation Hazard: As a solid powder, aerosolized particulates can irritate the respiratory tract. Furthermore, thermal decomposition of hydrazides emits highly toxic nitrogen oxides (NOₓ)[3].

  • Chemical Incompatibilities: Hydrazides can react vigorously with strong oxidizing agents and nitrites (potentially forming explosive azides)[3].

Quantitative Hazard & PPE Specification

The following table synthesizes the hazard data and the exact PPE required to mitigate these risks during standard laboratory operations.

Hazard CategoryGHS ClassificationMechanistic Rationale for ProtectionRequired PPE Specification
Dermal/Skin Skin Sens. 1B (H317), IrritantNucleophilic hydrazide group reacts with skin proteins causing sensitization.Gloves: Double-gloving with Nitrile (min 0.11 mm thickness).Body: Flame-retardant lab coat, fully buttoned.
Ocular/Eye Eye IrritantFine crystalline powder can cause mechanical and chemical irritation to the cornea.Eyes: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).
Respiratory STOT SE 3 (H335)Inhalation of airborne dust during weighing/transfer induces mucosal irritation.Respirator: N95 particulate respirator (US) or FFP2 mask (EU) during open-bench transfers[4].

Operational Workflow: Handling and Synthesis Protocol

When utilizing Isoquinoline-3-carbohydrazide to synthesize fluorescent probes (e.g., reacting with 2-hydroxy-1-naphthaldehyde to form NHMI[1]), the handling must be strictly controlled.

Step-by-Step Methodology:

  • Preparation: Verify that the fume hood has a face velocity of at least 100 fpm. Don all required PPE (N95 mask, goggles, lab coat, double nitrile gloves).

  • Weighing: Place an anti-static weighing boat on the analytical balance inside a localized exhaust draft or glove box. Use a grounded stainless-steel spatula to minimize static dispersion of the powder.

  • Transfer: Transfer the weighed Isoquinoline-3-carbohydrazide directly into a dry, inert-gas flushed (Argon/N₂) reaction vessel.

  • Solvation: Add the appropriate solvent (e.g., anhydrous ethanol or DMF) slowly. Causality: Hydrazides are generally stable in standard organic solvents, but gradual addition prevents aerosolization of the un-dissolved powder.

  • Reaction Execution: Seal the vessel and proceed with the condensation reaction under a nitrogen atmosphere to prevent unwanted oxidation of the hydrazide group.

  • Decontamination: Wipe down the balance and surrounding area with a damp paper towel (using a 10% bleach solution to oxidize residual hydrazide traces safely), then dispose of the towel in solid hazardous waste.

Visualizing the Safety and Operational Workflow

The following diagram illustrates the logical flow of PPE selection, operational handling, and emergency response for Isoquinoline-3-carbohydrazide.

G Start Isoquinoline-3-carbohydrazide Handling Operation PPE 1. Don PPE (N95, Goggles, Nitrile Gloves) Start->PPE Environment 2. Environment Setup (Fume Hood, Anti-static) PPE->Environment Action 3. Weighing & Transfer Environment->Action Spill Spill Occurs? Action->Spill CleanUp Wet wipe with 10% Bleach Dispose as HazMat Spill->CleanUp Yes Reaction 4. Solvation & Reaction (Inert Atmosphere) Spill->Reaction No Disposal 5. Waste Segregation (Non-Halogenated Organic) CleanUp->Disposal Reaction->Disposal

Fig 1: Operational safety workflow and spill response logic for Isoquinoline-3-carbohydrazide.

Disposal and Decontamination Plan

Hydrazide waste must never be mixed with heavy metals, strong acids, or nitrites due to the risk of highly exothermic reactions or the generation of toxic/explosive byproducts[3].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a sealed, clearly labeled biohazard/chemical waste bag designated for "Solid Organic Contaminants."

  • Liquid Waste: Unreacted Isoquinoline-3-carbohydrazide in solution should be collected in a dedicated "Non-Halogenated Organic Waste" carboy. Do not mix with oxidizing acid waste (e.g., Nitric acid).

  • Decontamination: For minor bench spills, avoid dry sweeping. Moisten the spill with water or a dilute sodium hypochlorite (bleach) solution to gently oxidize the compound, then absorb with inert spill pads[3].

References

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). "Fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion." IJBPAS. Available at:[Link]

  • ACS Omega. "A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+." American Chemical Society. Available at:[Link]

Sources

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